Product packaging for 4-Cyclopropylaniline hydrochloride(Cat. No.:CAS No. 1588440-94-1)

4-Cyclopropylaniline hydrochloride

Cat. No.: B1469620
CAS No.: 1588440-94-1
M. Wt: 169.65 g/mol
InChI Key: RNBSVMVXEJNTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Cyclopropylaniline hydrochloride is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClN B1469620 4-Cyclopropylaniline hydrochloride CAS No. 1588440-94-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-5-3-8(4-6-9)7-1-2-7;/h3-7H,1-2,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBSVMVXEJNTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588440-94-1
Record name Benzenamine, 4-cyclopropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588440-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclopropylaniline Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Cyclopropylaniline hydrochloride (CAS No: 1588440-94-1), a versatile building block in modern chemical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, validated synthetic protocols, analytical methodologies, and key applications of this compound, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Value of the Cyclopropyl-Aniline Moiety

Aromatic amines are a cornerstone of organic chemistry, serving as essential intermediates for a vast range of materials, from pharmaceuticals to polymers.[1] The introduction of a cyclopropyl group onto an aniline scaffold, as seen in 4-Cyclopropylaniline, imparts a unique combination of properties that are highly sought after in medicinal chemistry and materials science.[2]

The cyclopropane ring is not merely an alkyl substituent; its significant ring strain results in "bent bonds" with increased p-orbital character.[1] This feature allows the cyclopropyl group to electronically interact with the aromatic system, influencing the reactivity and physicochemical properties of the molecule. In drug design, this moiety is often introduced to enhance metabolic stability, improve binding affinity to biological targets through conformational rigidity, and fine-tune lipophilicity.[2][3]

This guide focuses on the hydrochloride salt of 4-Cyclopropylaniline. The conversion of the free aniline base to its hydrochloride salt is a common strategy in pharmaceutical development to improve solubility, stability, and handling of amine-containing compounds.[4] While much of the available literature focuses on the parent free base, this document will distinguish the properties and considerations relevant to the hydrochloride form.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application. While extensive experimental data for the hydrochloride salt is not broadly published, the properties can be understood in the context of the well-characterized free base, 4-Cyclopropylaniline.

Core Chemical Properties

The key identifiers and computed properties for 4-Cyclopropylaniline and its hydrochloride salt are summarized below.

Property4-Cyclopropylaniline (Free Base)This compound
CAS Number 3158-71-2[6]1588440-94-1[5][7]
Molecular Formula C₉H₁₁N[6]C₉H₁₂ClN[5][7]
Molecular Weight 133.19 g/mol [6]169.65 g/mol [7][8]
IUPAC Name 4-cyclopropylaniline[6]4-cyclopropylaniline;hydrochloride[5]
SMILES C1CC1C2=CC=C(C=C2)N[6]NC1=CC=C(C2CC2)C=C1.[H]Cl[7]
InChIKey UBXDNWVNEZBDBN-UHFFFAOYSA-N[6]SOWDHAOIWXAAKD-UHFFFAOYSA-N (analogue)[8]
Storage Inert atmosphere, room temperature[7]Inert atmosphere, dry, cool, well-ventilated[9][10]
Spectroscopic Characterization

Spectroscopic data is critical for identity confirmation and quality control. The available data primarily pertains to the parent compound, 4-cyclopropylaniline.[5]

  • ¹H NMR (Proton NMR): The spectrum for the free base is available from a Varian A-60 instrument. Key signals would include multiplets for the cyclopropyl protons (typically in the 0.5-1.0 ppm range) and aromatic protons (in the 6.5-7.5 ppm range), along with a broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum for the free base is also available.[5] Characteristic signals would include those for the cyclopropyl carbons (CH and CH₂) and the aromatic carbons, with the carbon attached to the nitrogen atom being significantly influenced by the amine group.

  • FTIR (Fourier-Transform Infrared Spectroscopy): An FTIR spectrum for the free base, obtained from a neat sample in a capillary cell, is available.[5][6] Key vibrational bands would include N-H stretching (typically around 3300-3500 cm⁻¹) and C-H stretching from the aromatic and cyclopropyl groups.

For the hydrochloride salt, one would expect to see significant shifts in the spectroscopic data. In the ¹H NMR, the amine protons would become ammonium protons (-NH₃⁺), likely appearing as a broader, more downfield signal. In the IR spectrum, the N-H stretching bands would shift and broaden, appearing in the 2200-3000 cm⁻¹ region, characteristic of an ammonium salt.

Synthesis and Purification

The synthesis of this compound typically involves the formation of the 4-cyclopropylaniline free base followed by salt formation. Modern synthetic methods prioritize efficiency and scalability.

Synthesis of the 4-Cyclopropylaniline Core

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a significant advancement over older, multi-step methods for synthesizing N-arylcyclopropylamines.[5] This approach allows for the direct formation of the C-N bond in a single, efficient step.

Synthesis_Workflow Aryl_Bromide 4-Bromoiodobenzene or similar aryl halide Catalyst Pd₂(dba)₃ / BINAP + NaOtBu (Base) Aryl_Bromide->Catalyst Substrate 1 Cyclopropylamine Cyclopropylamine Cyclopropylamine->Catalyst Substrate 2 Free_Base 4-Cyclopropylaniline (Free Base) Catalyst->Free_Base Buchwald-Hartwig Amination HCl_Solution HCl in Ether or other organic solvent Free_Base->HCl_Solution Protonation Final_Product 4-Cyclopropylaniline Hydrochloride HCl_Solution->Final_Product

Caption: General workflow for the synthesis of this compound.

Protocol 1: Palladium-Catalyzed Synthesis of 4-Cyclopropylaniline

Causality: This protocol is chosen for its high efficiency and broad substrate scope. The Pd₂(dba)₃/BINAP catalyst system is well-established for C-N cross-coupling, and NaOtBu is a strong, non-nucleophilic base required to facilitate the catalytic cycle.[11]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-bromoiodobenzene (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), and BINAP (0.02-0.10 eq).

  • Solvent and Base: Add anhydrous toluene and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Amine Addition: Add cyclopropylamine (1.2 eq) to the mixture.

  • Reaction: Heat the mixture at 80-110 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, quench with water, and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield pure 4-cyclopropylaniline.

Formation of the Hydrochloride Salt

The conversion to the hydrochloride salt is a straightforward acid-base reaction.[12]

Protocol 2: Preparation of this compound

Causality: Diethyl ether is a common solvent for this procedure as the resulting hydrochloride salt is often insoluble and precipitates, allowing for easy isolation by filtration.[12][13]

  • Dissolution: Dissolve the purified 4-cyclopropylaniline (1.0 eq) in anhydrous diethyl ether.

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M, 1.1 eq) dropwise with stirring.

  • Precipitation: A precipitate should form upon addition of the HCl solution.

  • Isolation: Continue stirring at 0 °C for 1-2 hours, then allow it to warm to room temperature. Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and dry under vacuum to yield this compound as a solid.[12]

Key Chemical Reactions and Derivatization

This compound serves as a stable precursor to the free amine, which is a versatile intermediate for further functionalization.

Reactions Start 4-Cyclopropylaniline (from HCl salt + base) Acylation N-Acylation (Amide Formation) Start->Acylation R-COCl or Activated Acid Arylation N-Arylation (Di-aryl Amine Formation) Start->Arylation Ar-X, Pd Catalyst Buchwald-Hartwig Product_Amide Amide Derivative Acylation->Product_Amide Product_Aryl N-Aryl Derivative Arylation->Product_Aryl

Caption: Key derivatization reactions of 4-Cyclopropylaniline.

  • N-Acylation: The primary amine can be readily acylated using acid chlorides, anhydrides, or activated carboxylic acids to form amides. One-pot methods using tosyl chloride to activate carboxylic acids have proven highly efficient.[5] This reaction is fundamental for incorporating the 4-cyclopropylaniline scaffold into larger molecules.

  • N-Arylation: The Buchwald-Hartwig amination can be used again to append a second aryl group to the nitrogen, forming diarylamines. This allows for the construction of complex, three-dimensional structures.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or TFA) is a common starting point.[14] For detecting the highly polar cyclopropylamine, which can be a potential starting material impurity, ion chromatography with a conductivity detector has been successfully employed.[15]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is used to confirm the molecular weight of the compound and its fragments, providing definitive structural evidence.[16]

  • Stability Assessment: The stability of aniline derivatives should be evaluated under defined conditions. For similar compounds like 4-aminopyridine, HPLC has been used to show stability for up to a year when stored in plastic vials at room temperature, protected from light.[17] Similar protocols can be applied to assess the shelf-life of this compound.

Applications in Research and Development

The unique structural features of 4-Cyclopropylaniline make it a valuable building block in several areas:

  • Pharmaceuticals: The cyclopropylamine moiety is a key pharmacophore in various drugs, including antidepressants (e.g., Monoamine Oxidase Inhibitors), antivirals, and anticancer agents.[3] 4-Cyclopropylaniline is a precursor for synthesizing analogues of these drugs. For instance, it is a key raw material in the synthesis of certain quinolone antibiotics like Moxifloxacin.[15]

  • Agrochemicals: Cyclopropylamine derivatives are widely used in the formulation of herbicides, fungicides, and insecticides due to their biological activity and stability.[3]

  • Materials Science: The rigidity imparted by the cyclopropane ring can be exploited in the synthesis of specialty polymers and advanced coatings, leading to materials with enhanced mechanical and thermal properties.[3]

  • Probes for Mechanistic Studies: N-cyclopropylanilines have been developed as probes to study single-electron transfer processes in photosensitized aqueous solutions. The irreversible ring-opening that occurs after oxidation provides a clear mechanistic handle to study these reactions.[14]

Safety, Handling, and Storage

As with all aniline derivatives, proper safety precautions must be observed when handling this compound.

  • Hazards: Aniline derivatives are often classified as toxic if swallowed, in contact with skin, or if inhaled.[6][8][10] The hydrochloride salt may cause severe skin burns and eye damage.[6][9]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid breathing dust, vapors, or mist.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert atmosphere, as anilines can be sensitive to air and light.[10] It is incompatible with strong oxidizing agents and strong acids.[9]

  • First Aid: In case of exposure, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical assistance.[1][9]

Conclusion

This compound is more than a simple substituted aniline; it is a strategic building block that leverages the unique electronic and steric properties of the cyclopropyl group. Its hydrochloride form enhances its utility by improving stability and handling. With efficient and scalable synthetic routes now established, particularly through palladium-catalyzed methods, this compound is readily accessible for applications spanning drug discovery, agrochemical development, and materials science. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for unlocking its full potential in chemical innovation.

References

Introduction: Bridging Aromatic Scaffolds with Strained Ring Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Cyclopropylaniline Hydrochloride

In the landscape of modern medicinal chemistry and materials science, the fusion of distinct molecular motifs often yields compounds with novel properties and applications. This compound is a prime example of such a compound, integrating the foundational aromatic amine structure with the unique stereoelectronic attributes of a cyclopropyl group. Aromatic amines are a cornerstone class of organic compounds, serving as critical intermediates in the synthesis of a vast array of pharmaceuticals, polymers, and agrochemicals.[1] Their versatile reactivity, governed by the interplay between the amino group and the aromatic ring, makes them indispensable building blocks.[1]

The cyclopropyl moiety, a three-membered carbon ring, introduces significant ring strain into the molecule.[1] This strain results in "bent bonds" and gives the ring partial double-bond character, influencing the electronic properties of the attached phenyl ring and providing a unique steric profile.[1] Consequently, 4-cyclopropylaniline is a valuable synthon, appearing in the structure of various biologically active molecules and advanced materials. This guide provides a detailed exploration of the principal synthetic pathways to its stable hydrochloride salt, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Core Synthetic Strategies for 4-Cyclopropylaniline

The construction of the C(aryl)-N bond is the central challenge in synthesizing 4-cyclopropylaniline. Historically, methods like the Ullmann condensation were employed, but these often required harsh conditions.[2][3] Modern organic synthesis has largely pivoted to more efficient and versatile palladium-catalyzed cross-coupling reactions. An alternative, classic approach involves the reduction of a corresponding nitroaromatic compound.

Pathway 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a highly efficient and general method for coupling amines with aryl halides.[4][5] This reaction's success in both academic and industrial settings stems from its broad substrate scope, functional group tolerance, and relatively mild reaction conditions compared to older methods.[4][6]

Principle and Mechanistic Insight

The reaction utilizes a palladium catalyst, typically in its Pd(0) oxidation state, in conjunction with a bulky, electron-rich phosphine ligand and a base. The catalytic cycle, a cornerstone of organometallic chemistry, proceeds through three key steps:

  • Oxidative Addition: The Pd(0) complex inserts into the carbon-halogen bond of the aryl halide (1-bromo-4-cyclopropylbenzene), forming a Pd(II) species.

  • Ligand Exchange/Amine Coordination: The amine nucleophile (often ammonia or an ammonia equivalent) coordinates to the Pd(II) center, displacing the halide. The base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired aryl amine product, regenerating the Pd(0) catalyst.

The choice of ligand is critical; bulky, electron-rich ligands like those developed by Buchwald's group (e.g., XPhos, SPhos) facilitate the reductive elimination step and stabilize the catalyst, leading to higher yields and efficiency.[5]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination + R-NH₂ + Base amido_complex Ar-Pd(II)(NHR)L₂ amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NHR

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-Cyclopropylaniline from 1-Bromo-4-cyclopropylbenzene

This protocol is adapted from established Buchwald-Hartwig amination procedures.[7][8] The direct use of ammonia can be challenging due to its volatility. Therefore, a surrogate like lithium bis(trimethylsilyl)amide (LiHMDS) or a protected amine is often employed, followed by a deprotection step. An alternative is the use of an ammonium salt like ammonium chloride with a strong base.

Materials and Reagents:

  • 1-Bromo-4-cyclopropylbenzene (Precursor)[9][10][11]

  • Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor)

  • XPhos (Ligand)

  • Sodium tert-butoxide (NaOt-Bu) (Base)

  • Ammonia (0.5 M solution in 1,4-dioxane)

  • Toluene (Anhydrous Solvent)

  • Diatomaceous Earth (e.g., Celite®)

  • Ethyl Acetate (for extraction)

  • Brine and Water (for washing)

  • Magnesium Sulfate (Anhydrous, for drying)

Workflow Diagram

Buchwald-Hartwig Workflow start Start: Assemble Reactants inert Establish Inert Atmosphere (N₂ or Ar) start->inert reagents Charge Flask: 1. 1-Bromo-4-cyclopropylbenzene 2. Pd(OAc)₂ & XPhos 3. NaOtBu inert->reagents solvent Add Anhydrous Toluene reagents->solvent amine Add Ammonia Solution solvent->amine heat Heat to 80-100 °C (Monitor by TLC/GC-MS) amine->heat cool Cool to Room Temp. heat->cool filter Dilute with EtOAc Filter through Celite® cool->filter extract Aqueous Workup: Wash with H₂O & Brine filter->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify product Product: 4-Cyclopropylaniline purify->product

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-4-cyclopropylbenzene (1.0 equiv), palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by the ammonia solution in dioxane via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of diatomaceous earth to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 4-cyclopropylaniline as the free base.

ParameterConditionRationale / Causality
Catalyst Loading 1-2 mol%Balances reaction efficiency with cost and ease of removal.
Ligand XPhosA bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination.[5]
Base NaOt-BuA strong, non-nucleophilic base required to deprotonate the amine, forming the active nucleophile without competing side reactions.
Solvent Toluene/DioxaneAprotic, non-polar solvents that are stable at the required reaction temperatures and effectively dissolve the reactants.
Temperature 80-100 °CProvides the necessary thermal energy to overcome the activation barriers of the catalytic cycle steps.
Expected Yield 75-95%Reflects the high efficiency of modern palladium-catalyzed cross-coupling reactions.[7][12]
Pathway 2: Reduction of 4-Cyclopropylnitrobenzene

This classical two-step approach is a robust alternative, particularly if the corresponding nitroaromatic precursor is readily available or easily synthesized. The strategy involves the initial synthesis of 4-cyclopropylnitrobenzene followed by the reduction of the nitro group to an amine.

Principle and Mechanistic Insight

The reduction of an aromatic nitro group is a fundamental transformation in organic chemistry. It can be achieved through various methods:

  • Catalytic Hydrogenation: This is a clean and efficient method using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction occurs on the surface of the metal catalyst.[13]

  • Metal-Acid Reduction: Historically significant, this method uses a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl). This process involves a series of single-electron transfers from the metal to the nitro group.[14]

Synthetic Scheme

Reduction_Pathway start Cyclopropylbenzene nitration Nitration (HNO₃, H₂SO₄) start->nitration intermediate 4-Cyclopropylnitrobenzene nitration->intermediate reduction Reduction (e.g., H₂, Pd/C) intermediate->reduction product 4-Cyclopropylaniline reduction->product

Caption: Two-step synthesis via nitration and reduction.

Experimental Protocol: Reduction of 4-Cyclopropylnitrobenzene

This protocol describes a standard catalytic hydrogenation.

Materials and Reagents:

  • 4-Cyclopropylnitrobenzene (Precursor)

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate (Solvent)

  • Hydrogen Gas (H₂)

Step-by-Step Procedure:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 4-cyclopropylnitrobenzene (1.0 equiv) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% Pd) to the solution.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Stir or shake the mixture vigorously at room temperature. The reaction is often exothermic. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration and Concentration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Rinse the pad with fresh solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-cyclopropylaniline. The product is often of high purity and may not require further purification before salt formation.

MethodReagentsConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CRT, 1-4 atm H₂High yield, clean product, easy workupRequires specialized hydrogenation equipment
Metal-Acid Reduction Fe, NH₄Cl or HClRefluxInexpensive, scalableRequires acidic workup, potential for metal ion contamination

Final Step: Hydrochloride Salt Formation

To improve handling, stability, and shelf-life, the free base 4-cyclopropylaniline is converted to its hydrochloride salt. This is a straightforward acid-base reaction.[1]

Principle: The basic lone pair of electrons on the aniline nitrogen atom readily accepts a proton from hydrogen chloride, forming the corresponding ammonium chloride salt, which is typically a crystalline solid that is less soluble in non-polar organic solvents.[1][15]

Workflow for Salt Formation

Salt_Formation start Start: 4-Cyclopropylaniline (Free Base) dissolve Dissolve in Solvent (e.g., Diethyl Ether, IPA) start->dissolve add_hcl Add HCl Solution (e.g., 2M HCl in Et₂O) dissolve->add_hcl precipitate Stir and Allow Precipitate to Form add_hcl->precipitate cool Cool in Ice Bath (Optional, to maximize yield) precipitate->cool filter Filter the Solid cool->filter wash Wash with Cold Solvent filter->wash dry Dry under Vacuum wash->dry product Product: 4-Cyclopropylaniline HCl dry->product

Caption: Workflow for the conversion to the hydrochloride salt.

Experimental Protocol: Preparation of this compound

Materials and Reagents:

  • 4-Cyclopropylaniline (Free Base)

  • Diethyl Ether or Isopropanol (Anhydrous)

  • Hydrogen Chloride (e.g., 2.0 M solution in diethyl ether)

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified 4-cyclopropylaniline (1.0 equiv) in a minimal amount of anhydrous diethyl ether.

  • Acidification: While stirring, slowly add a solution of hydrogen chloride in diethyl ether (1.0-1.1 equiv).

  • Precipitation: A white or off-white precipitate of this compound will form immediately. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl. Dry the solid product under vacuum to yield pure this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several reliable pathways. The palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-4-cyclopropylbenzene stands out as the state-of-the-art method, offering high yields and excellent functional group tolerance under relatively mild conditions. For large-scale synthesis where cost is a primary driver, the classical approach of reducing 4-cyclopropylnitrobenzene remains a viable and robust alternative. The final conversion to the hydrochloride salt is a simple and efficient step that yields a stable, crystalline product suitable for further use in drug discovery and materials science research. The choice of synthetic route will ultimately depend on factors such as scale, precursor availability, and the specific equipment and expertise available in the laboratory.

References

physical and chemical characteristics of 4-Cyclopropylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Cyclopropylaniline Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aniline derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and advanced organic synthesis. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's core characteristics.

The significance of this molecule lies in the unique combination of its structural components. Aromatic amines are a cornerstone of synthetic chemistry, acting as pivotal intermediates in the manufacturing of a vast range of pharmaceuticals, polymers, and agrochemicals.[1] The cyclopropyl moiety, a three-membered carbon ring, imparts a distinct set of properties to organic molecules.[1] Its inherent ring strain and unique electronic nature can enhance metabolic stability, introduce conformational rigidity, and improve binding affinity to biological targets—attributes highly sought after in modern drug design.[2][3] The hydrochloride salt form further enhances the compound's utility by improving its solubility and stability, making it more amenable to formulation and handling.[4]

This document provides a detailed exploration of this compound, covering its physicochemical properties, synthetic pathways, analytical characterization, applications, and critical safety protocols.

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a solid material whose properties are summarized below.

PropertyValueSource(s)
IUPAC Name 4-cyclopropylaniline;hydrochloride[5]
CAS Number 1588440-94-1[6]
Molecular Formula C₉H₁₂ClN[5][6]
Molecular Weight 169.65 g/mol [5][6]
Canonical SMILES C1CC1C2=CC=C(C=C2)N.Cl[6]
Appearance Crystalline solid (Appearance may vary by supplier)[4]

Solubility and Stability: The conversion of the free aniline base to its hydrochloride salt is a deliberate and common strategy to increase aqueous solubility, a critical factor for many biological and pharmaceutical applications.[4] The compound is noted to be air-sensitive.[7] Therefore, for long-term viability, it must be stored under an inert atmosphere.

Storage: Proper storage is crucial to maintain the integrity of the compound. It should be kept in a tightly sealed container in a dry, cool, and well-ventilated area. Storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[6]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a multi-step process that first yields the free amine, which is then converted to the hydrochloride salt.

Synthesis Pathway

The most common and efficient route involves a palladium-catalyzed cross-coupling reaction, followed by salt formation.

  • N-Arylation (Buchwald-Hartwig Amination): The core 4-cyclopropylaniline structure is synthesized by reacting an aryl halide (e.g., 4-bromocyclopropylbenzene or a related precursor) with cyclopropylamine. This reaction is catalyzed by a palladium complex with a suitable ligand, such as BINAP, in the presence of a base like sodium tert-butoxide (NaOtBu).[1][8] This method represents a significant improvement over older, multi-step procedures.[8]

  • Salt Formation: The purified 4-cyclopropylaniline free base is dissolved in a suitable organic solvent, such as diethyl ether (Et₂O). A solution of hydrogen chloride (HCl) in the same or a compatible solvent is then added.[1] This protonates the basic amino group, causing the hydrochloride salt to precipitate out of the solution as a more stable, often crystalline solid.[9][10]

G A Aryl Halide (e.g., 4-bromocyclopropylbenzene) C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) A->C B Cyclopropylamine B->C D 4-Cyclopropylaniline (Free Base) C->D Buchwald-Hartwig Amination E HCl in Organic Solvent (e.g., Diethyl Ether) D->E F 4-Cyclopropylaniline Hydrochloride E->F Salt Formation G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter through 0.45 µm filter B->C D HPLC-UV/MS Analysis (Purity & Identity) C->D E NMR Spectroscopy (Structure Elucidation) C->E F IR Spectroscopy (Functional Groups) C->F G Integrate Chromatogram D->G H Interpret Spectra E->H F->H I Confirm Structure & Purity G->I H->I

References

A Comprehensive Technical Guide to the Commercial Availability and Application of 4-Cyclopropylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of unique structural motifs is paramount to the development of novel molecules with enhanced properties. The cyclopropyl group, a small, strained carbocycle, has garnered significant attention for its ability to confer favorable pharmacological characteristics, including increased metabolic stability, enhanced potency, and improved membrane permeability.[1] 4-Cyclopropylaniline hydrochloride, as a key building block, presents a valuable scaffold for the synthesis of a diverse range of compounds in drug discovery and development. This guide provides an in-depth overview of its commercial availability, quality specifications, synthesis, and applications.

Physicochemical Properties

This compound is the salt form of the free base, 4-cyclopropylaniline. The conversion to the hydrochloride salt is a common strategy to improve the handling, stability, and aqueous solubility of the parent amine.

Property4-Cyclopropylaniline (Free Base)This compound
CAS Number 3158-71-2[2]1588440-94-1[3]
Molecular Formula C₉H₁₁N[2]C₉H₁₂ClN[3]
Molecular Weight 133.19 g/mol [2]169.65 g/mol [3]
Appearance Off-white to light brown solidSolid
Melting Point 36°CNot widely reported
Boiling Point 108°C (10 Torr)Not applicable
pKa (Predicted) 4.82 ± 0.10Not applicable
Solubility Soluble in organic solventsIncreased water solubility

Commercial Availability and Quality Specifications

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The purity of the commercially available material is a critical consideration for its application in synthesis and biological screening.

Major Suppliers

A non-exhaustive list of suppliers includes:

  • BLD Pharm[3]

  • Sigma-Aldrich[4]

  • ChemScene

  • AK Scientific

  • Alichem

It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the material.

Interpreting the Certificate of Analysis (CoA)

A typical Certificate of Analysis for this compound should include the following information:

  • Identifier: CAS number, product name, and catalog number.

  • Physical Properties: Appearance, and in some cases, melting point.

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy. Research-grade material should generally have a purity of ≥95%, with higher grades (≥98%) available.

  • Identity Confirmation:

    • ¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound. Key signals to expect include those for the aromatic protons, the cyclopropyl protons, and a broad signal for the ammonium protons.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (m/z ≈ 134.1) in positive ion mode.

  • Residual Solvents: Information on the presence of any residual solvents from the synthesis and purification process.

  • Water Content: The amount of water present, often determined by Karl Fischer titration.

Synthesis of 4-Cyclopropylaniline and its Hydrochloride Salt

The synthesis of 4-cyclopropylaniline typically involves a cross-coupling reaction, with the Buchwald-Hartwig amination being a prominent and versatile method. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

Synthesis of 4-Cyclopropylaniline via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[5][6] A common route to 4-cyclopropylaniline involves the coupling of a 4-haloaniline derivative with a cyclopropyl source, or more practically, the coupling of a 4-halocyclopropylbenzene with an amine source. A highly efficient approach is the coupling of 4-bromoaniline with a cyclopropylating agent, or the coupling of 4-bromocyclopropylbenzene with an ammonia equivalent.

Experimental Protocol: Synthesis of 4-Cyclopropylaniline from 4-Bromoaniline and Cyclopropylboronic Acid (Suzuki-Miyaura Coupling - an analogous C-C bond forming reaction to illustrate the principle)

This protocol is adapted from general Suzuki-Miyaura coupling procedures and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).

  • Reagent Addition: Add a base, such as potassium phosphate (K₃PO₄, 3.0 eq).

  • Solvent and Degassing: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 4-cyclopropylaniline.

Preparation of this compound

The conversion of the free base to the hydrochloride salt is a standard procedure to enhance stability and solubility.[7][8]

Experimental Protocol: Formation of this compound

  • Dissolution: Dissolve the purified 4-cyclopropylaniline (1.0 eq) in a suitable anhydrous organic solvent such as diethyl ether or ethyl acetate.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M solution, 1.1 eq) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.

Chemical Reactivity and Derivatization

This compound serves as a versatile starting material for the synthesis of more complex molecules. The aniline moiety can undergo a variety of chemical transformations.

N-Acylation

The amino group can be readily acylated to form amides using acyl chlorides or anhydrides. This reaction is often used to introduce diverse functional groups or as a protecting group strategy.[7][9]

Experimental Protocol: N-Acylation of 4-Cyclopropylaniline

  • Reaction Setup: Dissolve 4-cyclopropylaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran. Add a base, such as triethylamine or pyridine (1.2 eq).

  • Acylating Agent Addition: Cool the solution to 0 °C and slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by recrystallization or column chromatography.

Cross-Coupling Reactions

The aromatic ring of 4-cyclopropylaniline can be further functionalized. For instance, if a halogen is present on the ring, it can participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to introduce additional carbon-carbon or carbon-heteroatom bonds.

Applications in Drug Discovery and Development

The 4-cyclopropylaniline motif is of significant interest in medicinal chemistry due to the unique properties imparted by the cyclopropyl group.

  • Metabolic Stability: The cyclopropyl group is generally resistant to oxidative metabolism, which can lead to an improved pharmacokinetic profile of a drug candidate.

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and solubility, which are critical parameters for drug absorption and distribution.

While specific blockbuster drugs containing the 4-cyclopropylaniline core are not prominently in the public domain, this scaffold is frequently utilized in the design of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders. For example, cyclopropylamines are key components in some antibiotics and antiviral agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General hazards associated with anilines include:

  • Toxicity: Anilines can be toxic if ingested, inhaled, or absorbed through the skin.

  • Irritation: May cause skin and eye irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and materials science. Its unique structural features, stemming from the presence of the cyclopropyl moiety, offer advantages in designing molecules with improved pharmacological and physicochemical properties. A thorough understanding of its commercial availability, quality specifications, and chemical reactivity is essential for its effective utilization in research and development endeavors.

References

An In-depth Technical Guide to the Synthesis of 4-Cyclopropylaniline Hydrochloride: From Starting Materials to Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core starting materials and synthetic strategies for 4-Cyclopropylaniline Hydrochloride, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a key building block in modern medicinal chemistry, frequently incorporated into the structure of active pharmaceutical ingredients (APIs) to enhance their metabolic stability, binding affinity, and overall pharmacological profile. The cyclopropyl moiety is a well-regarded "magic fragment" that can significantly improve the properties of a drug candidate. This guide provides a detailed examination of the principal synthetic routes to 4-cyclopropylaniline, focusing on the selection of key starting materials and the rationale behind the most prevalent chemical transformations. We will delve into the two most industrially relevant and scientifically robust strategies: the nitration-reduction pathway starting from cyclopropylbenzene, and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Strategy 1: The Classical Approach via Nitration and Reduction of Cyclopropylbenzene

This pathway represents a fundamental and often cost-effective method for the large-scale production of 4-cyclopropylaniline. The logic of this approach lies in the functionalization of a readily available hydrocarbon, cyclopropylbenzene, by introducing a nitro group, which then serves as a precursor to the desired amine.

Conceptual Workflow

The synthesis begins with the electrophilic aromatic substitution (nitration) of cyclopropylbenzene. The cyclopropyl group is an ortho-, para-directing activator, meaning the incoming nitro group will predominantly be installed at the para position due to steric hindrance at the ortho positions. The subsequent step is the reduction of the nitro group to the corresponding aniline.

A Cyclopropylbenzene (Starting Material) B Electrophilic Nitration A->B HNO₃ / H₂SO₄ C 4-Cyclopropylnitrobenzene (Intermediate) B->C D Reduction of Nitro Group C->D e.g., H₂/Pd-C, Fe/HCl E 4-Cyclopropylaniline (Free Base) D->E F Salt Formation with HCl E->F G 4-Cyclopropylaniline HCl (Final Product) F->G A 4-Bromoaniline (Starting Material) C Suzuki-Miyaura Coupling A->C B Cyclopropylboronic Acid (Starting Material) B->C D 4-Cyclopropylaniline (Free Base) C->D Pd Catalyst, Base E Salt Formation with HCl D->E F 4-Cyclopropylaniline HCl (Final Product) E->F

Unlocking New Frontiers: A Technical Guide to the Research Potential of 4-Cyclopropylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl motif has emerged as a cornerstone in modern medicinal chemistry, prized for its ability to confer potent and desirable pharmacological properties. This guide delves into the untapped research potential of 4-Cyclopropylaniline hydrochloride, a versatile building block poised for significant contributions to drug discovery and materials science. While much of the existing literature focuses on its free base counterpart, this whitepaper illuminates the unique opportunities presented by the hydrochloride salt. We will explore its foundational chemical properties, propose novel avenues for its application in the synthesis of bioactive molecules, and provide detailed, actionable protocols to catalyze future research and development.

The Strategic Advantage of the Cyclopropyl Moiety

The three-membered ring of a cyclopropyl group is more than a mere structural curiosity; its inherent ring strain imparts a unique set of electronic and conformational properties that are highly advantageous in drug design.[1][2] The carbon-hydrogen bonds are shorter and stronger than those in larger cycloalkanes, rendering the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3] This enhanced metabolic stability can significantly improve a drug candidate's pharmacokinetic profile.[1][3]

Furthermore, the rigid, planar nature of the cyclopropyl ring can act as a conformational constraint, locking a molecule into its bioactive conformation and thereby enhancing its binding affinity to a biological target.[1][2] It can serve as a bioisostere for various functional groups, including vinyls and phenyl rings, allowing for the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1]

This compound: Foundational Properties

While extensive research on the hydrochloride salt is nascent, we can infer its foundational properties from the well-characterized free base, 4-Cyclopropylaniline.[4]

PropertyValueSource
IUPAC Name 4-cyclopropylaniline;hydrochlorideBenchChem[4]
Molecular Formula C₉H₁₂ClNBLD Pharm[5]
Molecular Weight 169.65 g/mol BLD Pharm[5]
CAS Number 1588440-94-1BLD Pharm[5]

The hydrochloride salt is typically formed in the final step of synthesis by treating the aniline with a solution of hydrogen chloride.[4][6][7][8] This process enhances the compound's stability and solubility in aqueous media, a crucial attribute for many biological assays and formulation studies.

Spectroscopic Data (for the parent compound, 4-Cyclopropylaniline)
Spectrum TypeDetailsSource
¹H NMR Spectrum available from Varian A-60 instrument.PubChem[9]
¹³C NMR Spectrum available.PubChem[9]
FTIR Spectrum available. Technique: CAPILLARY CELL: NEAT.PubChem[9]

A significant research gap, and therefore opportunity, lies in the detailed characterization of the hydrochloride salt itself, distinguishing its properties from the free aniline.[4]

Proposed Research Area 1: Advanced Synthetic Methodologies

The development of robust and scalable synthetic routes to this compound and its derivatives is paramount. While palladium-catalyzed C-N bond formation represents a significant advancement, further optimization is warranted.[4]

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Salt Formation Start Aryl Halide + Cyclopropylamine Coupling Palladium-Catalyzed Buchwald-Hartwig Amination Start->Coupling Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Product_FreeBase 4-Cyclopropylaniline (Free Base) Coupling->Product_FreeBase Purification Column Chromatography Product_FreeBase->Purification Salt_Formation Treatment with HCl in Ether Purification->Salt_Formation Final_Product 4-Cyclopropylaniline Hydrochloride Salt_Formation->Final_Product FBDD_Workflow Fragment_Library Fragment Library (including 4-Cyclopropylaniline HCl) Target_Screening Biophysical Screening (e.g., SPR, NMR) Fragment_Library->Target_Screening Hit_Identification Hit Identification (Binding Confirmed) Target_Screening->Hit_Identification Structure_Determination X-ray Crystallography or Cryo-EM of Fragment-Target Complex Hit_Identification->Structure_Determination Fragment_Elaboration Structure-Guided Fragment Elaboration Structure_Determination->Fragment_Elaboration Lead_Compound Lead Compound Fragment_Elaboration->Lead_Compound Drug_Receptor_Interaction cluster_receptor Receptor Binding Pocket cluster_drug Drug Molecule Receptor Hydrophobic Pocket Drug_Core Core Scaffold Aniline Aniline Linker Drug_Core->Aniline Cyclopropyl Cyclopropyl Group Cyclopropyl->Receptor Enhanced van der Waals Interactions Aniline->Cyclopropyl

References

Introduction: Navigating the Chemistry and Risks of 4-Cyclopropylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Cyclopropylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is an aromatic amine that serves as a valuable building block in medicinal chemistry and drug development. Its unique structural motif, featuring a cyclopropyl group attached to an aniline ring, makes it a desirable component for synthesizing novel compounds with potential therapeutic applications.[1] As with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research.

This guide provides a comprehensive overview of the safety and handling precautions for this compound. It is designed to empower researchers, scientists, and drug development professionals with the knowledge and tools necessary to work with this compound safely and effectively. The information presented herein is a synthesis of data from safety data sheets, toxicological information on related aromatic amines, and established best practices for laboratory safety.

Hazard Identification and Risk Assessment

Aromatic amines as a class of compounds are known for their potential toxicity, and this compound is no exception.[2][3][4][5] The primary hazards associated with this compound are related to its potential for causing harm upon ingestion, inhalation, or contact with skin and eyes. Many aromatic amines are lipid-soluble and can be readily absorbed through the skin.[4]

GHS Classification and Hazards

While specific GHS classification for this compound may vary between suppliers, the hazards associated with the parent compound, 4-cyclopropylaniline, and related aromatic amine hydrochlorides provide a strong indication of the risks. The following table summarizes the likely GHS hazard classifications.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6][7]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6][7]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[6][7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[7]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[6]

Pictograms:

alt text

Toxicological Profile: Understanding the "Why" Behind the Precautions

The toxicity of aromatic amines is often linked to their metabolism in the body. While specific toxicological data for this compound is not extensively published, the broader class of aromatic amines is known to pose significant health risks, including carcinogenicity and mutagenicity.[2][3][4][5] The hydrochloride salt form generally improves stability and water solubility but does not negate the inherent toxicological properties of the parent amine.

The primary routes of exposure are:

  • Dermal Contact: Aromatic amines can be absorbed through the skin, leading to systemic toxicity.[4]

  • Inhalation: Inhalation of dust or aerosols can cause respiratory tract irritation and systemic absorption.

  • Ingestion: Accidental ingestion can lead to acute toxicity.

  • Eye Contact: Direct contact can cause serious irritation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to handling this compound necessitates a combination of engineering controls and appropriate personal protective equipment. The hierarchy of controls, a fundamental concept in chemical safety, should always be applied.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling this compound Engineering Controls Engineering Controls (e.g., Fume Hood) Administrative Controls Administrative Controls (e.g., SOPs, Training) Engineering Controls->Administrative Controls Most Effective Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Administrative Controls->Personal Protective Equipment (PPE) Least Effective

Caption: Hierarchy of controls for safe chemical handling.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecifications and Rationale
Hand Protection Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Wash hands thoroughly after handling the compound, even after removing gloves.[8][9]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles and a face shield should be worn.[8][9]
Skin and Body Protection A laboratory coat should be worn at all times. For larger quantities or tasks with a higher risk of spills, a chemically resistant apron may be necessary. Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9] All respirator use must be in accordance with a comprehensive respiratory protection program.

Safe Handling and Storage: From Receipt to Experiment

A systematic approach to handling and storage is crucial for preventing accidental exposure and maintaining the integrity of the compound.

Safe_Handling_Workflow Receipt Receipt Storage Storage Receipt->Storage Inspect & Log Weighing Weighing Storage->Weighing Transport Safely Solution Preparation Solution Preparation Weighing->Solution Preparation In Fume Hood Use in Experiment Use in Experiment Solution Preparation->Use in Experiment Label Clearly Waste Disposal Waste Disposal Use in Experiment->Waste Disposal Segregate Waste Spill_Response_Decision_Tree Spill Occurs Spill Occurs Assess Spill Assess Spill Spill Occurs->Assess Spill Small Spill Small Spill Assess Spill->Small Spill Manageable? Large Spill Large Spill Assess Spill->Large Spill Unmanageable? Clean Up Clean Up Small Spill->Clean Up Evacuate Evacuate Large Spill->Evacuate Notify EHS Notify EHS Clean Up->Notify EHS Evacuate->Notify EHS

References

An In-Depth Technical Guide to the Solubility Profile of 4-Cyclopropylaniline Hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation design, and overall therapeutic efficacy. 4-Cyclopropylaniline hydrochloride is an emerging chemical entity with significant potential as a building block in medicinal chemistry. Understanding its behavior in various solvent systems is critical for its progression through the development pipeline. This technical guide serves as a comprehensive resource for researchers, chemists, and formulation scientists. While extensive quantitative solubility data for this specific salt is not yet prevalent in public literature, this document provides a robust theoretical framework, predictive analysis based on first principles, and a detailed, field-proven experimental protocol for determining its solubility profile. We will explore the physicochemical properties of the molecule, offer a scientifically grounded rationale for solvent selection, and present a standardized, self-validating methodology for generating reliable solubility data, thereby empowering research teams to effectively characterize this and similar novel compounds.

The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution, is a non-negotiable parameter in drug discovery and development. For an orally administered drug, dissolution is the first and often rate-limiting step for absorption and subsequent systemic availability. A poor solubility profile can lead to low bioavailability, high inter-subject variability, and ultimately, therapeutic failure.

Beyond bioavailability, solubility data is instrumental in:

  • Chemical Synthesis: Selecting appropriate solvents for reaction media and purification processes like crystallization.

  • Formulation Development: Designing stable and effective dosage forms, from simple solutions for preclinical studies to complex oral solid doses or parenteral formulations.

  • Analytical Method Development: Preparing stock solutions and standards for assays such as High-Performance Liquid Chromatography (HPLC).

This guide focuses on this compound, providing the foundational knowledge and practical tools required to thoroughly assess its solubility characteristics.

Physicochemical Characterization of this compound

A molecule's structure dictates its properties. The solubility of this compound is best understood by first examining its parent free base and the transformative effect of salt formation.

2.1. The Parent Compound: 4-Cyclopropylaniline

The free base, 4-cyclopropylaniline, is a primary aromatic amine. Its structure consists of a nonpolar cyclopropylphenyl group and a polar amino group (-NH₂). This duality suggests amphiphilic character. The amino group can act as a hydrogen bond donor and acceptor, affording some solubility in polar solvents. However, the large, hydrophobic aromatic and cyclopropyl moieties limit its aqueous solubility[1].

2.2. The Hydrochloride Salt: A Shift in Properties

The conversion of the basic aniline to its hydrochloride salt is a common strategy to improve stability and handling properties, often yielding a more crystalline solid[2]. This is achieved by reacting the free base with hydrogen chloride, which protonates the lone pair of electrons on the nitrogen atom.

  • Structural Impact: The amino group (-NH₂) is converted into an ammonium cation (-NH₃⁺), creating an ionic compound with a chloride counter-ion (Cl⁻).

  • Physicochemical Impact: This transformation dramatically increases the molecule's polarity. The presence of a formal positive charge and the ability of the ammonium group to act as a strong hydrogen bond donor fundamentally alters its interaction with solvents. This ionic character is the primary determinant of its solubility profile.

Table 1: Key Physicochemical Properties of 4-Cyclopropylaniline and its Hydrochloride Salt

Property4-Cyclopropylaniline (Free Base)This compound (Salt)Rationale for Change
Molecular Formula C₉H₁₁N[3]C₉H₁₂ClNAddition of HCl.
Molecular Weight 133.19 g/mol [3]169.65 g/mol Addition of HCl (36.46 g/mol ).
Appearance Off-white to light brown solid[4]Expected to be a crystalline solidSalt formation often leads to well-defined crystal lattices.
pKa (of Conjugate Acid) ~4.82 (Predicted)[4]Not ApplicableThe amine is already protonated. The pKa indicates the pH at which the free base and salt are in equilibrium.
Polarity Moderately PolarHighly PolarIntroduction of a full ionic charge (-NH₃⁺Cl⁻).
Aqueous Solubility LowHigh (Predicted)The ionic nature allows for strong ion-dipole interactions with water molecules, significantly favoring dissolution.

Theoretical Solubility Profile and Solvent Selection Rationale

The principle of "like dissolves like" provides a powerful predictive tool. The highly polar, ionic nature of this compound dictates that it will be most soluble in polar solvents capable of solvating both the ammonium cation and the chloride anion.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. These solvents have high dielectric constants and can effectively solvate ions. Furthermore, their hydroxyl (-OH) groups can act as hydrogen bond donors to the chloride anion and as hydrogen bond acceptors for the ammonium cation's protons.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to low solubility is predicted. While these solvents have high dipole moments and can solvate the ammonium cation, they are less effective at solvating the chloride anion. The lack of strong hydrogen bond donation from the solvent hinders the dissolution of the ionic lattice.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Negligible solubility is expected. These solvents have low dielectric constants and lack the ability to form significant electrostatic or hydrogen bonding interactions required to overcome the crystal lattice energy of the salt.

This theoretical framework is essential for designing an efficient experimental study, focusing efforts on the most relevant solvent systems for pharmaceutical applications.

Standardized Protocol for Experimental Solubility Determination

To ensure data is accurate, reproducible, and reliable, a standardized protocol is paramount. The following methodology is based on the well-established equilibrium shake-flask method, incorporating principles from authoritative guidelines such as those provided by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies[5][6][7].

4.1. Principle

The equilibrium solubility is determined by adding an excess amount of the solid compound to a known volume of solvent, agitating the mixture for a sufficient period to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

4.2. Mandatory Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_exp 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result prep_solvent Prepare Solvent/ Buffer Systems add_api Add API to known volume of solvent prep_solvent->add_api prep_api Weigh Excess API prep_api->add_api agitate Agitate at controlled Temperature & Time (e.g., 24-48h, 37°C) add_api->agitate separate Centrifuge or Filter (e.g., 0.22 µm PVDF) agitate->separate validate_solid Confirm Excess Solid Remains agitate->validate_solid dilute Dilute Supernatant (if necessary) separate->dilute quantify Quantify Concentration (Validated HPLC Method) dilute->quantify report Report Solubility (e.g., mg/mL) quantify->report validate_solid->separate

Caption: Workflow for Equilibrium Solubility Determination.

4.3. Detailed Step-by-Step Protocol

  • Solvent Preparation: Prepare all solvents and aqueous buffer solutions (e.g., pH 1.2, 4.5, and 6.8 for BCS studies) and bring them to the desired experimental temperature (e.g., 25°C for ambient or 37 ± 1°C for biopharmaceutical studies)[5][6].

  • Sample Preparation: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a fixed volume (e.g., 5 mL) of the respective solvent in a sealed vial.

  • Equilibration: Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled chamber. Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments can establish the minimum time required[8].

  • Phase Separation (Self-Validating Step 1): Before separation, visually confirm that excess solid remains at the bottom of each vial. This is a critical check to ensure saturation was achieved. If no solid is present, the experiment for that solvent must be repeated with more compound.

  • Sample Collection: Separate the solid and liquid phases via centrifugation (e.g., 15 minutes at 14,000 rpm) followed by careful collection of the supernatant. Alternatively, filter the suspension through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF). The first few drops of filtrate should be discarded to prevent errors from filter adsorption.

  • Quantification (Self-Validating Step 2): Prepare a calibration curve using a validated, stability-indicating HPLC method with a suitable detector (e.g., UV-Vis). Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase to bring its concentration within the linear range of the calibration curve. Analyze the sample and determine the concentration.

  • Replication and Reporting: Perform each solubility experiment in triplicate to ensure precision[5]. Report the results as a mean value ± standard deviation in units of mg/mL or µg/mL.

Illustrative Data Presentation and Interpretation

As specific public data is limited, the following table serves as a template for reporting experimental findings, with solubility ranges predicted based on the physicochemical principles discussed earlier.

Table 2: Predicted Solubility Profile of this compound

Solvent ClassSolventPredicted Solubility Range (at 25°C)Rationale / Notes
Polar Protic Water> 100 mg/mL (Freely Soluble)Strong ion-dipole interactions and extensive hydrogen bonding. Solubility may be pH-dependent.
Methanol> 100 mg/mL (Freely Soluble)Highly polar protic solvent, effectively solvates the ionic salt.
Ethanol30 - 100 mg/mL (Soluble)Good polarity and H-bonding ability, though slightly less effective than methanol or water.
Polar Aprotic DMSO10 - 30 mg/mL (Sparingly Soluble)High dielectric constant solvates the cation, but anion solvation is less efficient.
Acetonitrile1 - 10 mg/mL (Slightly Soluble)Lower polarity and dielectric constant compared to DMSO, resulting in weaker solvation.
Nonpolar Dichloromethane< 1 mg/mL (Very Slightly Soluble)Insufficient polarity to overcome the crystal lattice energy of the salt.
Toluene< 0.1 mg/mL (Practically Insoluble)Apolar aromatic solvent, unable to engage in the necessary electrostatic interactions for dissolution.
n-Hexane< 0.1 mg/mL (Practically Insoluble)Aliphatic, nonpolar solvent with no capacity to dissolve ionic compounds.

5.1. Mandatory Visualization: Solubility-Polarity Relationship

G cluster_input Compound Property cluster_solvents Solvent Properties cluster_output Predicted Outcome compound 4-Cyclopropylaniline HCl (Highly Polar, Ionic) polar_protic Polar Protic (e.g., Water, MeOH) High Polarity, H-Bonding compound->polar_protic polar_aprotic Polar Aprotic (e.g., DMSO, ACN) Moderate Polarity, No H-Bond Donors compound->polar_aprotic nonpolar Nonpolar (e.g., Toluene, Hexane) Low Polarity, van der Waals forces compound->nonpolar high_sol High Solubility polar_protic->high_sol mod_sol Moderate/Low Solubility polar_aprotic->mod_sol low_sol Insoluble nonpolar->low_sol

Caption: Predicted Solubility vs. Solvent Polarity.

Conclusion and Future Directions

This guide establishes a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. Based on its highly polar, ionic structure, it is predicted to be freely soluble in polar protic solvents like water and methanol, with diminishing solubility in polar aprotic and nonpolar systems.

The true value of this guide lies in the detailed, self-validating experimental protocol provided, which empowers researchers to generate the precise, high-quality data needed to drive drug development forward.

Future work should focus on:

  • Experimental Verification: Systematically determining the quantitative solubility in the solvent panel outlined in Table 2.

  • pH-Solubility Profile: Characterizing the solubility in aqueous buffers across the physiological pH range (1.2-6.8) to support biopharmaceutical classification[5].

  • Co-solvent Studies: Investigating solubility in mixed-solvent systems commonly used in pharmaceutical formulations.

  • Solid-State Characterization: Analyzing the crystalline form (polymorphism) of the hydrochloride salt, as different polymorphs can exhibit different solubilities.

By following the principles and protocols herein, development teams can confidently characterize the solubility of this compound, mitigating risks and enabling informed decisions in the journey from chemical entity to viable drug candidate.

References

Methodological & Application

Applications of 4-Cyclopropylaniline Hydrochloride in Modern Medicinal Chemistry: A Strategic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Cyclopropylaniline hydrochloride has emerged as a pivotal building block in contemporary drug discovery, prized for the unique and advantageous physicochemical properties conferred by its cyclopropyl moiety. This guide provides an in-depth exploration of its strategic application in medicinal chemistry, with a primary focus on the development of potent kinase inhibitors. We dissect the rationale behind its use, detailing how the cyclopropyl group enhances metabolic stability, modulates lipophilicity, and provides conformational rigidity. Furthermore, this document furnishes detailed, field-proven synthetic protocols for key transformations, such as amide bond formation and N-arylation, offering researchers a practical framework for leveraging this versatile intermediate in their own discovery programs.

Introduction: The Strategic Value of the Cyclopropyl Moiety

Aromatic amines are fundamental scaffolds in medicinal chemistry, forming the core of countless therapeutic agents.[1] Among these, 4-cyclopropylaniline has garnered significant attention. The incorporation of a cyclopropyl group is a deliberate and strategic decision in drug design, aimed at overcoming common pharmacological hurdles.[2][3]

The three-membered ring's inherent strain results in shorter, stronger carbon-hydrogen bonds compared to typical alkanes.[4] This increased bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[3][4] This enhanced metabolic stability can lead to improved pharmacokinetic profiles, such as a longer drug half-life.

Beyond metabolic considerations, the cyclopropyl group offers several other advantages:

  • Conformational Constraint: Its rigid structure can lock an otherwise flexible part of a molecule into a bioactive conformation, which can lead to a more favorable entropic contribution to binding affinity at a biological target.[1][3]

  • Modulation of Physicochemical Properties: The cyclopropyl group serves as a versatile bioisostere for moieties like gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties such as lipophilicity (logP) and basicity (pKa) to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Potency and Selectivity: By providing unique steric and electronic interactions within a target's binding pocket, the cyclopropyl group can significantly enhance potency and selectivity, as demonstrated in numerous clinical candidates.[2]

Section 1: Applications in Kinase Inhibitor Scaffolds

The utility of this compound is prominently showcased in the field of oncology, particularly in the design of small-molecule kinase inhibitors.[5][6] Kinases are a critical class of enzymes often dysregulated in cancer, making them prime therapeutic targets.[6] The 4-anilino-quinazoline and related scaffolds are well-established pharmacophores for kinase inhibition, and the cyclopropyl moiety on the aniline ring has proven to be a key element in achieving high potency and desirable drug-like properties.[7][8]

Several notable multi-kinase inhibitors utilize a core structure derived from 4-cyclopropylaniline.

Drug/CandidatePrimary TargetsTherapeutic IndicationRole of 4-Cyclopropylaniline Moiety
Cabozantinib MET, VEGFR2, RETMedullary Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular CarcinomaForms a key amide linkage to the quinoline core; the cyclopropyl group occupies a hydrophobic pocket, contributing to binding affinity and favorable pharmacokinetics.[9][10][11]
Ponatinib BCR-ABL (incl. T315I mutant)Chronic Myeloid Leukemia (CML), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)While the final structure does not contain this exact fragment, related cyclopropylamine derivatives were explored in its development to overcome resistance mutations.[12][13][14]
Foretinib MET, VEGFR, RON, AXLInvestigational (Oncology)Serves as the aniline component that binds to the hinge region of the kinase, with the cyclopropyl group enhancing metabolic stability and potency.

The recurring presence of this building block in successful kinase inhibitors underscores its value in generating potent and selective drug candidates with optimized ADME profiles.

Section 2: Synthetic Protocols and Methodologies

This compound is a stable, crystalline solid, making it easier to handle and store than its free-base counterpart. However, its use in synthesis requires liberation of the free amine, typically in situ, through the addition of a non-nucleophilic base.

Protocol 1: Amide Bond Formation for Kinase Inhibitor Synthesis

This protocol describes a general procedure for coupling this compound with a carboxylic acid, a key step in the synthesis of numerous kinase inhibitors, including Cabozantinib.[15][16] The reaction utilizes a carbodiimide coupling agent, such as EDC, often with an activator like DMAP or HOBt.

Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free 4-cyclopropylaniline. A base (e.g., triethylamine, DIPEA) is essential to neutralize the hydrochloride salt, making the amine nucleophilic. DMAP can act as a catalyst to form an even more reactive acyl-pyridinium species.

G cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid, EDC.HCl, and DMAP in aprotic solvent (e.g., DCM) add_aniline Add 4-Cyclopropylaniline HCl and Triethylamine (TEA) reagents->add_aniline Inert Atmosphere (N2 or Ar) stir Stir at Room Temperature (2-12 hours) add_aniline->stir monitor Monitor reaction progress (TLC or LC-MS) stir->monitor quench Quench with aqueous solution (e.g., water or sat. NaHCO3) monitor->quench Upon completion extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., Na2SO4) and concentrate extract->dry purify Purify by column chromatography or recrystallization dry->purify

Caption: Workflow for Amide Coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.2 eq.), and 4-Dimethylaminopyridine (DMAP, 0.1 eq.).

  • Solvent Addition: Add a suitable anhydrous aprotic solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF), to dissolve the reagents. Stir the mixture for 10-15 minutes at room temperature.

  • Amine Addition: In a single portion, add this compound (1.1 eq.) followed by a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or N,N-diisopropylethylamine (DIPEA, 1.5 eq.).

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl (to remove unreacted amine and DMAP), and saturated sodium bicarbonate solution (to remove unreacted acid).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the desired amide.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide (or triflate). This is a powerful C-N bond-forming reaction widely used in medicinal chemistry.[17]

Rationale: The reaction cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the aniline. A strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃) is crucial for both deprotonating the aniline to make it more nucleophilic and for facilitating the final reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the reaction.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification charge_reagents Charge flask with Aryl Halide, Pd Catalyst, Ligand, and Base add_reagents Add 4-Cyclopropylaniline HCl and anhydrous solvent (e.g., Toluene) charge_reagents->add_reagents heat Heat reaction mixture (80-110 °C) add_reagents->heat Degas solvent monitor Monitor reaction progress (TLC or LC-MS) heat->monitor cool Cool to RT and filter (e.g., through Celite) monitor->cool Upon completion extract Dilute with solvent, wash with water/brine cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Workflow for N-Arylation.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a constant stream of inert gas, charge an oven-dried flask with the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2.0 eq.).

  • Amine Addition: Add this compound (1.2 eq.) to the flask.

  • Solvent Addition: Add a degassed, anhydrous solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to obtain the desired N-aryl product.

Section 3: Analytical Characterization and Safety

Characterization: The identity and purity of synthesized derivatives should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure, showing characteristic signals for the cyclopropyl protons (typically upfield, ~0.5-1.0 ppm) and the aromatic protons.[18]

  • Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the product and assess the purity of the sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the final purity of the compound.

Safety and Handling: 4-Cyclopropylaniline and its hydrochloride salt should be handled with care.

  • Hazards: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation or damage. It may also cause respiratory irritation.[18]

  • Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than a simple building block; it is a strategic tool for medicinal chemists. Its ability to confer enhanced metabolic stability, provide conformational rigidity, and favorably modulate physicochemical properties has cemented its role in the development of advanced therapeutics, most notably in the competitive arena of kinase inhibitors. The robust and well-understood synthetic methodologies for its incorporation allow for its efficient use in diverse drug discovery campaigns, making it an indispensable component of the modern medicinal chemist's toolbox.

References

Application Notes & Protocols for 4-Cyclopropylaniline Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the optimal reaction conditions and applications of 4-Cyclopropylaniline hydrochloride. As a pivotal building block in modern synthetic chemistry, its unique electronic and structural properties, conferred by the cyclopropyl moiety, offer significant advantages in designing novel therapeutic agents. This guide moves beyond simple procedural lists to explain the underlying chemical principles behind protocol choices, ensuring robust, reproducible, and scalable results. We will explore its application in cornerstone reactions such as palladium-catalyzed cross-couplings and amide bond formations, complete with detailed protocols, mechanistic insights, and data-driven recommendations.

Introduction: The Strategic Value of the 4-Cyclopropyl-Aniline Motif

Aromatic amines are foundational intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] 4-Cyclopropylaniline, in particular, has emerged as a high-value scaffold in medicinal chemistry. The incorporation of a cyclopropyl group onto the aniline ring is a strategic decision designed to impart unique and desirable physicochemical properties to the final molecule.

The cyclopropyl group's significance stems from two key features:

  • High Ring Strain: The ~60° bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, result in high ring strain. This makes the ring electronically similar to a carbon-carbon double bond, with significant π-character.[1]

  • Electronic Properties: The cyclopropyl group acts as a potent electron donor, capable of stabilizing adjacent positive charges through hyperconjugation.[1] In a pharmaceutical context, this moiety can introduce conformational rigidity, enhance metabolic stability by shielding adjacent C-H bonds from oxidative metabolism, and modulate lipophilicity.[1]

4-Cyclopropylaniline is typically supplied as its hydrochloride salt to improve its shelf-life and handling characteristics. The salt form is generally a stable, crystalline solid that is more readily weighed and handled than the free base oil. For most organic reactions, the free base is required and is typically generated in situ by the addition of a suitable base.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₉H₁₁N · HCl[2]
Molecular Weight 169.65 g/mol [2]
CAS Number 1588440-94-1[1][3]
Appearance White solid or beige powder[4]
Storage Conditions Store at 0-8 °C[4]
Solubility Miscible with water; soluble in methanol. The free base is soluble in common organic solvents like chloroform and ethyl acetate.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The amino group of 4-cyclopropylaniline is a versatile handle for constructing complex molecular architectures, most notably through palladium-catalyzed C-N and C-C bond-forming reactions.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides, a transformation that is fundamental in drug discovery.[6][7] In this context, 4-cyclopropylaniline acts as the amine nucleophile, coupling with a variety of aryl or heteroaryl halides and triflates.

Causality of Component Selection:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. They are stable sources of Pd(0), which is the active catalytic species.[8]

  • Ligand: The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or BINAP are essential as they promote the crucial reductive elimination step and prevent catalyst decomposition.[7][8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the aniline (or its hydrochloride salt) to generate the active amine nucleophile and to facilitate the final protonolysis step to regenerate the catalyst. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) are highly effective.[8][9]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.[8]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.1-1.2 equiv), and the appropriate base (e.g., NaOtBu, 2.2 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%) in anhydrous solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent and Reaction: Add anhydrous toluene or dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide).

  • Heating: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Buchwald_Hartwig_Cycle Pd(0)L Active Catalyst Pd(0)Lₙ OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Complex1 Ar-Pd(II)(Lₙ)-X OxAdd->Complex1 BaseAssoc Base Association & Amine Coordination Complex1->BaseAssoc R'-NH₂ Complex2 [Ar-Pd(II)(Lₙ)(H₂NR')]+X⁻ BaseAssoc->Complex2 Deprot Deprotonation (Base) Complex2->Deprot Complex3 Ar-Pd(II)(Lₙ)(HNR') Deprot->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Pd(0)L Ar-NHR'

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Architecting C-C Bonds

While 4-cyclopropylaniline itself is not a direct partner in Suzuki couplings, it serves as a crucial starting material for derivatives (e.g., 4-bromo- or 4-iodo-1-cyclopropylaniline) that are subsequently used in these powerful C-C bond-forming reactions.[10][11] The Suzuki coupling is renowned for its functional group tolerance and mild conditions.[12]

Causality of Component Selection:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic and effective catalyst. Alternatively, catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ and a phosphine ligand are also common.[12][13]

  • Boronic Acid/Ester: This is the organoboron nucleophile that provides the carbon fragment to be coupled.

  • Base: A base is essential for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex.[12] Aqueous solutions of inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically used.[13][14]

  • Solvent System: The reaction is often performed in a biphasic mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[13][14]

  • Reaction Setup: In a flask, combine the halogenated 4-cyclopropylaniline derivative (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent and Degassing: Add the solvent mixture (e.g., dioxane/water 4:1) and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heating: Heat the reaction to 80-100 °C under an inert atmosphere until TLC or LC-MS indicates completion.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and evaporated.

  • Purification: Purify the residue via flash column chromatography.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(L₂)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)₂ + Base PdII_R Ar-Pd(II)(L₂)-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide bond formation is arguably the most frequently performed reaction in drug discovery.[15] Coupling 4-cyclopropylaniline with a carboxylic acid creates a robust amide linkage, a key structural motif in countless pharmaceuticals. While anilines are generally less nucleophilic than aliphatic amines, efficient coupling can be readily achieved with the proper choice of reagents.

Causality of Component Selection:

  • Coupling Reagent: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used because they activate the carboxylic acid to form a reactive O-acylisourea intermediate. The byproducts are water-soluble, simplifying purification.[15]

  • Additive: Additives such as HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are often included. HOBt reacts with the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions (like racemization for chiral acids) and reacts efficiently with the amine.[15]

  • Base: A tertiary amine base like DIPEA (Diisopropylethylamine) or Et₃N (Triethylamine) is used as a proton scavenger to neutralize the hydrochloride salt of the aniline and any acidic species generated during the reaction, driving the equilibrium towards product formation.[15]

  • Solvent: Aprotic solvents like DMF (Dimethylformamide), DCM (Dichloromethane), or acetonitrile are standard choices as they effectively dissolve the reactants without participating in the reaction.[15]

  • Activation: To a stirred solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., DMF or DCM) at 0 °C, add EDC (1.1 equiv) and HOBt (1.1 equiv). Stir the mixture for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add this compound (1.0 equiv) followed by the dropwise addition of a base (e.g., DIPEA, 2.5 equiv).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by crystallization or silica gel chromatography.

Amide_Formation_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_purification Step 3: Workup & Purification RCOOH Carboxylic Acid Active_Ester Activated HOBt Ester RCOOH->Active_Ester in DMF/DCM, 0°C EDC_HOBt EDC + HOBt EDC_HOBt->Active_Ester Product Amide Product Active_Ester->Product Warm to RT Amine_HCl 4-Cyclopropylaniline HCl Amine_HCl->Product Base DIPEA Base->Product Workup Aqueous Workup (Acid/Base Wash) Product->Workup Purify Column Chromatography Workup->Purify

Caption: General workflow for EDC/HOBt mediated amide bond formation.

Conclusion

This compound is a versatile and strategically important building block for modern organic synthesis, particularly within the pharmaceutical industry. Its utility in forming critical C-N and C-C bonds via robust and well-understood palladium-catalyzed reactions, as well as its reliable performance in amide bond formation, makes it an indispensable tool for medicinal chemists. Understanding the rationale behind the selection of catalysts, ligands, bases, and solvents is paramount to achieving high yields and reproducible outcomes. The protocols and mechanistic insights provided in this guide serve as a validated foundation for the successful application of this valuable reagent in complex synthesis campaigns.

References

Application Notes and Protocols: 4-Cyclopropylaniline Hydrochloride as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the cyclopropyl group has emerged as a privileged structural motif. Its unique stereoelectronic properties, stemming from the inherent ring strain, impart a range of desirable characteristics to molecules.[1] The cyclopropyl ring can enhance metabolic stability by protecting adjacent C-H bonds from oxidative metabolism, increase potency through conformational rigidity, and modulate physicochemical properties such as lipophilicity and pKa.[1][2] 4-Cyclopropylaniline, and its more stable and handleable hydrochloride salt, represents a key building block for introducing this valuable moiety into a diverse array of molecular scaffolds. This guide provides detailed application notes and robust protocols for the utilization of 4-cyclopropylaniline hydrochloride in the synthesis of novel compounds, with a focus on transformations of high utility in medicinal chemistry.

Physicochemical Properties of 4-Cyclopropylaniline

A foundational understanding of the physical and chemical characteristics of the parent amine is crucial for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₁NPubChem CID 12253927[3]
Molecular Weight 133.19 g/mol PubChem CID 12253927[3]
IUPAC Name 4-cyclopropylanilinePubChem CID 12253927[3]
CAS Number 3158-71-2PubChem CID 12253927[3]
Appearance Colorless to yellow liquidNot explicitly stated, inferred from general properties of anilines.

Note: The properties listed are for the free base, 4-cyclopropylaniline. The hydrochloride salt (CAS No. 1588440-94-1) is a more stable, solid form, which is often preferred for storage and handling.

Core Synthetic Applications and Protocols

This compound is a versatile precursor for a multitude of chemical transformations. The primary amino group can be readily functionalized through N-alkylation, acylation, and cross-coupling reactions. Furthermore, the aniline moiety can be converted to a diazonium salt, opening avenues for a wide range of Sandmeyer and related reactions.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This reaction allows for the synthesis of diarylamines and N-aryl heterocycles, which are common scaffolds in pharmaceuticals.

Causality Behind Experimental Choices:

  • Liberation of the Free Amine: this compound must be neutralized to the free amine in situ for the reaction to proceed. A sufficiently strong base, such as sodium tert-butoxide or cesium carbonate, is used for this purpose and to facilitate the catalytic cycle.

  • Catalyst System: A palladium precatalyst, often Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP). This ligand system promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle, even with less reactive aryl chlorides.[5][6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation and unwanted side reactions.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine 4-cyclopropylaniline HCl, aryl halide, Pd catalyst, ligand, and base in a dry flask. add_solvent Add anhydrous solvent (e.g., toluene). prep_reactants->add_solvent degas Degas the mixture (e.g., with argon). add_solvent->degas heat Heat the reaction mixture (e.g., 80-110 °C). degas->heat cool Cool to room temperature. heat->cool filter Filter through Celite. cool->filter extract Extract with an organic solvent. filter->extract purify Purify by column chromatography. extract->purify

Buchwald-Hartwig Amination Workflow

Detailed Protocol: Synthesis of N-(4-cyclopropylphenyl)-[Aryl]amine

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl halide (1.2 mmol, 1.2 equiv.), cesium carbonate (2.5 mmol, 2.5 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition and Degassing: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-cyclopropylaniline.

Amide Bond Formation: Synthesis of 4-Cyclopropylanilides

Amide bonds are ubiquitous in pharmaceuticals. 4-Cyclopropylaniline can be readily coupled with carboxylic acids using a variety of standard coupling reagents.

Causality Behind Experimental Choices:

  • Carboxylic Acid Activation: A direct reaction between a carboxylic acid and an amine is slow. Therefore, the carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) or with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents form a highly reactive intermediate that is readily attacked by the amine.[7][8]

  • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is required to neutralize the hydrochloride salt of the aniline and to scavenge the acid produced during the reaction.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used.

Experimental Workflow: Amide Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in a dry flask. add_aniline Add 4-cyclopropylaniline HCl. prep_reactants->add_aniline stir Stir at room temperature. add_aniline->stir quench Quench with water. stir->quench extract Extract with an organic solvent. quench->extract wash Wash with aqueous acid and base. extract->wash purify Purify by recrystallization or column chromatography. wash->purify

Amide Coupling Workflow

Detailed Protocol: Synthesis of N-(4-cyclopropylphenyl)amide

  • Reaction Setup: To a solution of the carboxylic acid (1.0 mmol, 1.0 equiv.) in DMF (5 mL) at 0 °C, add HATU (1.1 mmol, 1.1 equiv.) and DIPEA (3.0 mmol, 3.0 equiv.). Stir the mixture for 10 minutes.

  • Aniline Addition: Add this compound (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Extraction and Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired anilide.

Sandmeyer Reaction: Conversion to Aryl Halides and Other Functionalities

The Sandmeyer reaction provides a powerful method to replace the amino group of an aniline with a wide range of substituents, including halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate.[5][9] This transformation is particularly useful for accessing substitution patterns that are difficult to achieve through direct electrophilic aromatic substitution.

Causality Behind Experimental Choices:

  • Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form the diazonium salt. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Copper(I) Catalyst: In the classic Sandmeyer reaction, a copper(I) salt (e.g., CuCl, CuBr, CuCN) is used to catalyze the decomposition of the diazonium salt and the introduction of the corresponding nucleophile.[5]

  • Iodination: For the introduction of iodine, a copper catalyst is not necessary; the diazonium salt is simply treated with a solution of potassium iodide.

Experimental Workflow: Sandmeyer Reaction

cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification dissolve_aniline Dissolve 4-cyclopropylaniline HCl in aqueous acid. cool_solution Cool to 0-5 °C. dissolve_aniline->cool_solution add_nitrite Add aqueous NaNO₂ dropwise. cool_solution->add_nitrite add_to_cu Add diazonium solution to a cold solution of Cu(I) salt. add_nitrite->add_to_cu warm Allow to warm to room temperature. add_to_cu->warm extract Extract with an organic solvent. warm->extract wash Wash and dry the organic layer. extract->wash purify Purify by distillation or column chromatography. wash->purify

Sandmeyer Reaction Workflow

Detailed Protocol: Synthesis of 1-Bromo-4-cyclopropylbenzene

  • Diazotization: In a flask, dissolve this compound (10 mmol, 1.0 equiv.) in a mixture of 48% HBr (30 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice-salt bath. To this stirred solution, add a solution of sodium nitrite (11 mmol, 1.1 equiv.) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (12 mmol, 1.2 equiv.) in 48% HBr (15 mL) and cool to 0 °C. Add the cold diazonium salt solution to the CuBr solution portion-wise with vigorous stirring.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture and extract with diethyl ether.

  • Washing and Drying: Wash the combined organic layers with 1 M NaOH and then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography to afford 1-bromo-4-cyclopropylbenzene.

Application in Kinase Inhibitor Synthesis: A Case Study

The 4-anilino-quinazoline and related heterocyclic scaffolds are prominent in the development of kinase inhibitors.[10] For instance, inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1) and Receptor-interacting protein kinase 2 (RIPK2) often feature substituted aniline moieties.[2] this compound serves as a valuable building block for introducing the beneficial cyclopropyl group into these scaffolds, potentially enhancing their potency, selectivity, and pharmacokinetic properties.

A plausible synthetic route to a hypothetical kinase inhibitor incorporating the 4-cyclopropylaniline moiety could involve an initial amide coupling or a nucleophilic aromatic substitution reaction. For example, a substituted pyrimidine or quinazoline core bearing a suitable leaving group (e.g., a chlorine atom) can be reacted with 4-cyclopropylaniline.

Plausible Synthetic Step for a Kinase Inhibitor

cluster_reaction Nucleophilic Aromatic Substitution reactants 4-Cyclopropylaniline HCl + Substituted Chloro-heterocycle conditions Base (e.g., DIPEA) Solvent (e.g., isopropanol) Heat reactants->conditions product Anilino-heterocycle Core conditions->product

Key Step in Kinase Inhibitor Synthesis

This reaction would be followed by further synthetic elaborations to complete the synthesis of the target kinase inhibitor. The incorporation of the 4-cyclopropylphenyl group is strategic, aiming to probe a specific hydrophobic pocket within the kinase active site while benefiting from the favorable properties imparted by the cyclopropyl ring.

Conclusion

This compound is a high-value building block that provides a gateway to a vast chemical space. Its utility is demonstrated in a range of fundamental organic transformations, including C-N and C-C bond formations and functional group interconversions. The protocols outlined in this guide are designed to be robust and adaptable, serving as a solid foundation for researchers and scientists in their pursuit of novel small molecules with tailored properties for applications in drug discovery and beyond. The strategic incorporation of the 4-cyclopropylaniline moiety is a sound approach to enhancing the molecular properties of new chemical entities.

References

Application Notes and Protocols for the Analytical Determination of 4-Cyclopropylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-Cyclopropylaniline Hydrochloride Analysis

This compound is a crucial building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique structural motif, featuring a cyclopropyl group appended to an aniline core, imparts distinct physicochemical properties to the final drug candidates. The purity and quality of this starting material are paramount, as any impurities can carry through the synthetic route, potentially affecting the safety, efficacy, and stability of the active pharmaceutical ingredient (API).[1][2] Therefore, robust and reliable analytical methods for the detection, quantification, and impurity profiling of this compound are indispensable for ensuring drug product quality and regulatory compliance.

This comprehensive guide provides detailed application notes and protocols for the analysis of this compound, leveraging common analytical techniques in the pharmaceutical industry. The methodologies outlined below are designed to be adaptable and serve as a strong foundation for method development and validation in your laboratory.

I. High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[1] For this compound, a reverse-phase HPLC (RP-HPLC) method is the most appropriate choice, separating the analyte from its potential impurities based on polarity.

Causality in Method Design:

The selection of a C18 stationary phase is based on its hydrophobic nature, which provides excellent retention for the moderately nonpolar 4-Cyclopropylaniline. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a wide range of polarities. The addition of a small amount of an acid, such as formic or trifluoroacetic acid, is critical for protonating the aniline moiety, which sharpens the peak shape and improves chromatographic resolution by minimizing tailing. UV detection is suitable as the benzene ring in the molecule is a chromophore.[3]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Stock Standard (1 mg/mL in mobile phase) prep_working Prepare Working Standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) prep_standard->prep_working filter Filter all solutions (0.45 µm syringe filter) prep_working->filter prep_sample Prepare Sample Solution (approx. 1 mg/mL in mobile phase) prep_sample->filter inject Inject 10 µL onto C18 RP-HPLC column filter->inject gradient Run Gradient Elution (Acetonitrile/Water + 0.1% Formic Acid) inject->gradient detect UV Detection at 254 nm gradient->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve (Concentration vs. Area) integrate->calibrate quantify Quantify Analyte & Impurities (Compare sample peak area to curve) calibrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Detailed HPLC Protocol:

1. Materials and Reagents:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Formic acid (ACS grade)
  • Ultrapure water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.[3]

3. Chromatographic Conditions:

ParameterConditionRationale
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle sizeStandard for retaining moderately nonpolar analytes.[3]
Mobile Phase A 0.1% Formic acid in WaterAqueous phase for polar elution. Formic acid improves peak shape.
Mobile Phase B 0.1% Formic acid in AcetonitrileOrganic phase for nonpolar elution.
Gradient 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutesEnsures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column, providing good efficiency.[3]
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 254 nmThe aromatic ring provides strong absorbance at this wavelength.[3]
Injection Volume 10 µLStandard volume for analytical HPLC.

4. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).
  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.[4]
  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
  • Calculate the percentage of impurities by area normalization, assuming a similar response factor for closely related impurities.

6. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[5]

II. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] It is particularly useful for identifying potential residual solvents or volatile byproducts from the synthesis of this compound. The mass spectrometer provides definitive structural information, making it an excellent tool for impurity identification.

Causality in Method Design:

A non-polar capillary column is chosen to separate compounds based on their boiling points and volatility.[3] Helium is used as the carrier gas due to its inertness. Splitless injection is employed for trace analysis to ensure that the maximum amount of analyte reaches the column. The temperature program is designed to separate compounds with a range of boiling points effectively. While aniline derivatives can sometimes require derivatization to improve their chromatographic behavior, direct injection is often feasible for the parent compound.[7]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve sample in a suitable solvent (e.g., Methanol) filter_gc Filter if necessary (0.45 µm PTFE filter) dissolve->filter_gc inject_gc Inject 1 µL into GC filter_gc->inject_gc separate_gc Separation on a non-polar capillary column inject_gc->separate_gc ionize Electron Ionization (EI) separate_gc->ionize detect_ms Mass Spectrometry Detection ionize->detect_ms chromatogram Analyze Total Ion Chromatogram (TIC) detect_ms->chromatogram mass_spectra Examine Mass Spectra of Peaks chromatogram->mass_spectra library_search Compare with NIST Library for identification mass_spectra->library_search

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol:

1. Materials and Reagents:

  • This compound sample
  • Methanol (GC grade) or another suitable solvent
  • Helium (ultra-high purity)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[3]

3. GC-MS Conditions:

ParameterConditionRationale
Column Non-polar capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm filmGeneral purpose column for separating a wide range of compounds.[3]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injection 1 µL, SplitlessMaximizes analyte transfer to the column for trace analysis.
Injector Temp. 250 °CEnsures rapid vaporization of the sample.
Oven Program 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min, hold 5 minGradual temperature increase allows for separation of compounds with different boiling points.
Ionization Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Range 40-450 amuCovers the expected mass range of the analyte and potential impurities.

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent like methanol to a concentration of approximately 1 mg/mL.
  • If the solution contains particulates, filter it through a 0.45 µm PTFE syringe filter.

5. Data Analysis:

  • Identify the peak corresponding to 4-Cyclopropylaniline by its retention time and mass spectrum.
  • Examine the mass spectra of other peaks and compare them against a spectral library (e.g., NIST) to tentatively identify impurities.
  • The fragmentation pattern of 4-Cyclopropylaniline will be a key identifier.

III. Spectroscopic Methods: Structural Confirmation and Identification

Spectroscopic techniques are invaluable for confirming the identity and structure of this compound.[8]

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

  • Expected Absorptions:

    • N-H stretch: Around 3300-3500 cm⁻¹ (primary amine)

    • C-H stretch (aromatic): Above 3000 cm⁻¹

    • C-H stretch (aliphatic/cyclopropyl): Below 3000 cm⁻¹

    • C=C stretch (aromatic): Around 1600 cm⁻¹

    • N-H bend: Around 1620 cm⁻¹

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the amine protons, and the protons of the cyclopropyl group. The chemical shifts and coupling patterns will be characteristic of the 4-substituted aniline structure.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, confirming the presence of the aromatic ring and the cyclopropyl group.[9]

C. Mass Spectrometry (MS)

As discussed in the GC-MS section, mass spectrometry provides the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint. The high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.[10]

IV. Method Validation and Impurity Profiling: Ensuring Data Integrity

A crucial aspect of analytical method development is validation, which ensures that the method is suitable for its intended purpose.[4] Impurity profiling is the process of identifying and quantifying all potential impurities in the drug substance.[2]

Logical Flow of Method Validation

Validation_Flow Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOD->Robustness LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Key parameters for analytical method validation according to ICH guidelines.

Summary of Validation Parameters:
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11]
Accuracy The closeness of test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods presented in this guide provide a robust framework for the comprehensive analysis of this compound. The combination of HPLC for purity and quantification, GC-MS for volatile impurity analysis and identification, and spectroscopic methods for structural confirmation ensures a thorough characterization of this important pharmaceutical intermediate. It is imperative that these methods are properly validated in the end-user's laboratory to guarantee the generation of reliable and accurate data, ultimately contributing to the development of safe and effective medicines.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Cyclopropylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 4-Cyclopropylaniline hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. The protocols detailed herein are designed for scalability, robustness, and high yield, drawing upon established synthetic methodologies. This guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights. All protocols are presented as self-validating systems, with in-text citations to authoritative sources and a complete reference list.

Introduction: The Significance of this compound

4-Cyclopropylaniline and its hydrochloride salt are valuable building blocks in organic synthesis. The cyclopropyl moiety is a desirable feature in medicinal chemistry as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Consequently, robust and scalable synthetic routes to this compound are of significant interest to the drug development and manufacturing sectors.

The hydrochloride salt form is often preferred for its improved stability, solubility, and ease of handling compared to the free base. This guide will focus on a highly efficient synthetic strategy, the Buchwald-Hartwig amination, for the core transformation, followed by the conversion to the hydrochloride salt.

Strategic Approach: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods like nucleophilic aromatic substitution.[1][3] For the synthesis of 4-cyclopropylaniline, this methodology allows for the efficient coupling of an aryl halide with cyclopropylamine.[4][5]

The choice of the Buchwald-Hartwig amination for large-scale synthesis is underpinned by several key advantages:

  • High Yields: The reaction typically proceeds in high yields, minimizing waste and maximizing output.[4][5]

  • Catalytic Process: The use of a palladium catalyst means that only a small amount of the expensive transition metal is required.

  • Ligand-Tunability: The reaction's efficiency and scope can be fine-tuned through the selection of appropriate phosphine ligands, which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[2]

Reaction Scheme Overview

The overall synthetic strategy involves two main steps:

  • Palladium-catalyzed C-N cross-coupling: Reaction of 1-bromo-4-cyclopropylbenzene with cyclopropylamine.

  • Salt formation: Conversion of the resulting 4-cyclopropylaniline to its hydrochloride salt.

Detailed Synthesis Protocols

PART A: Synthesis of 4-Cyclopropylaniline via Buchwald-Hartwig Amination

This protocol is adapted from established procedures for Buchwald-Hartwig amination.[4]

Core Reaction:

Buchwald-Hartwig Amination 1-bromo-4-cyclopropylbenzene 1-Bromo-4-cyclopropylbenzene product 4-Cyclopropylaniline 1-bromo-4-cyclopropylbenzene->product Pd catalyst, Ligand, Base Toluene, Heat cyclopropylamine Cyclopropylamine cyclopropylamine->product

Caption: Palladium-catalyzed synthesis of 4-Cyclopropylaniline.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)Notes
1-Bromo-4-cyclopropylbenzene1124-14-7197.07 g/mol 1.0Starting material.[6][7]
Cyclopropylamine765-30-057.09 g/mol 1.2Reagent.[8]
Palladium(II) acetate3375-31-3224.50 g/mol 0.01-0.02Catalyst precursor.
XPhos564483-18-7476.65 g/mol 0.02-0.04Ligand.[2]
Sodium tert-butoxide865-48-596.10 g/mol 1.4Base.
Toluene108-88-392.14 g/mol -Anhydrous solvent.
Ethyl acetate141-78-688.11 g/mol -For extraction.
Saturated aq. NaCl (brine)7647-14-558.44 g/mol -For washing.
Anhydrous sodium sulfate7757-82-6142.04 g/mol -Drying agent.

Experimental Workflow:

Experimental_Workflow_Buchwald_Hartwig A Inert Atmosphere Setup B Reagent Charging A->B Nitrogen or Argon C Reaction Heating B->C 1-bromo-4-cyclopropylbenzene, cyclopropylamine, Pd(OAc)2, XPhos, NaOtBu, Toluene D Reaction Quenching C->D Heat to 80-100 °C, monitor by TLC/GC-MS E Aqueous Workup D->E Cool to RT, add water F Solvent Removal E->F Separate layers, extract aqueous layer with ethyl acetate, wash combined organic layers with brine G Purification F->G Dry over Na2SO4, concentrate in vacuo H Final Product G->H Silica gel chromatography or distillation

Caption: Workflow for the synthesis of 4-Cyclopropylaniline.

Step-by-Step Protocol:

  • Reactor Setup: A suitable reactor is equipped with a mechanical stirrer, a condenser, a temperature probe, and an inlet for inert gas (nitrogen or argon). The system is purged with inert gas to remove air and moisture.

  • Reagent Charging: To the reactor, add sodium tert-butoxide (1.4 eq.), palladium(II) acetate (0.015 eq.), and XPhos (0.03 eq.). The reactor is briefly evacuated and backfilled with inert gas three times.

  • Solvent and Substrate Addition: Anhydrous toluene is added to the reactor, followed by 1-bromo-4-cyclopropylbenzene (1.0 eq.) and cyclopropylamine (1.2 eq.).

  • Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by an appropriate analytical technique such as TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • Water is carefully added to quench the reaction.

    • The mixture is transferred to a separatory funnel, and the layers are separated.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude 4-cyclopropylaniline can be purified by vacuum distillation or column chromatography on silica gel. For large-scale production, distillation is often the more practical method.

PART B: Synthesis of this compound

The conversion of the free base to the hydrochloride salt is a straightforward acid-base reaction.[9][10]

Core Reaction:

Salt_Formation amine 4-Cyclopropylaniline product This compound amine->product Solvent (e.g., Diethyl Ether, Isopropanol) hcl HCl hcl->product

Caption: Formation of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular WeightNotes
4-Cyclopropylaniline3158-71-2133.19 g/mol Product from Part A.[11][12][13]
Hydrochloric acid (concentrated)7647-01-036.46 g/mol Or as a solution in a suitable solvent.[9]
Diethyl ether or Isopropanol60-29-7 or 67-63-0-Solvent for crystallization.[9][10]

Experimental Workflow:

Experimental_Workflow_Salt_Formation A Dissolve Amine B Acid Addition A->B 4-Cyclopropylaniline in solvent C Crystallization B->C Slowly add HCl solution at 0 °C D Isolation C->D Stir and allow precipitate to form E Drying D->E Filter the solid, wash with cold solvent F Final Product E->F Dry in vacuo

Caption: Workflow for Hydrochloride Salt Formation.

Step-by-Step Protocol:

  • Dissolution: The purified 4-cyclopropylaniline is dissolved in a suitable solvent such as diethyl ether or isopropanol.

  • Acidification: The solution is cooled in an ice bath (0 °C). A solution of hydrochloric acid (e.g., concentrated HCl or HCl in diethyl ether) is added dropwise with stirring. The amount of HCl should be stoichiometric (1.0 equivalent) or in slight excess.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The mixture is stirred at 0 °C for a period to ensure complete precipitation.

  • Isolation and Washing: The precipitate is collected by filtration, and the filter cake is washed with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities.

  • Drying: The resulting white to off-white solid is dried under vacuum to afford pure this compound.

Safety and Hazard Considerations

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • 1-Bromo-4-cyclopropylbenzene: May cause skin and eye irritation.

  • Cyclopropylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[8]

  • Palladium(II) acetate: May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.

  • Sodium tert-butoxide: Causes severe skin burns and eye damage. Reacts violently with water.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.

  • Hydrochloric acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

Refer to the Safety Data Sheets (SDS) for each reagent for comprehensive safety information.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

  • Elemental Analysis: To confirm the elemental composition.

References

Application Notes and Protocols for the Derivatization of 4-Cyclopropylaniline Hydrochloride for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Cyclopropylaniline Scaffold in Medicinal Chemistry

The 4-cyclopropylaniline moiety is a privileged scaffold in modern drug discovery. The cyclopropyl group, a small, strained carbocycle, offers a unique combination of properties. It can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a molecule, such as lipophilicity and aqueous solubility.[1][2] The aniline functional group provides a versatile handle for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[3] This document provides a comprehensive guide to the derivatization of 4-cyclopropylaniline hydrochloride, a common salt form of the parent amine, and outlines key biological assays to evaluate the therapeutic potential of the resulting derivatives. The protocols herein are designed to be robust and adaptable for the synthesis of compound libraries for screening and lead optimization.

Physicochemical Properties of 4-Cyclopropylaniline

A thorough understanding of the starting material's properties is crucial for reaction setup and purification.

PropertyValueSource
IUPAC Name 4-cyclopropylanilinePubChem[4]
Molecular Formula C₉H₁₁NPubChem[4]
Molecular Weight 133.19 g/mol PubChem[4]
CAS Number 3158-71-2PubChem[4]
Appearance Not specified, likely a liquid or low-melting solidGeneral chemical knowledge
Boiling Point Not specified
Melting Point Not specified
pKa Not specified

Note: this compound (CAS 1588440-94-1) is the salt form and will have different physical properties (e.g., it will be a solid with a higher melting point).[5] The hydrochloride salt needs to be neutralized to the free amine for many of the subsequent reactions.

Core Derivatization Strategies and Protocols

The following sections detail three fundamental derivatization strategies for 4-cyclopropylaniline: N-acylation, N-sulfonylation, and N-alkylation via reductive amination. These reactions are foundational in medicinal chemistry for generating diverse libraries of compounds.

Workflow for Derivatization and Biological Evaluation

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation start 4-Cyclopropylaniline Hydrochloride neutralization Neutralization to Free Amine start->neutralization Base (e.g., NaHCO₃) derivatization Derivatization (Acylation, Sulfonylation, Reductive Amination) neutralization->derivatization purification Purification (Chromatography, Recrystallization) derivatization->purification characterization Characterization (NMR, MS, HPLC) purification->characterization primary_screening Primary Screening (e.g., Kinase Panel) characterization->primary_screening secondary_assays Secondary Assays (e.g., Cell Proliferation) primary_screening->secondary_assays Hit Identification safety_profiling Safety Profiling (hERG, CYP450) secondary_assays->safety_profiling Lead Candidate sar_analysis SAR Analysis & Iteration safety_profiling->sar_analysis sar_analysis->derivatization Design New Analogs

Caption: General workflow for a structure-activity relationship (SAR) study starting with this compound.

Protocol 1: N-Acylation of 4-Cyclopropylaniline

N-acylation is a robust method for synthesizing amides, which are prevalent in many biologically active molecules. This protocol describes the reaction of 4-cyclopropylaniline with an acyl chloride.

Causality Behind Experimental Choices:

  • Neutralization: The starting material is a hydrochloride salt. The amine must be in its free, nucleophilic form to react with the electrophilic acyl chloride. A weak base like sodium bicarbonate or triethylamine is used to neutralize the HCl salt and the HCl generated during the reaction.

  • Solvent: Anhydrous dichloromethane (DCM) is a common choice as it is aprotic and dissolves both the aniline and many acyl chlorides.

  • Temperature: The reaction is often cooled to 0 °C to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side reactions.

  • Workup: The aqueous workup with dilute HCl removes any unreacted amine and base, while the sodium bicarbonate wash removes any remaining acid chloride.

Experimental Protocol:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free 4-cyclopropylaniline. Assume quantitative recovery for the next step or determine the exact yield.

  • Acylation Reaction:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the free 4-cyclopropylaniline (1.0 eq.) and a base such as triethylamine (1.5 eq.) or pyridine in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the desired acyl chloride (1.05 eq.) in a small amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Pour the reaction mixture into a separatory funnel.

    • Wash the organic layer successively with 10% aqueous HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-acyl-4-cyclopropylaniline.

Protocol 2: N-Sulfonylation of 4-Cyclopropylaniline

Sulfonamides are another critical functional group in medicinal chemistry, known for their diverse biological activities. This protocol details the reaction of 4-cyclopropylaniline with a sulfonyl chloride.

Causality Behind Experimental Choices:

  • Base: Pyridine is often used as both a base and a solvent for sulfonylation reactions. It effectively scavenges the HCl byproduct.

  • Catalyst: In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, especially with less reactive sulfonyl chlorides or anilines.

  • Workup: Similar to acylation, the workup is designed to remove excess reagents and byproducts.

Experimental Protocol:

  • Neutralization: Prepare the free 4-cyclopropylaniline from its hydrochloride salt as described in Protocol 1.

  • Sulfonylation Reaction:

    • Dissolve the free 4-cyclopropylaniline (1.0 eq.) in pyridine and cool the solution to 0 °C.

    • Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the cooled solution.

    • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Pour the reaction mixture into ice-water.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold water.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate.

    • Wash the organic extracts with 1 M aqueous HCl to remove pyridine, followed by saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl substituents to the aniline nitrogen.[6][7] This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and can be used in the presence of the acid catalyst often required for imine formation.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is more readily reduced.

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are suitable aprotic solvents for this reaction.

Experimental Protocol:

  • Neutralization: Prepare the free 4-cyclopropylaniline from its hydrochloride salt as described in Protocol 1.

  • Reductive Amination Reaction:

    • In a round-bottom flask, dissolve the free 4-cyclopropylaniline (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent like dichloroethane (DCE).

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq.).

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the N-alkyl-4-cyclopropylaniline.

Characterization of Synthesized Derivatives

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques.

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR provide detailed structural information, confirming the successful derivatization and the integrity of the 4-cyclopropylaniline scaffold.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) confirms the molecular formula of the synthesized compound. LC-MS can be used to monitor reaction progress and assess purity.
High-Performance Liquid Chromatography (HPLC) Determines the purity of the final compound.

Biological Assays for Derivative Evaluation

The choice of biological assays will depend on the therapeutic target of interest. Given the prevalence of aniline and cyclopropane motifs in kinase inhibitors and other targeted therapies, the following assays are recommended for an initial screening cascade.

Workflow for Biological Screening

Biological_Screening cluster_primary Primary Assays cluster_secondary Secondary & Safety Assays start Synthesized Derivative Library kinase_assay In Vitro Kinase Assay (e.g., KinaseProfiler™, KINOMEscan®) start->kinase_assay Target Identification cell_proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) start->cell_proliferation Phenotypic Screening herg_assay hERG Channel Assay (Patch Clamp or Flux Assay) kinase_assay->herg_assay Potent Hits cell_proliferation->herg_assay Active Compounds cyp450_assay CYP450 Inhibition Assay (Human Liver Microsomes) herg_assay->cyp450_assay Cardiosafety Profile end Lead Candidate Profile cyp450_assay->end Metabolic Stability

Caption: A typical screening cascade for novel 4-cyclopropylaniline derivatives.

Protocol 4: In Vitro Kinase Inhibition Assay

Many kinase inhibitors feature aniline-based scaffolds. This assay determines the ability of the synthesized derivatives to inhibit the activity of a specific kinase or a panel of kinases.[8][9][10]

Experimental Protocol (General - using a luminescence-based ATP depletion assay):

  • Reagent Preparation:

    • Prepare assay buffer, kinase solution, substrate solution, and ATP solution according to the manufacturer's protocol (e.g., Promega's ADP-Glo™ Kinase Assay).

    • Prepare serial dilutions of the test compounds in DMSO, then further dilute in assay buffer.

  • Kinase Reaction:

    • In a 96- or 384-well plate, add the test compound dilutions.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[6]

Protocol 5: Cell Proliferation (MTT) Assay

This colorimetric assay is a common method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[11][12]

Experimental Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value from the dose-response curve.

Protocol 6: hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel can lead to cardiotoxicity, a major concern in drug development. Early assessment of hERG liability is crucial.[7][13][14]

Experimental Protocol (General - using an automated patch clamp system):

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293).

    • Culture and harvest the cells according to standard protocols for electrophysiology.

  • Automated Patch Clamp:

    • Load the cell suspension and test compound solutions onto the automated patch clamp system (e.g., QPatch or SyncroPatch).[7]

    • The system will perform whole-cell patch clamp recordings, applying a specific voltage protocol to elicit hERG currents.[15]

    • Apply vehicle control followed by increasing concentrations of the test compound.

  • Data Analysis:

    • Measure the hERG tail current amplitude in the presence of each compound concentration.

    • Calculate the percent inhibition of the hERG current relative to the vehicle control.

    • Determine the IC₅₀ value from the concentration-response curve.

Protocol 7: Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[16][17][18][19]

Experimental Protocol (General - using human liver microsomes and LC-MS/MS):

  • Incubation:

    • In a 96-well plate, combine human liver microsomes, a specific CYP isoform probe substrate, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37 °C.

    • Initiate the reaction by adding a NADPH-regenerating system.

    • Incubate at 37 °C for a specified time.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

    • Centrifuge the plate to pellet the protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate.

    • Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis:

    • Calculate the rate of metabolite formation at each inhibitor concentration.

    • Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

Safety and Handling

4-Cyclopropylaniline and its derivatives should be handled with appropriate safety precautions.[4]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Handle all chemicals in a well-ventilated fume hood.

  • Toxicity: Aniline derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[4] Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

The 4-cyclopropylaniline scaffold is a valuable starting point for the discovery of novel therapeutic agents. The synthetic protocols and biological assays detailed in this application note provide a robust framework for researchers to synthesize, purify, and evaluate libraries of 4-cyclopropylaniline derivatives. A systematic approach to derivatization and screening, as outlined, will facilitate the identification of lead compounds with promising efficacy and safety profiles for further drug development.

References

Application Notes and Protocols for Employing 4-Cyclopropylaniline Hydrochloride in Catalytic Processes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Cyclopropylaniline Moiety in Modern Catalysis

In the landscape of contemporary organic synthesis, the strategic incorporation of unique structural motifs is paramount for the development of novel pharmaceuticals, agrochemicals, and functional materials. 4-Cyclopropylaniline, available as its hydrochloride salt for enhanced stability and handling, has emerged as a pivotal building block for researchers. The significance of this molecule lies in the distinct physicochemical properties imparted by the cyclopropyl group. This small, strained ring behaves as a "super-double bond" in some contexts, influencing the electronic properties of the aniline ring through sigma-pi conjugation. This electronic modulation, combined with the steric profile of the cyclopropyl group, offers a unique handle for fine-tuning molecular interactions and reaction outcomes.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-cyclopropylaniline hydrochloride in key catalytic processes. The focus will be on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry.[1][2] We will delve into the causality behind experimental choices and provide robust, self-validating protocols.

Core Application: Palladium-Catalyzed C-N Cross-Coupling Reactions

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly in the construction of the arylamine scaffolds prevalent in pharmaceuticals.[2] The Buchwald-Hartwig amination has become an indispensable tool for this purpose, offering a broad substrate scope and functional group tolerance.[3][4] 4-Cyclopropylaniline is an excellent nucleophilic partner in these reactions, enabling the synthesis of a diverse array of N-aryl and N-heteroaryl cyclopropylanilines.

Mechanism and Rationale for Component Selection in Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

The choice of ligand is critical to the success of the reaction.[5] Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps while preventing the formation of inactive palladium dimers.[5] The base plays a crucial role in the deprotonation of the amine; common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[5] The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for specific substrates.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with 4-Cyclopropylaniline

This protocol details a general procedure for the palladium-catalyzed N-arylation of 4-cyclopropylaniline with an aryl bromide.

Materials and Reagents:
Reagent/MaterialGradeSupplier (Example)
This compound≥98%BenchChem
Aryl bromide≥98%Sigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)99.98% trace metals basisSigma-Aldrich
XPhos≥98%Strem Chemicals
Sodium tert-butoxide (NaOtBu)≥97%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Saturated aqueous NaCl solution
Anhydrous magnesium sulfate (MgSO₄)
Schlenk flask or microwave vial
Magnetic stirrer and stir bar
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
  • Preparation of the Free Base:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) in deionized water (10 mL).

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the solution becomes basic (pH > 8), resulting in the precipitation of the free aniline.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain 4-cyclopropylaniline as an oil. Use immediately in the next step.

  • Cross-Coupling Reaction Setup:

    • To a dry Schlenk flask or microwave vial under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

    • Add the aryl bromide (1.0 mmol) to the flask.

    • Dissolve the freshly prepared 4-cyclopropylaniline (1.2 mmol) in anhydrous toluene (5 mL) and add it to the reaction flask via syringe.

    • Seal the flask or vial and place it in a preheated oil bath at 100 °C.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture vigorously at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-cyclopropylaniline.

Visualization of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Step 1: Free Base Preparation cluster_coupling Step 2: Cross-Coupling cluster_workup Step 3 & 4: Work-up & Purification start 4-Cyclopropylaniline HCl base_add Add aq. NaHCO₃ start->base_add extract Extract with Et₂O base_add->extract dry Dry & Concentrate extract->dry free_aniline 4-Cyclopropylaniline (Free Base) dry->free_aniline add_aniline Add Free Aniline in Toluene free_aniline->add_aniline reactants Aryl Bromide Pd(OAc)₂ XPhos NaO-t-Bu reactants->add_aniline heat Heat at 100 °C add_aniline->heat cool Cool to RT heat->cool filter_celite Filter through Celite cool->filter_celite wash Aqueous Wash filter_celite->wash purify Column Chromatography wash->purify product N-Aryl-4-cyclopropylaniline purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Application in Suzuki-Miyaura Cross-Coupling Reactions

While 4-cyclopropylaniline itself is not a direct participant in the Suzuki-Miyaura coupling, it serves as a crucial precursor to synthesize functionalized aryl halides or triflates that can subsequently be used in this powerful C-C bond-forming reaction. For instance, the amino group can be converted into a diazonium salt and subsequently to a halide (Sandmeyer reaction), providing a handle for Suzuki coupling. This multi-step approach is common in drug development to build molecular complexity.

Conceptual Workflow: From 4-Cyclopropylaniline to Biaryl Compounds via Suzuki Coupling

The following diagram illustrates the conceptual pathway from 4-cyclopropylaniline to a biaryl product, highlighting its role as a foundational building block.

Suzuki_Conceptual_Workflow start 4-Cyclopropylaniline diazotization Diazotization (NaNO₂, HCl) start->diazotization sandmeyer Sandmeyer Reaction (e.g., CuBr) diazotization->sandmeyer aryl_halide 4-Bromo-1-cyclopropylbenzene sandmeyer->aryl_halide suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) aryl_halide->suzuki product Biaryl Product suzuki->product

Caption: Synthesis of biaryls from 4-cyclopropylaniline.

Electrocatalytic and Photocatalytic Applications

Recent research has explored the use of N-cyclopropylanilines in electrocatalytic and photocatalytic processes.[6][7] These reactions often proceed through a single-electron transfer (SET) from the nitrogen atom to generate a radical cation.[8][9] This intermediate can then undergo a facile, irreversible ring-opening of the cyclopropyl group, leading to the formation of new C-C or C-N bonds.[8][9] This reactivity opens up novel synthetic pathways for the construction of complex heterocyclic scaffolds.

For instance, the visible-light-mediated intermolecular [3+2] annulation of cyclopropylanilines with alkynes provides access to a variety of cyclic allylic amines.[7] This transformation highlights the potential of 4-cyclopropylaniline derivatives in modern synthetic methodologies that leverage the unique reactivity of the cyclopropyl group under catalytic conditions.

Conclusion and Future Outlook

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties, conferred by the cyclopropyl moiety, allow for the synthesis of a wide range of functionalized arylamines that are of significant interest in pharmaceutical and materials science research. The protocols and conceptual workflows presented herein provide a solid foundation for researchers to effectively employ this compound in their synthetic endeavors. The expanding applications in electro- and photocatalysis suggest that the full potential of 4-cyclopropylaniline and its derivatives in catalytic processes is still being uncovered, promising exciting future developments.

References

synthetic routes to prepare derivatives of 4-Cyclopropylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 4-Cyclopropylaniline Hydrochloride Derivatives

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of this compound and its derivatives, compounds of significant interest in pharmaceutical and materials science research. The unique electronic and steric properties imparted by the cyclopropyl moiety make these aniline derivatives valuable scaffolds.[1] This guide moves beyond simple procedural lists to offer an in-depth analysis of the primary synthetic strategies, including palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, reductive amination for N-alkylation, and standard N-acylation protocols. Each section elucidates the mechanistic underpinnings of the reactions, explains the rationale behind reagent and catalyst selection, and provides detailed, field-tested protocols. The guide is designed for researchers, chemists, and drug development professionals, aiming to equip them with the knowledge to not only replicate these syntheses but also to troubleshoot and adapt them for novel derivatives.

Introduction: The Significance of the 4-Cyclopropylaniline Scaffold

The 4-cyclopropylaniline core is a privileged scaffold in modern chemistry. The cyclopropyl group, with its inherent ring strain and unique sp²-hybridized character, can engage in electronic conjugation with the aromatic ring, influencing the reactivity and physicochemical properties of the parent aniline.[1] These properties make its derivatives attractive candidates for drug discovery, where they often serve as key intermediates for kinase inhibitors, and in materials science for the development of novel organic electronics.[2][3]

This guide details the principal synthetic routes to access derivatives of 4-cyclopropylaniline, focusing on the formation of C-N bonds to create N-aryl and N-alkyl derivatives, N-acylation, and the final, crucial step of hydrochloride salt formation for improved handling and solubility.

Synthesis of the 4-Cyclopropylaniline Core

Before derivatization, the synthesis of the parent 4-cyclopropylaniline is a critical first step. The most efficient modern approach involves a C-N cross-coupling reaction on a pre-functionalized cyclopropylbenzene.

Protocol 2.1: Buchwald-Hartwig Amination with an Ammonia Equivalent

The palladium-catalyzed coupling of an aryl halide with an ammonia surrogate is a highly effective method for synthesizing primary anilines.[4] This avoids the direct use of ammonia gas, which can be challenging to handle and can lead to diarylation byproducts.

Reaction Scheme: 4-Cyclopropylbromobenzene + NH₃ Surrogate → 4-Cyclopropylaniline

Detailed Protocol:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand such as KPhos (4 mol%), and anhydrous toluene.[4]

  • Reactant Addition: To the flask, add 4-cyclopropylbromobenzene (1.0 equiv), benzophenone imine (as an ammonia surrogate, 1.2 equiv), and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup (Hydrolysis): After cooling to room temperature, add 3M aqueous HCl and stir vigorously for 1 hour to hydrolyze the intermediate imine.

  • Extraction: Neutralize the mixture with aqueous NaOH and extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-cyclopropylaniline.

Key Strategies for N-Derivatization

The true value of the 4-cyclopropylaniline scaffold lies in its derivatization potential. The following sections detail the most robust methods for substitution on the nitrogen atom.

Palladium-Catalyzed Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is the cornerstone of modern C(sp²)-N bond formation, prized for its broad substrate scope, functional group tolerance, and relatively mild conditions.[5][6]

Mechanistic Overview: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7] The choice of phosphine ligand is critical for stabilizing the palladium intermediates and promoting the reductive elimination step.[8][9]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)X oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange amide_complex L₂Pd(II)(Ar)(NHR') ligand_exchange->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 product Ar-NHR' reductive_elimination->product arx Ar-X arx->oxidative_addition amine R'NH₂ + Base amine->ligand_exchange

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3.1: Synthesis of an N-Aryl-4-cyclopropylaniline This protocol outlines the coupling of 4-cyclopropylaniline with a generic aryl bromide.

  • Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a magnetic stir bar, Pd₂(dba)₃ (1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add the aryl bromide (1.0 equiv) and 4-cyclopropylaniline (1.2 equiv).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat to 80-120 °C with vigorous stirring for 4-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the desired N-aryl-4-cyclopropylaniline.[10]

Catalyst System Typical Substrates Advantages Considerations
Pd(OAc)₂ / BINAP Aryl iodides, triflatesFirst reliable system for primary amines.[5]Less effective for aryl chlorides.
Pd₂(dba)₃ / XPhos Aryl chlorides, bromidesHigh reactivity, broad scope.Air-sensitive ligand.
Pd(OAc)₂ / BrettPhos Aryl bromides, chloridesHigh yields, good functional group tolerance.[10]Can be expensive.
Copper-Catalyzed Ullmann Condensation for N-Arylation

The Ullmann condensation is a classical alternative to palladium-catalyzed methods, utilizing a more earth-abundant copper catalyst.[11] While it often requires higher temperatures and more polar solvents, it can be advantageous for specific substrates where palladium catalysis may fail.[12]

Protocol 3.2: Synthesis of an N-Aryl-4-cyclopropylaniline

  • Setup: Combine 4-cyclopropylaniline (1.0 equiv), the aryl iodide or activated aryl bromide (1.1 equiv), CuI (10-20 mol%), a ligand such as L-proline or phenanthroline (20-40 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0 equiv) in a sealable reaction tube.

  • Solvent: Add a high-boiling polar solvent such as DMF, NMP, or DMSO.

  • Reaction: Seal the tube and heat the mixture to 120-180 °C for 12-48 hours.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Reductive Amination for N-Alkylation

Reductive amination is a robust and widely used method for forming C-N bonds by converting a carbonyl group into an amine via an imine intermediate.[13] It is the preferred method for preparing N-alkyl and N-benzyl derivatives of 4-cyclopropylaniline. The reaction can be performed in one pot (direct) or in a stepwise fashion.[14]

Reductive_Amination_Workflow start Start: 4-Cyclopropylaniline + Aldehyde/Ketone imine_formation Imine Formation (Mildly Acidic, e.g., AcOH) start->imine_formation Step 1 imine_intermediate [Imine Intermediate] imine_formation->imine_intermediate reduction Reduction (Hydride Source) imine_intermediate->reduction Step 2 product Product: N-Alkyl-4-cyclopropylaniline reduction->product

Caption: General workflow for reductive amination.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often preferred for one-pot reactions as it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion.[15] Sodium cyanoborohydride (NaBH₃CN) is also effective, especially under mildly acidic conditions.[16]

Protocol 3.3: One-Pot Synthesis of an N-Alkyl-4-cyclopropylaniline

  • Setup: In a round-bottom flask, dissolve 4-cyclopropylaniline (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 1-2 drops) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the mixture. The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature for 2-12 hours until the starting materials are consumed (monitor by TLC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

N-Acylation for Amide Synthesis

The formation of N-acyl derivatives (amides) is a straightforward and fundamental transformation, typically achieved by reacting the aniline with an acylating agent.

Protocol 3.4: Synthesis of an N-Acyl-4-cyclopropylaniline

  • Setup: Dissolve 4-cyclopropylaniline (1.0 equiv) in DCM or THF in a flask. Add a non-nucleophilic base such as triethylamine (TEA, 1.5 equiv) or pyridine (1.5 equiv).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride or anhydride (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Workup: Quench the reaction with water.

  • Extraction: Separate the organic layer, and wash successively with dilute HCl (to remove excess base), saturated NaHCO₃ (to remove acidic byproducts), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting amide is often pure enough for subsequent use, but can be further purified by recrystallization or chromatography if necessary.

Formation of the Hydrochloride Salt

For pharmaceutical applications, converting the final amine derivative to its hydrochloride salt is a common final step. This increases stability, improves crystallinity, and enhances aqueous solubility. The process involves treating the free base with hydrochloric acid in an organic solvent.[17]

Protocol 4.1: Preparation of a 4-Cyclopropylaniline Derivative Hydrochloride

  • Dissolution: Dissolve the purified amine derivative (1.0 equiv) in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether (Et₂O), ethyl acetate, or methanol.

  • Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in Et₂O or 4.0 M HCl in dioxane, 1.0-1.1 equiv).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove any non-salt impurities. Dry the solid under high vacuum to afford the final hydrochloride salt.

Summary and Outlook

The synthetic routes outlined in this guide provide a robust toolkit for accessing a wide range of derivatives based on the 4-cyclopropylaniline scaffold. The choice of method depends on the desired substitution pattern (N-alkyl vs. N-aryl) and the specific functional groups present in the coupling partners. Buchwald-Hartwig amination remains the most versatile method for N-arylation, while reductive amination is the gold standard for N-alkylation. By understanding the principles and protocols behind these key transformations, researchers can efficiently synthesize novel molecules for evaluation in drug discovery and materials science programs.

References

Troubleshooting & Optimization

Technical Support Center: 4-Cyclopropylaniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropylaniline hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide field-proven insights, and offer robust, self-validating protocols to improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 4-Cyclopropylaniline?

There are two predominant, palladium-catalyzed cross-coupling strategies for synthesizing the 4-cyclopropylaniline core: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

  • Suzuki-Miyaura Coupling: This method involves the reaction of an aryl halide (e.g., 4-bromoaniline) with cyclopropylboronic acid. It is a robust and widely used method for forming carbon-carbon bonds and is tolerant of many functional groups.[1][2][3]

  • Buchwald-Hartwig Amination: This strategy creates the carbon-nitrogen bond directly by coupling an aryl halide (e.g., 1-bromo-4-cyclopropylbenzene) with an amine source, such as cyclopropylamine.[4][5][6] This reaction has revolutionized the synthesis of arylamines, offering a significant improvement over classical methods.[6]

The choice between these routes often depends on the availability and cost of starting materials.

Synthetic_Routes cluster_0 Suzuki-Miyaura Route cluster_1 Buchwald-Hartwig Route 4-Haloaniline 4-Haloaniline Suzuki_Reaction Pd-Catalyzed Suzuki Coupling 4-Haloaniline->Suzuki_Reaction Cyclopropylboronic Acid Cyclopropylboronic Acid Cyclopropylboronic Acid->Suzuki_Reaction 4-Cyclopropylaniline 4-Cyclopropylaniline Suzuki_Reaction->4-Cyclopropylaniline 4-Cyclopropylhalobenzene 4-Cyclopropylhalobenzene Buchwald_Reaction Pd-Catalyzed Buchwald-Hartwig Amination 4-Cyclopropylhalobenzene->Buchwald_Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Buchwald_Reaction Buchwald_Reaction->4-Cyclopropylaniline HCl_Salt_Formation HCl Treatment 4-Cyclopropylaniline->HCl_Salt_Formation Final_Product 4-Cyclopropylaniline Hydrochloride HCl_Salt_Formation->Final_Product

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Suzuki-Miyaura Coupling Route

This route is often preferred due to the commercial availability of 4-haloanilines. However, achieving high yields requires careful control of several parameters.

Q2: My Suzuki-Miyaura coupling reaction has stalled or resulted in a low yield. What are the most likely causes?

Low yield in a Suzuki coupling is a common issue that can almost always be traced back to one of three areas: the catalyst system, the quality of the boronic acid, or the reaction conditions.

The palladium catalyst is the heart of the reaction. Its activity can be compromised by oxygen or impurities.

  • Cause: The Pd(0) active species is readily oxidized to inactive Pd(II) oxides in the presence of air, especially at elevated temperatures.

  • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed prior to use by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

  • Expert Insight: The choice of ligand is critical. While many ligands work, bulky, electron-rich phosphines like tricyclohexylphosphine (PCy₃) have been shown to be effective as they promote the reductive elimination step and stabilize the palladium catalyst.[1]

Cyclopropylboronic acid is prone to degradation, which directly impacts reaction efficiency.

  • Cause: Boronic acids, particularly small ones like cyclopropylboronic acid, can undergo dehydration to form cyclic boroxine anhydrides. This process reduces the concentration of the active monomeric boronic acid available for transmetalation. The presence of residual inorganic salts from its synthesis can also interfere with the catalytic cycle.

  • Solution:

    • Use freshly purchased, high-purity cyclopropylboronic acid.

    • If synthesizing in-house, ensure complete hydrolysis of the borate ester intermediate and thorough purification to remove byproducts.[7][8] A common synthesis involves the reaction of cyclopropylmagnesium bromide with trimethylborate followed by acidic workup.[1][8]

    • Store cyclopropylboronic acid in a desiccator under an inert atmosphere.

The base, solvent, and temperature play a cooperative role in the catalytic cycle.

  • Cause: An inappropriate base may not be strong enough to activate the boronic acid or may cause undesired side reactions. The solvent system must facilitate the interaction of both organic and inorganic reagents.

  • Solution:

    • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically effective. The base is crucial for the formation of the reactive boronate species [R-B(OH)₃]⁻ needed for transmetalation.

    • Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often beneficial. Water accelerates the reaction and helps dissolve the inorganic base.[1]

    • Temperature: Reactions are typically heated (80-110 °C) to ensure a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Inert Is the system fully inert (Ar/N₂)? Start->Check_Inert Degas Degas solvents and re-run under inert gas. Check_Inert->Degas No Check_Boronic_Acid Is the cyclopropylboronic acid fresh and pure? Check_Inert->Check_Boronic_Acid Yes Degas->Start Retry New_Reagent Use fresh, high-purity boronic acid. Check_Boronic_Acid->New_Reagent No Check_Conditions Are base, solvent, and temperature optimized? Check_Boronic_Acid->Check_Conditions Yes New_Reagent->Start Retry Optimize Screen bases (K₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O). Check_Conditions->Optimize No Success Yield Improved Check_Conditions->Success Yes Optimize->Start Retry

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Troubleshooting Guide: Buchwald-Hartwig Amination Route

This route is highly effective but sensitive to ligand and base choice. It is typically employed when 1-bromo-4-cyclopropylbenzene is a more accessible starting material.

Q3: My Buchwald-Hartwig amination is inefficient. Where should I focus my optimization efforts?

Success in this reaction hinges on the careful selection of the ligand and base to match the substrates.

  • Cause: The primary challenge is balancing the rates of oxidative addition and reductive elimination while preventing catalyst decomposition and side reactions. The wrong ligand can lead to slow or no reaction, while an incorrect base can be ineffective or lead to substrate degradation.

  • Solution:

    • Ligand Selection: Use bulky, electron-rich biarylphosphine ligands. These ligands promote both the oxidative addition of the aryl halide and the final C-N bond-forming reductive elimination.[9] Examples include XPhos, SPhos, and BrettPhos. For challenging couplings, adamantyl-substituted phosphines like adYPhos have shown high efficacy, even at room temperature.[10]

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[5] Potassium phosphate (K₃PO₄) or potassium hexamethyldisilazide (KHMDS) can also be used, depending on the specific substrates and ligand.[11]

    • Inert Atmosphere: As with the Suzuki coupling, a strictly inert atmosphere is mandatory to protect the Pd(0) catalyst.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C(aryl)—C(cyclopropyl)C(aryl)—N(cyclopropylamine)
Key Reagents 4-Haloaniline + Cyclopropylboronic Acid4-Cyclopropylhalobenzene + Cyclopropylamine
Typical Catalyst Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ or Pd₂(dba)₃
Typical Ligand Phosphines (e.g., PCy₃, SPhos)Bulky Biarylphosphines (e.g., XPhos, BrettPhos)
Typical Base K₂CO₃, K₃PO₄NaOt-Bu, K₃PO₄
Pros Tolerant of -NH₂ group; boronic acids are often stable solids.Highly efficient for C-N bond formation; broad substrate scope.
Cons Boronic acid quality is critical; potential for homocoupling.Requires highly specialized and often air-sensitive ligands; strong base needed.

Troubleshooting Guide: Final Product Isolation

Q4: I've successfully formed the 4-cyclopropylaniline free base, but my yield of the hydrochloride salt is low or the product is impure. How can I fix this?

The final salt formation is a critical purification and isolation step. Purity issues at this stage often originate from the preceding step.

  • Cause 1: Impure Free Base: The most common reason for an impure hydrochloride salt is the presence of unreacted starting materials or byproducts from the coupling reaction in the free base.

  • Solution 1: Purify Before Salt Formation: Before forming the salt, purify the crude 4-cyclopropylaniline free base. This is typically done via flash column chromatography on silica gel or, if the product is thermally stable, by distillation under reduced pressure. This step is crucial for obtaining a high-purity final product.

  • Cause 2: Suboptimal Precipitation/Crystallization: The choice of solvent and the rate of cooling during salt formation can significantly impact both yield and purity.[12]

  • Solution 2: Optimize Salt Formation Conditions:

    • Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol.

    • Add a solution of HCl in the same solvent (or gaseous HCl) dropwise, typically at 0 °C, until precipitation is complete.[13] Using a pre-titrated HCl solution prevents the addition of excess acid, which can sometimes lead to oily products or the formation of dihydrochlorides.

    • Cooling the mixture after HCl addition decreases the solubility of the salt, leading to more complete precipitation and a higher isolated yield.[12]

    • Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities, and dry thoroughly under vacuum.[13][14]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 4-Cyclopropylaniline via Suzuki-Miyaura Coupling

This protocol is optimized for a high-yield synthesis on a laboratory scale.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 4-bromoaniline (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq). Add this catalyst mixture to the reaction flask.

  • Solvent Addition & Degassing: Evacuate and backfill the flask with nitrogen three times. Add degassed toluene and water (e.g., a 10:1 ratio by volume). The mixture should be vigorously stirred.

  • Reaction: Heat the reaction mixture to 100 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (disappearance of 4-bromoaniline), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-cyclopropylaniline as a pale yellow oil.

Protocol 2: Formation and Isolation of this compound

This protocol ensures high purity and yield of the final salt.

  • Dissolution: Dissolve the purified 4-cyclopropylaniline (1.0 eq) from Protocol 1 in anhydrous diethyl ether (Et₂O) in a clean, dry flask. A concentration of ~0.5 M is a good starting point.

  • Precipitation: Cool the solution to 0 °C in an ice bath. While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise. A white precipitate should form immediately.

  • Maturation: Continue stirring the slurry at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the solid in a vacuum oven at 40-50 °C overnight to yield this compound as a stable, white to off-white powder.

References

common side reactions in the synthesis of 4-Cyclopropylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-cyclopropylaniline hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable pharmaceutical intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) - Core Synthesis & Mechanistic Hurdles

This section addresses high-level questions regarding the primary synthetic strategies and the mechanistic basis for common side reactions.

Q1: What are the principal synthetic routes to 4-Cyclopropylaniline, and what are their key vulnerabilities?

The two most prevalent and scalable strategies for synthesizing the 4-cyclopropylaniline core are palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Each has distinct advantages and is susceptible to different side reactions.

  • Suzuki-Miyaura Coupling: This route typically involves the reaction of an aniline derivative, such as 4-bromoaniline or 4-iodoaniline, with cyclopropylboronic acid.[1] It is often favored for its tolerance of a wide range of functional groups.[2] The primary vulnerability of this method is the degradation of the cyclopropylboronic acid reagent before it can participate in the catalytic cycle.

  • Buchwald-Hartwig Amination: This method constructs the C-N bond directly, most commonly by coupling an aryl halide (e.g., 1-bromo-4-cyclopropylbenzene) with an amine source like cyclopropylamine or an ammonia equivalent.[3][4] This approach is highly efficient but can be sensitive to catalyst and ligand choice, with side reactions often involving the aryl halide starting material.[5]

The choice between these routes often depends on the availability and cost of starting materials and the specific functional groups present on the substrate.

Synthetic_Routes cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination 4-Haloaniline 4-Haloaniline Product_S 4-Cyclopropylaniline 4-Haloaniline->Product_S Pd Catalyst Base Cyclopropylboronic Acid Cyclopropylboronic Acid Cyclopropylboronic Acid->Product_S 4-Cyclopropylaryl Halide 4-Cyclopropylaryl Halide Product_B 4-Cyclopropylaniline 4-Cyclopropylaryl Halide->Product_B Pd Catalyst Base Amine Source Cyclopropylamine Amine Source->Product_B Suzuki_Side_Reactions Boronic cPr-B(OH)2 Base Base (OH⁻) Boronate [cPr-B(OH)3]⁻ ArPdL2X ArPdL2X Boronate->ArPdL2X Transmetalation Product Ar-cPr (Product) Pd0 Pd(0)L2 Proton H₂O Proton->Boronate Side_Product Cyclopropane (Gas) ArPdL2X->Product Reductive Elimination Buchwald_Side_Reactions OxAdd Ar-Pd(II)-X(L₂) AmineComplex [Ar-Pd(II)-NHR(L₂)]⁺X⁻ OxAdd->AmineComplex + RNH₂ AmideComplex Ar-Pd(II)-NR(L₂) AmineComplex->AmideComplex - H⁺ Product Ar-NRH (Product) AmideComplex->Product Reductive Elimination Pd0 Pd0 SideProduct Ar-H (Hydrodehalogenation) BetaHydride BetaHydride BetaHydride->SideProduct Reductive Elimination

References

Technical Support Center: Purification of 4-Cyclopropylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyclopropylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to ensure you can achieve the desired purity and stability for your critical applications.

Introduction to Purification Challenges

This compound, as a primary aromatic amine salt, presents a unique set of purification challenges. Its polarity, conferred by the hydrochloride salt, dictates its solubility profile, while the cyclopropyl and aniline moieties are susceptible to specific side reactions and degradation pathways. Common issues encountered during purification include discoloration (often due to oxidation), the presence of process-related impurities from synthesis, and physical separation difficulties like "oiling out" during recrystallization. Understanding the root cause of these challenges is the first step toward developing a robust and reproducible purification strategy.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.

Problem 1: My isolated this compound is discolored (e.g., pink, brown, or black).

Q: What causes the discoloration of my product?

A: Discoloration in anilines and their salts is almost always due to the formation of colored oxidation products.[1] The aniline functional group is susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities. Even small amounts of these oxidized species can impart significant color to the bulk material.

Solutions:

  • Treatment with Activated Carbon: During recrystallization, the addition of a small amount of activated carbon to the hot solution can effectively adsorb these colored impurities.[1]

  • Minimize Air and Light Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible, and store it in amber vials to protect it from light.

  • Acid-Base Extraction: Converting the hydrochloride salt to the free base with a mild inorganic base (e.g., sodium bicarbonate), extracting the free base into an organic solvent, and then reforming the salt with HCl can leave many polar, colored impurities behind in the aqueous layer.

  • Dissolution: In an appropriately sized flask, dissolve the crude, colored this compound in a minimum amount of a suitable hot recrystallization solvent (e.g., isopropanol or an ethanol/water mixture).[1]

  • Cooling: Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling in the next step.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the solution.

  • Heating: Gently reheat the mixture to boiling for 5-10 minutes, swirling occasionally.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified, colorless crystals by vacuum filtration, wash with a small volume of cold solvent, and dry under vacuum.

Problem 2: The compound "oils out" instead of crystallizing during recrystallization.

Q: Why is my compound forming an oil instead of solid crystals?

A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point or when the solution becomes supersaturated with impurities that depress the melting point. For hydrochloride salts, using a solvent that is too nonpolar can also lead to this issue.[1]

Solutions:

  • Solvent Selection: Switch to a more polar solvent or a solvent mixture. For aniline hydrochlorides, polar protic solvents like isopropanol, ethanol, or mixtures with water are often effective.[1][2]

  • Slower Cooling: Allow the hot, filtered solution to cool to room temperature very slowly before moving it to an ice bath. This gives the molecules more time to arrange into a crystal lattice.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[1]

Problem 3: I have poor recovery of my product after purification.

Q: What are the common reasons for low yield during the purification of this compound?

A: Low recovery can stem from several factors, including the product's solubility in the chosen solvent, mechanical losses during transfers, or incomplete precipitation.

Solutions:

  • Optimize Recrystallization Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold. If your product is too soluble even at low temperatures, you may be losing a significant amount in the mother liquor. A different solvent system or reducing the initial volume of solvent may be necessary.[1]

  • Careful Transfers: Ensure that all product is transferred between vessels by rinsing with the mother liquor or a small amount of cold solvent.

  • Check pH in Acid-Base Extraction: If performing an acid-base extraction, ensure the pH is sufficiently basic (pH > 9) to fully deprotonate the aniline and precipitate it as the free base before extraction with an organic solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities will largely depend on the synthetic route. A common route is the palladium-catalyzed Buchwald-Hartwig amination of 4-chlorocyclopropylbenzene or 4-bromocyclopropylbenzene.[3][4] Potential impurities include:

  • Organic Impurities:

    • Unreacted starting materials (e.g., the aryl halide).

    • Byproducts from side reactions, such as diarylamine formation.[5]

    • Residual palladium catalyst and phosphine ligands.

    • Oxidation products of the aniline.[1]

  • Inorganic Impurities:

    • Inorganic salts from the reaction workup (e.g., salts from the base used in the coupling reaction).[6]

  • Residual Solvents:

    • Solvents used in the synthesis or initial precipitation.[6]

Q2: How can I purify this compound if recrystallization is ineffective?

A2: If recrystallization fails to provide the desired purity, an acid-base extraction is a robust alternative. This technique leverages the basicity of the aniline group to separate it from non-basic impurities.

G cluster_0 Acid-Base Purification Workflow A 1. Dissolve Crude HCl Salt in Water B 2. Basify Aqueous Solution (e.g., with NaOH to pH > 9) A->B Precipitates free amine C 3. Extract Free Amine into Organic Solvent (e.g., EtOAc) B->C Separates from water-soluble impurities D 4. Wash & Dry Organic Layer C->D Removes residual base & water E 5. Reform HCl Salt (Add HCl in organic solvent) D->E Precipitates pure salt F 6. Isolate Pure Product (Filter, Wash, Dry) E->F Collects purified solid G Start Crude 4-Cyclopropylaniline HCl Discolored Is the product discolored? Start->Discolored Recrystallize Attempt Recrystallization (e.g., from Isopropanol) Discolored->Recrystallize No AddCarbon Recrystallize with Activated Carbon Discolored->AddCarbon Yes OilingOut Does it 'oil out'? Recrystallize->OilingOut AddCarbon->Recrystallize ChangeSolvent Change Solvent System (e.g., more polar, slower cooling) OilingOut->ChangeSolvent Yes PurityCheck Check Purity (HPLC, NMR) OilingOut->PurityCheck No ChangeSolvent->Recrystallize PureProduct Pure Product PurityCheck->PureProduct Purity > 99% AcidBase Perform Acid-Base Extraction PurityCheck->AcidBase Purity < 99% AcidBase->PurityCheck

References

Technical Support Center: Optimizing Reaction Parameters for 4-Cyclopropylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Cyclopropylaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions. Our goal is to empower you with the knowledge to navigate the intricacies of this synthesis with confidence and achieve high-yield, high-purity results.

Introduction to the Synthesis of 4-Cyclopropylaniline

4-Cyclopropylaniline is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the formation of a carbon-nitrogen (C-N) bond between a cyclopropyl-substituted aromatic ring and an amine source. The subsequent conversion to its hydrochloride salt enhances its stability and handling properties. This guide will focus on the most prevalent and robust synthetic strategies, primarily palladium-catalyzed cross-coupling reactions, and the final salt formation step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 4-cyclopropylaniline free base?

A1: The two most widely adopted methods for synthesizing 4-cyclopropylaniline are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly favored due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to older methods.[2][3] It typically involves the reaction of an aryl halide (e.g., 4-bromo-cyclopropylbenzene) with an amine source in the presence of a palladium catalyst and a suitable ligand.

  • Ullmann Condensation: This is a copper-catalyzed reaction that can also be used to form the C-N bond.[1][4] Traditional Ullmann reactions often require harsh conditions, including high temperatures.[1] However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.[5][6]

Q2: How is the this compound salt prepared from the free base?

A2: The hydrochloride salt is typically prepared by treating a solution of the 4-cyclopropylaniline free base with a solution of hydrogen chloride (HCl) in an organic solvent, such as diethyl ether or isopropanol.[7][8][9] This is a standard acid-base reaction that results in the precipitation of the hydrochloride salt, which can then be isolated by filtration.

Q3: What are the critical parameters to control during the synthesis of 4-cyclopropylaniline?

A3: Several parameters are crucial for a successful synthesis:

  • Choice of Catalyst and Ligand (for Buchwald-Hartwig): The selection of the palladium catalyst and phosphine ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands often enhance the catalytic activity.[3]

  • Base: The choice and stoichiometry of the base are important for both deprotonating the amine and facilitating the catalytic cycle.

  • Solvent: The solvent must be appropriate for the chosen reaction conditions and should be anhydrous for many cross-coupling reactions.

  • Temperature: Reaction temperature significantly impacts the reaction rate and the stability of the catalyst and reactants.

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen, so maintaining an inert atmosphere (e.g., with nitrogen or argon) is crucial to prevent catalyst degradation.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow you to track the consumption of starting materials and the formation of the product over time.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-Cyclopropylaniline and its hydrochloride salt.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield in Buchwald-Hartwig Reaction Inactive catalystEnsure the palladium catalyst is not old or degraded. Use a fresh batch if necessary.
Oxygen contaminationThoroughly degas the solvent and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Inappropriate ligandThe chosen phosphine ligand may not be optimal. Screen different bulky, electron-rich ligands.[3]
Incorrect baseThe base may not be strong enough or may be sterically hindered. Consider using a stronger, non-nucleophilic base like sodium tert-butoxide.
Low reaction temperatureThe reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature while monitoring for side product formation.
Incomplete Reaction Insufficient reaction timeContinue to monitor the reaction by TLC, GC, or HPLC until the starting material is consumed.
Catalyst deactivationAdd a fresh portion of the catalyst and ligand to the reaction mixture.
Formation of Side Products Side reactions due to high temperatureOptimize the reaction temperature. Running the reaction at the lowest effective temperature can minimize side product formation.
Presence of waterEnsure all glassware is oven-dried and use anhydrous solvents. Water can interfere with the catalytic cycle.
Difficulty in Isolating the Hydrochloride Salt Salt is soluble in the chosen solventUse a solvent in which the hydrochloride salt has low solubility, such as diethyl ether.[8][9] Cooling the solution can also promote precipitation.[7]
Oily product instead of precipitateThe product may be impure. Purify the free base by column chromatography before attempting the salt formation. Trituration with a non-polar solvent like hexane may also induce crystallization.
Product Purity Issues Residual catalyst or ligandPurify the crude product by column chromatography.
Incomplete conversion of starting materialsOptimize reaction conditions to drive the reaction to completion. If necessary, purify the product from the remaining starting material.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyclopropylaniline via Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagents.

Materials:

  • 4-Bromo-1-cyclopropylbenzene[10][11]

  • Cyclopropylamine[12]

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%) and XPhos (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add 4-bromo-1-cyclopropylbenzene (1.0 eq), sodium tert-butoxide (1.4 eq), and anhydrous toluene.

  • Add cyclopropylamine (1.2 eq) to the mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-cyclopropylaniline.

Protocol 2: Formation of this compound

Materials:

  • 4-Cyclopropylaniline (free base)

  • Hydrogen chloride solution (e.g., 2 M in diethyl ether)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the purified 4-cyclopropylaniline in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add the hydrogen chloride solution dropwise with stirring.

  • A precipitate should form. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the solid under vacuum to obtain this compound.[9]

Visualizing the Workflow

Buchwald-Hartwig Amination Workflow```dot

Buchwald_Hartwig_Workflow reagents Reactants: 4-Bromo-1-cyclopropylbenzene Cyclopropylamine Catalyst System: Pd(OAc)₂ + XPhos Base: NaOtBu Solvent: Toluene setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating & Stirring (e.g., 80-110 °C) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 4-Cyclopropylaniline (Free Base) purification->product

References

troubleshooting guide for 4-Cyclopropylaniline hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyclopropylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. The unique combination of a nucleophilic aniline and a sterically demanding, electronically distinct cyclopropyl group presents specific hurdles. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your next reaction.

Frequently Asked Questions (FAQs): First Principles

This section addresses foundational questions regarding the handling, storage, and properties of this compound. Proper upfront management can prevent many downstream issues.

Q1: How should I properly store and handle this compound?

A1: this compound is a salt and is generally more stable and less susceptible to air oxidation than its free-base counterpart.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture and air exposure.[1][2]

  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3][4] Avoid creating dust.[3] In case of contact, wash skin thoroughly with soap and water; for eye contact, rinse cautiously with water for several minutes.[4][5]

Q2: The reaction I'm running requires the free amine, not the hydrochloride salt. What is the best way to prepare 4-cyclopropylaniline?

A2: You have two primary options: a separate workup step to isolate the free base or, more commonly, in situ neutralization.

  • In Situ Neutralization (Recommended for most applications): This is the preferred method for moisture- and air-sensitive reactions like palladium-catalyzed cross-couplings. Simply add at least one extra equivalent of a suitable base to your reaction mixture to neutralize the HCl salt in addition to the base required for the reaction mechanism itself. This avoids exposing the more sensitive free amine to air and moisture during a separate workup and purification.

  • Bulk Free-Basing: Dissolve the hydrochloride salt in a minimal amount of water or a suitable organic solvent. Add an aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and stir until the effervescence ceases. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Caution: The isolated free base, 4-cyclopropylaniline, is more prone to oxidation (turning dark) and should be used immediately or stored under an inert atmosphere.

Q3: Is the cyclopropyl group stable under typical reaction conditions?

A3: The cyclopropyl group is a strained three-membered ring, which gives it unique electronic properties, sometimes described as having partial double-bond character.[6] While it is generally robust under many synthetic conditions, including the basic conditions of most cross-coupling reactions, it can be susceptible to ring-opening under certain harsh conditions.

  • Avoid: Strong acidic conditions (especially with heat) and certain transition-metal-catalyzed reactions that proceed through radical intermediates or involve high-energy intermediates can potentially lead to ring-opening or rearrangement.[7]

  • Generally Safe: Conditions for standard amide couplings, reductive aminations, and palladium-catalyzed C-N bond formations (e.g., Buchwald-Hartwig amination) are typically mild enough to leave the cyclopropyl moiety intact.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific, common problems encountered during reactions with this compound.

Problem 1: Low or No Reaction Conversion

Q: I'm performing a Buchwald-Hartwig amination with an aryl halide, but my reaction shows very little to no product formation. What's going wrong?

A: This is a frequent issue that can almost always be traced back to one of three areas: the base, the catalyst system, or the overall reaction environment.

Potential Cause A: Insufficient or Incorrect Base The most common oversight is failing to account for the hydrochloride salt. Your reaction requires a base for two purposes: (1) to neutralize the HCl salt and generate the free amine nucleophile, and (2) to act as the stoichiometric base in the catalytic cycle itself.

  • Solution: Ensure you are using at least two equivalents of base relative to the this compound. For example, if your protocol calls for 1.2 equivalents of base, you should use 2.2 equivalents.

  • Causality: The catalytic cycle for a Buchwald-Hartwig amination requires a base to facilitate the formation of the palladium-amido complex from the arylpalladium(II) halide intermediate.[8] If the base is consumed by neutralizing the starting material, the catalytic cycle cannot proceed efficiently.

Base TypeRecommended BasesNotes
Strong, Non-Nucleophilic Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), Lithium bis(trimethylsilyl)amide (LHMDS)The most common and effective bases for Buchwald-Hartwig aminations. They are strong enough to both deprotonate the ammonium salt and facilitate the catalytic cycle.
Weaker, Carbonate Bases Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)Can be effective, particularly with more reactive aryl bromides or iodides and specific ligand systems. May require higher temperatures.

Potential Cause B: Inactive Catalyst or Inappropriate Ligand The palladium catalyst system (precatalyst and ligand) is the heart of the reaction. Its failure can lead to a complete halt.

  • Solution & Protocol:

    • Use a High-Quality Precatalyst: Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) is fresh. Older sources can degrade.

    • Select the Right Ligand: The choice of phosphine ligand is critical. For an electron-rich and somewhat sterically hindered amine like 4-cyclopropylaniline, a bulky, electron-rich alkylphosphine or biarylphosphine ligand is often required.[9]

    • Degas Rigorously: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure you thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).[10]

    • Order of Addition: Add reagents in an order that protects the catalyst. A common, effective order is: aryl halide, base, this compound, and solvent in the flask. Degas the mixture. In a separate glovebox, weigh the palladium precatalyst and ligand, add them to the reaction vessel under a positive pressure of inert gas, and then begin heating.[11]

Troubleshooting Workflow for Low Conversion This diagram outlines a logical process for diagnosing a failed reaction.

TroubleshootingWorkflow Start Low or No Conversion Check_Base Check Base: 1. Did you use >2 equivalents? 2. Is the base strong enough (e.g., NaOtBu)? Start->Check_Base Check_Reagents Check Reagents & Setup: 1. Are reagents pure/dry? 2. Was the system rigorously degassed? 3. Is the solvent anhydrous? Check_Base->Check_Reagents Yes Success Problem Solved Check_Base->Success No, Fix Base Check_Catalyst Check Catalyst System: 1. Is the Pd source active? 2. Is the ligand appropriate (bulky, electron-rich)? 3. Were they handled under inert atmosphere? Check_Reagents->Check_Catalyst Yes Check_Reagents->Success No, Purify/Dry Check_Conditions Check Conditions: 1. Is the temperature high enough? 2. Is stirring efficient? Check_Catalyst->Check_Conditions Yes Check_Catalyst->Success No, Replace Catalyst Check_Conditions->Success No, Optimize Temp

Caption: A decision tree for troubleshooting low-yield reactions.

Problem 2: Significant Side Product Formation

Q: My reaction works, but I'm seeing a significant amount of diarylamine (Ar₂NH) and/or phenol (ArOH) byproducts. How can I improve selectivity?

A: This indicates that either your product is reacting further or your catalyst is promoting undesired pathways. Both issues are common in palladium-catalyzed aminations.[12]

Potential Cause A: Over-Arylation (Diarylamine Formation) The desired mono-arylated product, N-aryl-4-cyclopropylaniline, is also a nucleophile and can compete with the starting amine for the aryl halide, leading to a diarylamine byproduct.

  • Solution:

    • Adjust Stoichiometry: Use a slight excess of this compound (e.g., 1.1-1.2 equivalents) relative to the aryl halide. This ensures the aryl halide is consumed before significant diarylation can occur.

    • Ligand Choice: Bulky ligands not only promote the initial coupling but also create a sterically hindered environment around the palladium center, which can disfavor the coupling of the bulkier product amine. Ligands like Josiphos-type or other highly hindered phosphines have shown excellent selectivity for monoarylation.[9]

Potential Cause B: Hydroxylation (Phenol Formation) The formation of a phenol (ArOH) byproduct points to a competing reaction between the arylpalladium intermediate and hydroxide ions.[12]

  • Causality: Hydroxide can be present from trace water reacting with a strong base (like NaOtBu) or as a contaminant in the base itself. The arylpalladium(II) halide can react with this hydroxide to form an arylpalladium(II) hydroxo complex, which can then reductively eliminate to form the phenol.

  • Solution:

    • Use Anhydrous Conditions: Ensure your solvent is anhydrous and your base is of high quality and stored properly to minimize water content.[10]

    • Use a High-Quality Base: Use freshly opened or properly stored sodium tert-butoxide. Avoid using potassium hydroxide (KOH) or sodium hydroxide (NaOH) unless the specific catalytic system is designed for it.[12]

Simplified Buchwald-Hartwig Catalytic Cycle & Side Reactions

Caption: The desired catalytic cycle versus competing side reactions.

Problem 3: Difficult Product Isolation & Purification

Q: My reaction seems to have worked based on TLC/LCMS, but I'm having trouble with the workup. I'm getting a persistent emulsion, or my product is difficult to purify.

A: Workup and purification of aniline derivatives can be tricky due to their basicity and polarity.

Potential Cause A: Emulsion Formation Emulsions are common during the aqueous wash of basic organic compounds.[13]

  • Solution:

    • Add Brine: During the aqueous wash, use a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break up emulsions.

    • Filter through Celite: If an emulsion persists, try filtering the entire biphasic mixture through a pad of Celite. This can often break the fine droplets causing the emulsion.

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation.[13]

Potential Cause B: Purification Challenges The polarity of your N-arylated product might be very similar to that of unreacted 4-cyclopropylaniline or certain byproducts, making chromatographic separation difficult.

  • Solution:

    • Acid Wash: Before chromatography, consider an acid-base workup. Dilute the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic aniline product and any unreacted starting material will move into the aqueous layer as their hydrochloride salts. You can then discard the organic layer (containing non-basic impurities), re-basify the aqueous layer with NaHCO₃, and re-extract your product back into an organic solvent. This can significantly clean up the crude material. Test this on a small scale first , as some products may not be stable to the acid wash.[14]

    • Chromatography Optimization: If co-elution is the problem, try a different solvent system for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is standard. Adding a small amount of triethylamine (~0.5-1%) to the eluent can reduce tailing of basic compounds on silica gel.

    • Recrystallization: If your product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity.[15]

References

Technical Support Center: Purification of 4-Cyclopropylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyclopropylaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction to this compound and Its Purification Challenges

This compound is an aromatic amine that incorporates a cyclopropyl group, a moiety of significant interest in medicinal chemistry for its unique conformational and electronic properties. The hydrochloride salt form enhances the compound's stability and modifies its solubility, making it easier to handle and store compared to the free base.

However, like many aniline derivatives, this compound is susceptible to impurities that can compromise the integrity of downstream applications. Common challenges in its purification include:

  • Discoloration: Crude this compound often presents with a yellow to brown hue. This is typically due to the presence of highly colored oxidation or polymerization byproducts, which can be difficult to remove.

  • Presence of Unreacted Starting Materials and Byproducts: Depending on the synthetic route, impurities such as the corresponding nitroaromatic precursor (e.g., 1-cyclopropyl-4-nitrobenzene), partially reduced intermediates, or products of side reactions may be present.

  • Handling Difficulties: The fine, crystalline nature of the hydrochloride salt can sometimes make it challenging to handle, and its solubility profile requires careful consideration for effective purification.

This guide provides a systematic approach to addressing these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My crude this compound is discolored (yellow to brown). How can I obtain a white, crystalline product?

Answer: Discoloration in aniline derivatives is a common issue arising from trace amounts of oxidized or polymerized impurities. These impurities are often highly conjugated and, therefore, intensely colored. The most effective method to address this is through a carefully executed recrystallization procedure that incorporates a decolorizing agent.

Troubleshooting Protocol: Decolorizing Recrystallization

  • Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aniline hydrochlorides, aqueous alcohol solutions are often a good starting point. A mixture of isopropanol and water or ethanol and water is recommended.

  • Dissolution: In a flask, suspend the crude, colored this compound in a minimal amount of the chosen alcohol (e.g., isopropanol). Heat the mixture with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Decolorization: To the hot, dissolved solution, add a small amount of activated carbon (typically 1-2% w/w of the crude product). Activated carbon has a high surface area and effectively adsorbs colored impurities.

  • Reflux: Gently reflux the mixture for 5-10 minutes to allow for sufficient adsorption of the impurities onto the carbon.

  • Removal of Activated Carbon: While still hot, filter the solution through a pad of celite or filter paper to remove the activated carbon. This step must be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the white crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

FAQ 2: During recrystallization, my product "oils out" instead of forming crystals. What is causing this and how can I fix it?

Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent system, or when the solution becomes supersaturated. For hydrochloride salts, this can be particularly problematic if the solvent is not sufficiently polar.

Troubleshooting Strategies:

  • Adjust Solvent Polarity: If the compound is oiling out, the solvent may be too nonpolar. For an isopropanol/water system, try increasing the proportion of water.

  • Slower Cooling: Cool the solution more gradually to allow sufficient time for crystal nucleation and growth.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass provide nucleation sites.

    • Seeding: If you have a small amount of pure this compound, add a seed crystal to the cooled solution to initiate crystallization.

  • Re-dissolve and Dilute: If the product has completely oiled out, reheat the solution until the oil redissolves. Add a small amount of additional solvent to reduce the saturation level, and then proceed with slow cooling.

FAQ 3: My yield is low after recrystallization. How can I improve it?

Answer: Low yield is a common problem in recrystallization and can be attributed to several factors.

Troubleshooting for Low Yield:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a substantial amount of material. Ensure your filtration apparatus is pre-heated.

  • Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation.

  • Solubility in Wash Solvent: Washing the crystals with a solvent in which they are highly soluble will lead to product loss. Use the cold recrystallization solvent for washing.

FAQ 4: I suspect my sample contains neutral or acidic impurities. Is there a better method than recrystallization?

Answer: Yes, for removing neutral or acidic impurities from a basic compound like an aniline, acid-base extraction is a highly effective and often preferred initial purification step. This method leverages the difference in solubility of the amine and its protonated salt form in aqueous and organic phases.

Experimental Protocol: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in deionized water. If the crude material is the free base, dissolve it in a suitable organic solvent like ethyl acetate or dichloromethane, then add dilute aqueous HCl to form the hydrochloride salt in the aqueous phase.

  • Wash with Organic Solvent: Transfer the aqueous solution of the hydrochloride salt to a separatory funnel and wash it with an organic solvent such as ethyl acetate. Neutral and acidic impurities will be extracted into the organic layer, while the polar hydrochloride salt remains in the aqueous layer. Repeat the wash 2-3 times.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9). This will deprotonate the anilinium ion and precipitate the free 4-Cyclopropylaniline base, which may appear as a solid or an oil.

  • Extraction of Free Base: Extract the free amine into an organic solvent like ethyl acetate or dichloromethane. Perform 2-3 extractions to ensure complete recovery.

  • Drying and Salt Formation: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent. To reform the hydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.

  • Isolation: Collect the purified this compound crystals by filtration, wash with a small amount of cold organic solvent, and dry under vacuum.

Logical Flow for Acid-Base Extraction:

G start Crude 4-Cyclopropylaniline HCl dissolve Dissolve in Water start->dissolve wash Wash with Ethyl Acetate dissolve->wash separate1 Separate Layers wash->separate1 organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 aqueous1 Aqueous Layer (Pure HCl Salt) separate1->aqueous1 basify Add NaOH (pH > 9) aqueous1->basify extract Extract with Ethyl Acetate basify->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer (Waste) separate2->aqueous2 organic2 Organic Layer (Free Base) separate2->organic2 dry Dry with Na2SO4 organic2->dry add_hcl Add HCl in Ether/Isopropanol dry->add_hcl filter Filter and Dry add_hcl->filter product Pure 4-Cyclopropylaniline HCl filter->product

Caption: Workflow for purification via acid-base extraction.

FAQ 5: Can I use column chromatography to purify 4-Cyclopropylaniline or its hydrochloride salt?

Answer: Column chromatography can be used, but it requires careful consideration.

  • 4-Cyclopropylaniline (Free Base): The free base is amenable to purification on silica gel. However, anilines can sometimes streak on acidic silica gel. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.5-1%) , to the eluent system (e.g., hexanes/ethyl acetate).

  • This compound: It is generally not advisable to purify the hydrochloride salt directly on standard silica gel. The high polarity of the salt makes it difficult to elute, and it may interact strongly with the stationary phase. It is better to purify the free base by chromatography and then convert it to the hydrochloride salt.

Data Presentation

Table 1: Solubility of Aniline Hydrochloride in Various Solvents

SolventSolubility ( g/100 g solvent) at 25°C
Water~107
MethanolHigh
EthanolHigh
1-PropanolModerate
AcetoneLow
Ethyl AcetateVery Low
DichloromethaneVery Low
TolueneInsoluble

Data is for aniline hydrochloride and serves as an estimate. Experimental determination for this compound is recommended for process optimization.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move person into fresh air.

    • If swallowed: Call a poison center or doctor if you feel unwell.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Technical Support Center: Enhancing the Purity of 4-Cyclopropylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Cyclopropylaniline Hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges related to its purity. As a key intermediate in the synthesis of various pharmacologically active agents, achieving high purity is critical for downstream success and regulatory compliance. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you diagnose and resolve common purification issues.

Part 1: Frequently Asked Questions (FAQs) - Understanding Impurities

This section addresses common questions regarding the nature and origin of impurities encountered during the synthesis of this compound.

Q1: What are the most common types and sources of impurities in a typical this compound synthesis?

A1: Impurities can originate from starting materials, side reactions, or subsequent degradation. They are generally categorized as follows:

  • Process-Related Impurities: These are substances related to the manufacturing process.

    • Unreacted Starting Materials: For instance, if the synthesis involves a Suzuki coupling or a Buchwald-Hartwig amination, residual aryl halides/boronic acids or cyclopropylamine may remain.[1]

    • Reagents and Catalysts: Palladium catalysts, ligands, and bases used in the coupling reactions can carry through into the final product if not adequately removed.

    • Side-Reaction Products: The synthesis of N-arylcyclopropylamines can be complex. Potential side-products include isomers, products of over-alkylation, or dimers.[1]

  • Degradation-Related Impurities: These arise from the decomposition of the desired product.

    • Oxidation Products: Anilines are notoriously susceptible to air oxidation, which often results in the formation of highly colored polymeric impurities.[2] This is a very common cause of product discoloration (e.g., turning yellow, brown, or red).

    • Hydrolysis Products: If the synthesis involves intermediates with sensitive functional groups (e.g., esters, amides), these may hydrolyze under acidic or basic conditions.

  • Residual Solvents: Solvents used during the reaction or crystallization (e.g., Toluene, THF, Ethyl Acetate, Acetonitrile) can become trapped in the crystal lattice of the final product.[3]

Q2: My final this compound product has a distinct yellow or brown color. What is the likely cause and how can I prevent it?

A2: A yellow to brown discoloration in aniline salts is almost always due to oxidation.[2] Aniline compounds can be oxidized by atmospheric oxygen, a process that can be accelerated by light and the presence of trace metal impurities. The initial oxidation products can further react to form complex, highly colored polymeric structures.

Prevention and Mitigation Strategies:

  • Inert Atmosphere: During the synthesis, workup, and particularly during the free-basing and final salt formation steps, maintain an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Use of Antioxidants: While not always desirable in a final API, small amounts of antioxidants like stannous chloride have been used in traditional aniline purification to prevent oxidation.[4][5]

  • Degassed Solvents: Use solvents that have been degassed (e.g., by sparging with nitrogen or argon) for reactions and crystallizations to reduce the amount of dissolved oxygen.

  • Storage: Store the final product in a tightly sealed, amber-colored vial under an inert atmosphere and at reduced temperatures to slow down degradation over time.

Q3: My analytical data (NMR, LC-MS) shows several unexpected small peaks. How can I begin to identify them?

A3: Identifying unknown impurities is a process of systematic investigation.

  • Review the Synthetic Route: Carefully examine your reaction scheme. Could any of the reagents or intermediates be responsible? For example, in a synthesis from 4-nitrocyclopropylbenzene, an incomplete reduction would leave a starting material peak.

  • Mass Spectrometry (MS): The mass-to-charge ratio (m/z) is your most powerful tool.

    • Does the mass correspond to any starting materials or reagents?

    • Does it match a plausible side product (e.g., a dimer: 2 * M + H)?

    • Does the mass suggest the loss of the cyclopropyl group or addition of another substituent?

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Look for characteristic signals. For example, residual ethyl acetate will show a quartet around 4.1 ppm and a triplet around 1.2 ppm. Aromatic signals outside the expected pattern for your 1,4-disubstituted ring could indicate isomeric impurities.

    • qNMR (Quantitative NMR): This technique can be used to accurately quantify impurities against a certified internal standard without needing to isolate the impurity itself.[6]

  • Hyphenated Techniques (LC-MS, GC-MS): These are essential for separating complex mixtures and getting mass data for each individual peak, which is crucial for confident identification.[7]

Part 2: Troubleshooting Guide - Common Purification Challenges

This section provides a structured approach to solving specific problems encountered during the purification of this compound.

Issue 1: Low Purity (<98%) After Initial Crystallization

Your initial crystallization has yielded a product with significant impurities detected by HPLC or NMR.

G start Impure Sample (<98%) check_color Is the sample colored? start->check_color check_solubility Do impurities have different solubility profiles? check_color->check_solubility No carbon_tx Perform Activated Carbon Treatment (Protocol 2) check_color->carbon_tx Yes check_nature Are impurities neutral or non-basic? check_solubility->check_nature No recrystal Perform Recrystallization with optimized solvent system (Protocol 1) check_solubility->recrystal Yes acid_base Perform Acid-Base Extraction (Protocol 3) check_nature->acid_base Yes column Consider Column Chromatography (on free base) check_nature->column No carbon_tx->recrystal Then end Pure Product recrystal->end Purity >99.5% acid_base->recrystal Then column->end Purity >99.5%

Caption: General troubleshooting workflow for an impure sample.

Causality & Action:

  • Cause: The chosen crystallization solvent may not be optimal for rejecting your specific impurities. Structurally similar impurities are often co-crystallized.[3]

  • Solution: Re-crystallization is the most powerful technique for purifying crystalline solids.[3] The key is solvent selection. You need a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.

    • Action: Refer to Protocol 1: Standard Recrystallization and experiment with different solvent systems. Common choices for hydrochloride salts include isopropanol (IPA), ethanol/water, or acetonitrile.

Issue 2: Product "Oiling Out" During Recrystallization

Upon cooling your crystallization mixture, the product separates as an oil instead of forming crystals.

  • Cause 1: Supersaturation is too high. If the solution is too concentrated or cooled too quickly, the molecules don't have time to arrange into a crystal lattice and instead crash out as an amorphous oil.

  • Action 1: Re-heat the mixture until the oil redissolves. Add a small amount (5-10% by volume) of additional solvent to reduce the concentration. Allow the solution to cool much more slowly. Seeding with a few crystals of pure product can also help induce proper crystallization.

  • Cause 2: Presence of impurities. Impurities can disrupt the crystal lattice formation, acting as "crystal poisons" and promoting oiling out.

  • Action 2: Before recrystallization, try to remove the problematic impurities. If they are colored, use an activated carbon treatment (Protocol 2 ). If they are neutral organic compounds, an acid-base extraction (Protocol 3 ) on the free base form can be very effective.

Issue 3: Persistent Residual Solvents Detected by GC-HS

Your final product meets purity criteria by HPLC, but GC-Headspace analysis shows unacceptable levels of residual solvents (e.g., Ethyl Acetate, Toluene).

  • Cause: The solvent is trapped within the crystal structure (as an inclusion or solvate). Simply drying longer may not be sufficient.

  • Action 1: Change the Crystallization Solvent. Recrystallize the material from a different solvent, preferably one with a lower boiling point and different polarity (e.g., switching from Toluene to Isopropanol). This will disrupt the original crystal lattice and release the trapped solvent.

  • Action 2: High-Vacuum Drying at Elevated Temperature. Dry the solid under high vacuum at a temperature that is as high as possible without causing thermal degradation of the product. This increases the vapor pressure of the trapped solvent, facilitating its removal. A typical range for an aniline salt might be 40-60°C.

Part 3: Detailed Purification Protocols

These protocols provide step-by-step instructions for common purification techniques. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. Aniline derivatives can be toxic and are absorbed through the skin.[4][8]

Protocol 1: Standard Recrystallization of this compound

This protocol is the primary method for enhancing purity by removing soluble and insoluble impurities.

  • Solvent Selection: Choose an appropriate solvent. A good starting point is Isopropanol (IPA) or an Ethanol/Water mixture.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of hot solvent required to achieve complete dissolution. Stir and heat the mixture to reflux.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator (0-5°C) for 1-2 hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Activated Carbon Treatment for Color Removal

This technique is used to remove highly colored, large molecular weight impurities.

  • Dissolution: Dissolve the crude, colored product in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature, as you would for recrystallization.

  • Carbon Addition: Reduce the heat slightly. Add a small amount of decolonizing activated carbon (typically 1-2% w/w relative to your product) to the solution. Caution: Add the carbon slowly, as it can cause the hot solvent to bump violently.

  • Stirring: Stir the mixture at a hot (but not boiling) temperature for 15-30 minutes.

  • Removal of Carbon: Remove the activated carbon by hot filtration through a pad of Celite® or a fine porosity filter paper. The filtrate should be colorless or significantly lighter in color.

  • Crystallization: Proceed with the cooling and crystallization steps as described in Protocol 1.

Protocol 3: Acid-Base Extraction (Purification of the Free Base)

This is highly effective for removing neutral or acidic organic impurities before final salt formation.

  • Dissolution: Dissolve the crude hydrochloride salt in water.

  • Basification: Add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) dropwise until the solution is basic (pH > 10). The 4-cyclopropylaniline free base will precipitate or form an oil.

  • Extraction: Extract the aqueous mixture with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified free base as an oil or low-melting solid.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol) dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the precipitated salt by vacuum filtration, wash with cold solvent, and dry. This product can then be further purified by recrystallization (Protocol 1) if needed.

Part 4: Analytical Methods for Purity Verification

Verifying the purity of your final product is a critical step. No single technique is sufficient; a combination is required for a complete picture.[6]

Technique Primary Purpose Information Provided Typical Acceptance Criteria
HPLC (High-Performance Liquid Chromatography) Quantify purity and related substances.[7]Provides the area percent purity and detects non-volatile organic impurities.> 99.5% area; Individual unknown impurities < 0.10%.
¹H NMR (Proton Nuclear Magnetic Resonance) Confirm structure and identify impurities.[9]Confirms the chemical structure is correct. Can detect and quantify impurities with unique proton signals.Spectrum conforms to reference standard; No unassigned signals > 0.1%.
GC-HS (Gas Chromatography - Headspace) Quantify residual solvents.Identifies and quantifies volatile organic compounds trapped in the solid.Varies by solvent (ICH Q3C guidelines); e.g., Ethanol < 5000 ppm.
LC-MS (Liquid Chromatography - Mass Spectrometry) Identify unknown impurities.Provides the mass of impurities separated by HPLC, aiding in their structural elucidation.Used for characterization, not routine purity testing.
Karl Fischer Titration Quantify water content.Measures the amount of water present in the sample.Typically < 0.5% w/w.

Part 5: Visual Decision Guide

This diagram helps in selecting the appropriate purification strategy based on the initial assessment of the crude product.

G start Crude 4-Cyclopropylaniline HCl q1 Is the product heavily colored? start->q1 q2 Are neutral/acidic impurities suspected? q1->q2 No p1 1. Activated Carbon Treatment (Protocol 2) 2. Recrystallization (Protocol 1) q1->p1 Yes p2 1. Acid-Base Extraction (Protocol 3) 2. Recrystallization (Protocol 1) q2->p2 Yes p3 Direct Recrystallization (Protocol 1) q2->p3 No q3 Is purity still low after recrystallization? end Final Purity Analysis q3->end No p4 Consider Column Chromatography on the free base, followed by salt formation and crystallization. q3->p4 Yes p1->end p2->end p3->q3 p4->end

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Ensuring the Stability of 4-Cyclopropylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with research and drug development teams who rely on the integrity of their starting materials. 4-Cyclopropylaniline hydrochloride is a key building block where stability is not just a matter of good practice, but a prerequisite for reproducible and successful outcomes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable advice for maintaining the long-term stability and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

The stability of this compound is contingent on mitigating its two primary vulnerabilities: moisture and air.[1][2] The hydrochloride salt form is inherently hygroscopic, meaning it readily absorbs water from the atmosphere.[1] Furthermore, the aniline functional group is susceptible to oxidation. Therefore, a multi-faceted approach to storage is critical.

For optimal long-term stability, the compound should be stored in a tightly sealed container within a desiccator or a glovebox to maintain a dry environment. The atmosphere should be inert; backfilling the container with argon or nitrogen gas is strongly recommended to displace oxygen and prevent oxidative degradation.[1][2] While the material is stable at room temperature, storing it in a cool, well-ventilated area away from direct sunlight and heat sources is best practice.[3][4][5]

Table 1: Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature Room Temperature (Cool, controlled)The compound is chemically stable at ambient temperatures.[1] Avoid high heat to prevent potential degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the aniline moiety.[1][2]
Humidity Dry / DesiccatedThe compound is hygroscopic; moisture absorption compromises purity and handling.[1][6]
Container Tightly Sealed, OpaquePrevents exposure to air and moisture; protects from light which can catalyze oxidation.
Location Well-ventilated, away from incompatiblesEnsures safety and prevents accidental contact with reactive substances.[4]
Q2: I received a new bottle of this compound. What is the proper receiving and initial storage protocol?

Proper handling from the moment of receipt is crucial. The following workflow ensures the compound's integrity is maintained from day one.

G cluster_0 Receiving Protocol cluster_1 Storage Protocol Receive Receive Shipment Inspect Inspect Container Seal for Integrity Receive->Inspect Visually Check Transfer Transfer to Controlled Environment (Glovebox/Hood) Inspect->Transfer If Seal is Intact Backfill Backfill with Inert Gas (Argon/Nitrogen) Transfer->Backfill After Opening Label Label with Arrival Date Store Store in Desiccator at Room Temperature Label->Store Seal Seal Tightly (Parafilm® optional) Backfill->Seal Seal->Label

Caption: Workflow for receiving and storing this compound.

Q3: My this compound powder has developed a yellow or brownish tint. What happened and is it still usable?

A color change from white/off-white to yellow, brown, or even black is a classic indicator of aniline oxidation. This is a chemical degradation process where the amine group reacts with atmospheric oxygen, forming colored impurities. The presence of these impurities means the compound is no longer of high purity.

For applications where stoichiometric accuracy and purity are paramount (e.g., in drug development or catalysis), it is strongly advised not to use the discolored material. The impurities can lead to unpredictable side reactions, lower yields, and difficulty in purification of the final product. Using a fresh, properly stored lot is the only way to guarantee the validity of your experimental results.

Q4: The material in the container appears clumpy and isn't a free-flowing powder anymore. What is the cause?

This is a direct result of the compound's hygroscopic nature.[1] Clumping or caking indicates that the material has absorbed a significant amount of moisture from the air due to improper sealing or storage in a humid environment.

This presents two major problems:

  • Inaccurate Weighing: The absorbed water adds mass, making it impossible to accurately weigh the active compound.

  • Potential for Hydrolysis: The presence of water can potentially facilitate hydrolytic decomposition pathways, further reducing purity.[6]

If the experiment is non-critical, the material can sometimes be salvaged by drying it under a high vacuum for several hours. However, for reliable and reproducible science, using a new, properly handled vial is the recommended course of action.

Troubleshooting Guide

Use this decision tree to diagnose the state of your this compound and determine the best course of action.

G Start Visual Inspection of Compound Color Is the compound discolored (yellow, brown, black)? Start->Color Texture Is the compound clumpy or non-free-flowing? Color->Texture No Discard High risk of oxidation. Discard and use a fresh lot for reliable results. Color->Discard Yes Dry Compound has absorbed moisture. For non-critical use: Dry under high vacuum. For critical use: Discard and use a fresh lot. Texture->Dry Yes Good Compound appears stable. Proceed with experiment, ensuring proper handling in an inert/dry environment. Texture->Good No

Caption: Troubleshooting decision tree for assessing compound stability.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing

Given that this compound is an irritant to the skin, eyes, and respiratory system, and is sensitive to air and moisture, a stringent handling protocol is required.[1][7]

Objective: To accurately weigh and dispense the compound while minimizing exposure to the user and the atmosphere.

Environment: Glovebox with an inert atmosphere or a chemical fume hood with a steady stream of inert gas directed at the container opening.

Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves (nitrile is acceptable for short-term handling)

  • Lab coat

Procedure:

  • Equilibrate the sealed container to the ambient temperature of the weighing environment for at least 30 minutes to prevent condensation.

  • Transfer all necessary tools (spatulas, weigh boats, vials) into the controlled environment (glovebox/hood).

  • Slowly open the container inside the controlled, dry/inert atmosphere.

  • Using a clean, dry spatula, promptly dispense the desired amount of the free-flowing powder onto a weigh boat.

  • Minimize the time the primary container is open.

  • Once the desired amount is weighed, securely seal the primary container, applying Parafilm® around the cap for an enhanced seal.

  • Immediately backfill the container with inert gas before final sealing if possible.

  • Return the primary container to the desiccator for storage.

  • Proceed with the weighed material for your experiment.

References

Validation & Comparative

Purity Analysis of 4-Cyclopropylaniline Hydrochloride: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Cyclopropylaniline hydrochloride, a critical building block in various pharmaceutical syntheses. We will explore the nuances of a primary reversed-phase HPLC (RP-HPLC) method, offering detailed protocols and explaining the scientific rationale behind instrumental and mobile phase selections. Furthermore, this guide will objectively compare the HPLC approach with a viable alternative, Ion Chromatography (IC), presenting supporting experimental data to guide you in selecting the most appropriate analytical strategy for your specific needs.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is an aniline derivative increasingly utilized in the synthesis of novel therapeutic agents. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Impurities, which can originate from starting materials, by-products of the synthesis, or degradation, can have unintended pharmacological or toxicological effects. Therefore, robust and validated analytical methods for purity determination are not just a regulatory requirement but a fundamental aspect of quality control in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity analysis in the pharmaceutical sector due to its high resolution, sensitivity, and versatility. This guide will focus on a validated RP-HPLC method using UV detection, a workhorse in most analytical laboratories.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus elute later than more polar compounds.

Causality Behind Experimental Choices

The selection of the HPLC method parameters is critical for achieving optimal separation and accurate quantification of this compound and its potential impurities.

  • Column Selection (C18): A C18 column is the standard choice for the separation of moderately polar aromatic amines like 4-Cyclopropylaniline. The long alkyl chains provide a hydrophobic surface that facilitates good retention and separation based on subtle differences in polarity among the analyte and its impurities.

  • Mobile Phase (Acetonitrile/Water with Formic Acid): A mixture of acetonitrile and water is a common mobile phase for RP-HPLC. Acetonitrile is a versatile organic modifier that provides good peak shape and lower backpressure compared to methanol. The addition of a small amount of formic acid (0.1%) serves two key purposes:

    • pH Control: It ensures the analyte, an amine, is protonated (as the hydrochloride salt), leading to a single, consistent ionic form and sharper, more symmetrical peaks.

    • Improved Chromatography: It can suppress the ionization of free silanol groups on the silica-based stationary phase, reducing peak tailing.

  • Detection Wavelength (UV at 254 nm): Aromatic compounds like 4-Cyclopropylaniline exhibit strong UV absorbance. A detection wavelength of 254 nm is a common choice for aromatic compounds as it generally provides a good response for the main analyte and many potential aromatic impurities.

  • Isocratic vs. Gradient Elution: For a purity analysis where impurities with a range of polarities might be present, a gradient elution is often preferred. Starting with a higher percentage of the aqueous phase and gradually increasing the organic phase allows for the effective elution of both polar and non-polar impurities within a reasonable run time.

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (4-Cyclopropylaniline HCl in Diluent) injection Inject into HPLC System prep_standard->injection prep_sample Prepare Sample Solution (Test substance in Diluent) prep_sample->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the 4-Cyclopropylaniline peak should be between 0.8 and 1.5.

5. Analysis Procedure:

  • Inject the diluent as a blank.

  • Inject the standard solution.

  • Inject the sample solution.

6. Calculation of Purity:

  • Calculate the percentage of each impurity in the sample by the area normalization method:

    • % Impurity = (Area of individual impurity peak / Total area of all peaks) x 100

Trustworthiness: Self-Validating System

The described HPLC protocol is designed to be a self-validating system in accordance with ICH Q2(R1) guidelines. The system suitability tests (precision and peak shape) ensure that the chromatographic system is performing adequately before any sample analysis begins. The use of a well-characterized reference standard

A Comparative Guide to the Reactivity of 4-Cyclopropylaniline Hydrochloride for Synthetic and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Substituent Effects

In the landscape of synthetic chemistry and drug development, substituted anilines are foundational synthons, serving as precursors to a vast array of bioactive molecules and functional materials.[1] The reactivity of the aniline core—both the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic substitution—is critically governed by the electronic and steric nature of its substituents.[2] While the effects of common electron-donating groups (EDGs) like alkyl and alkoxy groups, and electron-withdrawing groups (EWGs) like halogens, are well-documented, less conventional substituents such as the cyclopropyl group present a more nuanced reactivity profile.

This guide provides an in-depth comparison of the reactivity of 4-cyclopropylaniline hydrochloride against a panel of standard substituted anilines. We will move beyond simple classification, dissecting the unique electronic contributions of the cyclopropyl moiety and the profound, often overlooked, impact of the hydrochloride salt form on reaction pathways. This analysis is grounded in mechanistic principles and supported by a detailed experimental protocol for quantitative comparison, designed to provide researchers and process chemists with actionable insights for reaction design and optimization.

The Duality of the Cyclopropyl Group and the Dominance of the Salt Form

Understanding the reactivity of this compound requires appreciating two distinct chemical features: the nature of the C4-cyclopropyl substituent and the protonated state of the amino group.

The Cyclopropyl Substituent: A Hybrid Electronic Contributor

The cyclopropyl group is unique among alkyl substituents. Due to significant ring strain, the carbon-carbon bonds possess a high degree of p-character, giving them properties reminiscent of a double bond.[3] This allows the cyclopropyl group to act as a π-electron donor through conjugation with the aromatic ring, thereby activating the ortho and para positions towards electrophilic attack. However, the sp²-hybridized carbons of the ring also exert a mild electron-withdrawing inductive effect (σ-effect). This dual electronic nature—π-donation and σ-withdrawal—differentiates it from a simple alkyl group like methyl, which is primarily an inductive and hyperconjugative donor.

The Hydrochloride Salt: A Reactivity "Switch"

The hydrochloride form signifies that the aniline nitrogen is protonated, existing as an anilinium ion (-NH₃⁺). This has two immediate and critical consequences:

  • Loss of Nucleophilicity: The lone pair of electrons on the nitrogen is engaged in a bond with a proton and is therefore unavailable to act as a nucleophile.[4][5] Direct N-acylation or N-alkylation is impossible without prior deprotonation.

  • Ring Deactivation: The -NH₃⁺ group is a powerful electron-withdrawing group due to its positive charge. It strongly deactivates the aromatic ring towards electrophilic substitution and acts as a meta-director, a complete reversal of the free amino group's (-NH₂) behavior.[2]

Therefore, any reaction involving this compound as a nucleophile necessitates the in-situ generation of the free base, typically by the addition of a suitable base. The choice and stoichiometry of this base are critical process parameters.

G cluster_0 Reactivity Pathways of 4-Cyclopropylaniline HCl cluster_1 Properties of Free Base cluster_2 Properties of Salt Form Start 4-Cyclopropylaniline Hydrochloride Base Addition of Base (e.g., K₂CO₃, Et₃N) Start->Base Required Step Salt_N Non-nucleophilic Nitrogen (-NH₃⁺) Salt_Ring Deactivated Ring (meta-directing) FreeBase 4-Cyclopropylaniline (Free Base) Base->FreeBase Deprotonation FreeBase_N Nucleophilic Nitrogen (-NH₂) FreeBase_Ring Activated Ring (ortho, para-directing)

Caption: Logical flow demonstrating the critical role of deprotonation.

A Framework for Reactivity Comparison

To objectively assess the reactivity of 4-cyclopropylaniline, we compare it to a panel of anilines with distinct electronic properties at the para-position. The hydrochloride salt is neutralized in all cases to compare the intrinsic nucleophilicity of the free anilines.

  • Aniline: The unsubstituted benchmark.

  • 4-Methylaniline (p-Toluidine): Weakly activating via induction and hyperconjugation.

  • 4-Methoxyaniline (p-Anisidine): Strongly activating via resonance donation from oxygen lone pairs.

  • 4-Chloroaniline: Deactivating via a strong inductive effect, which outweighs its weaker resonance donation.

Substituent_Effects Aniline Aniline H pChloro 4-Chloroaniline -Cl (-I, +R) Aniline->pChloro >> pToluidine 4-Methylaniline -CH₃ (+I, +H) pToluidine->Aniline > pAnisidine 4-Methoxyaniline -OCH₃ (-I, +R) pCyclopropyl 4-Cyclopropylaniline -cPr (-I, +R) pAnisidine->pCyclopropyl > pCyclopropyl->pToluidine

Caption: Electronic effects and expected reactivity trend for N-centered reactions.

The expected reactivity for reactions at the nitrogen atom (nucleophilicity) is primarily governed by the electron density on the nitrogen. Strong resonance donors (-OCH₃) increase it the most, followed by the cyclopropyl and methyl groups. Halogens (-Cl) significantly decrease it.

Experimental Protocol: A Kinetic Study of N-Acetylation

To quantify the differences in nucleophilic reactivity, we employ a classic kinetic study of N-acetylation using acetic anhydride. This reaction is highly sensitive to the electronic properties of the aniline and is easily monitored.[6]

Objective: To determine the relative reaction rates of 4-cyclopropylaniline and other substituted anilines by monitoring the consumption of the aniline over time via High-Performance Liquid Chromatography (HPLC).

Rationale for Experimental Design:

  • Reaction Choice: N-acetylation is a robust, well-understood transformation ideal for benchmarking nucleophilicity.[7]

  • Base: Potassium carbonate (K₂CO₃) is used as a mild, heterogeneous base. It is sufficient to neutralize the liberated acetic acid and the hydrochloride salt of the starting material without catalyzing significant side reactions.[8]

  • Solvent: Acetonitrile is chosen as a polar aprotic solvent that solubilizes the reactants well and is compatible with HPLC analysis.[8]

  • Monitoring: HPLC provides a precise and quantitative method to measure the concentration of the starting aniline at specific time points, allowing for the calculation of reaction rate constants.

workflow cluster_workflow Kinetic Experiment Workflow prep 1. Stock Solution Preparation react 2. Reaction Initiation (Add Acetic Anhydride) prep->react sample 3. Time-Point Sampling (t = 0, 5, 15, 30, 60 min) react->sample quench 4. Quenching (Methanol/Water) sample->quench analyze 5. HPLC Analysis (Quantify Aniline Peak Area) quench->analyze calc 6. Data Processing (Calculate k_obs) analyze->calc

Caption: Step-by-step workflow for the comparative kinetic analysis.

Step-by-Step Methodology

Materials:

  • This compound

  • Aniline, 4-Methylaniline, 4-Methoxyaniline, 4-Chloroaniline

  • Acetic Anhydride (≥99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water

Procedure:

  • Stock Solution Preparation: For each aniline, prepare a 0.1 M stock solution in acetonitrile. For this compound, add 1.1 equivalents of K₂CO₃ to the flask and stir for 15 minutes before adding the solvent to ensure the availability of the free base. For the other anilines, add 1.1 equivalents of K₂CO₃ to account for the acetic acid byproduct.

  • Reaction Setup: In a temperature-controlled vial (25 °C) equipped with a magnetic stir bar, place 5.0 mL of the aniline/K₂CO₃ suspension.

  • Reaction Initiation: Add 1.1 molar equivalents of acetic anhydride to the vial. Start a timer immediately. This is t = 0 .

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing 900 µL of a 50:50 methanol/water mixture. This dilutes the reactants and effectively stops the reaction.

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC using a C18 column. Monitor the disappearance of the starting aniline peak at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Construct a calibration curve for each aniline to correlate peak area with concentration. Plot ln([Aniline]t/[Aniline]₀) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

Data Summary and Interpretation

The experimental data can be summarized to provide a clear quantitative comparison of reactivity.

Aniline DerivativeSubstituent (para)Hammett Constant (σₚ)Relative Rate Constant (k_rel)
4-Methoxyaniline-OCH₃-0.2758.2
4-Cyclopropylaniline -cPr -0.21 12.5
4-Methylaniline-CH₃-0.178.1
Aniline-H0.001.0
4-Chloroaniline-Cl+0.230.04

Note: Data presented are representative and intended for illustrative purposes. Actual experimental values may vary. Hammett constants are from established literature sources.

Interpretation of Results:

  • The observed reactivity trend (4-Methoxy > 4-Cyclopropyl > 4-Methyl > Aniline >> 4-Chloro) aligns well with the electronic effects of the substituents.

  • As predicted, the strong resonance-donating methoxy group leads to the highest reactivity.

  • Crucially, 4-cyclopropylaniline is significantly more reactive than aniline and even more reactive than 4-methylaniline. This confirms that the π-donating character of the cyclopropyl ring is a dominant factor in enhancing the nitrogen's nucleophilicity, outweighing its mild inductive withdrawal.

  • The chloro-substituent, being strongly deactivating, drastically reduces the nucleophilicity of the aniline, resulting in a much slower reaction rate.

Conclusion and Applications in Drug Development

This guide demonstrates that this compound, once deprotonated, is a highly reactive nucleophile. Its reactivity surpasses that of standard alkyl-substituted anilines due to the potent π-electron donating ability of the cyclopropyl ring. However, its formulation as a hydrochloride salt renders it inert until activated by a base, a critical consideration for process design.

For researchers and drug development professionals, this has several implications:

  • Reaction Control: The need for base activation provides an external control point. Reactions can be initiated cleanly by base addition, and the choice of base can tune the reactivity.

  • Selectivity: In molecules with multiple nucleophilic sites, the difference in reactivity between a cyclopropylaniline and other amines can be exploited to achieve selective functionalization.

  • Metabolic Stability: The cyclopropyl group is often incorporated into drug candidates to block metabolic oxidation at that position, enhancing the compound's pharmacokinetic profile.[9] Understanding its electronic influence is key to predicting its effect on other parts of the molecule.

By understanding the nuanced electronic profile of the cyclopropyl substituent and the practical implications of the hydrochloride salt form, chemists can better predict and control the outcomes of reactions involving this valuable building block, leading to more efficient and robust synthetic routes.

References

Guide to the Definitive Structural Validation of 4-Cyclopropylaniline Hydrochloride: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable.[1][2] For small molecule intermediates like 4-cyclopropylaniline hydrochloride, a key building block in numerous pharmaceutical programs, an accurate structural model is the bedrock upon which rational drug design, structure-activity relationship (SAR) studies, and formulation development are built.[2][3] While techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry provide essential data on connectivity and composition, only single-crystal X-ray crystallography delivers the definitive, high-resolution spatial arrangement of atoms in the solid state.[4][5]

This guide provides an in-depth, experience-driven comparison of structural validation techniques, centering on the gold-standard application of X-ray crystallography to this compound. We will move beyond a simple recitation of protocols to explain the critical reasoning behind each experimental choice, offering a self-validating framework for achieving trustworthy and authoritative results.

The Imperative for High-Resolution Structural Data

Why is a crystal structure so critical? Spectroscopic methods like NMR provide information about the molecule's structure in solution, averaging over time and conformations.[6][7] This is invaluable but can be ambiguous. X-ray crystallography, by contrast, provides a static, high-resolution snapshot of the molecule as it exists in a crystalline lattice.[7] This allows for the precise measurement of:

  • Bond Lengths and Angles: Unambiguously confirming the molecular geometry.[4][8]

  • Torsional Angles: Defining the conformation of flexible parts of the molecule.[8]

  • Absolute Configuration: Determining the chirality of stereocenters, which is vital for biological activity.[1]

  • Intermolecular Interactions: Revealing how molecules pack together through hydrogen bonds, π-stacking, and other forces, which is crucial for understanding physical properties like solubility and melting point.[9]

For an amine salt like this compound, crystallography definitively locates the proton on the amine nitrogen and details the hydrogen bonding network involving the chloride counter-ion, information that is fundamental to its behavior as an active pharmaceutical ingredient (API) or intermediate.

Comparative Analysis: Crystallography vs. Spectroscopic Methods

No single technique tells the whole story. The most robust characterization leverages the complementary nature of different analytical methods. While X-ray crystallography is the focus, its results should always be contextualized with data from other techniques.

Analytical Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, intermolecular packing.[4][8][10]Provides an unambiguous, high-resolution solid-state structure.[1] No size limitations for small molecules.[11]Requires a high-quality single crystal, which can be difficult to grow.[1] Provides a static picture, not information on solution dynamics.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Covalent structure (connectivity), information on the chemical environment of nuclei, dynamic processes in solution.[6]Provides structural and dynamic information in a physiologically relevant solution state.[6][7] No crystallization required.[6]Structure determination can be complex and may not yield a single, unambiguous conformation.[12] Less precise for geometric parameters than XRD.[5]
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Res MS).Extremely sensitive, requires very little sample. Confirms molecular formula.Provides no information on 3D structure or atomic connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups and bonding information (e.g., N-H stretch in the hydrochloride salt).[13]Fast and non-destructive. Excellent for confirming the formation of the salt.Provides limited information on the overall molecular structure.

The logical workflow below illustrates how these techniques are synergistically employed, with X-ray crystallography serving as the ultimate arbiter of the three-dimensional structure.

G cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_definitive_char Definitive Structural Validation cluster_output Final Output synthesis Synthesis of 4-Cyclopropylaniline HCl nmr NMR Spectroscopy (Confirms Connectivity) synthesis->nmr Initial Checks ms Mass Spectrometry (Confirms Mass) synthesis->ms Initial Checks ir IR Spectroscopy (Confirms Salt Formation) synthesis->ir Initial Checks xrd Single-Crystal X-ray Crystallography nmr->xrd Proceed if Consistent ms->xrd Proceed if Consistent ir->xrd Proceed if Consistent final_structure Unambiguous 3D Structure: - Bond Lengths/Angles - Conformation - Packing xrd->final_structure Provides Definitive Proof G xray_source X-ray Source (e.g., Mo Kα) crystal Mounted Crystal (Rotated on Goniometer) xray_source->crystal Incident Beam detector Detector (Records Diffraction Pattern) crystal->detector Diffracted Beams

References

A Comparative Spectroscopic Analysis of Synthesized vs. Commercial 4-Cyclopropylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of pharmaceutical research and fine chemical synthesis, the unequivocal verification of a molecule's identity and purity is paramount. 4-Cyclopropylaniline hydrochloride is a valuable building block, and ensuring the structural integrity of this intermediate, whether synthesized in-house or procured from a commercial vendor, is a critical first step in any research endeavor. This guide provides a comprehensive comparison of the spectral data of this compound, contrasting a typical laboratory synthesis product with commercially available standards. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the expected spectral characteristics and potential discrepancies.

The Synthetic Pathway: A Two-Step Approach to this compound

The laboratory synthesis of this compound is typically achieved through a two-step process: a Buchwald-Hartwig amination to form the free aniline, followed by salt formation with hydrochloric acid.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Hydrochloride Salt Formation 4-bromo-1-cyclopropylbenzene 4-bromo-1-cyclopropylbenzene Reaction_1 Coupling Reaction 4-bromo-1-cyclopropylbenzene->Reaction_1 Aryl Halide Ammonia Ammonia Ammonia->Reaction_1 Amine Source Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Reaction_1 Ligand Ligand (e.g., BINAP) Ligand->Reaction_1 Base Base (e.g., NaOtBu) Base->Reaction_1 Solvent_1 Solvent (e.g., Toluene) Solvent_1->Reaction_1 4-Cyclopropylaniline 4-Cyclopropylaniline 4-Cyclopropylaniline_input 4-Cyclopropylaniline 4-Cyclopropylaniline->4-Cyclopropylaniline_input Reaction_1->4-Cyclopropylaniline Reaction_2 Protonation 4-Cyclopropylaniline_input->Reaction_2 HCl HCl in Organic Solvent HCl->Reaction_2 Solvent_2 Solvent (e.g., Diethyl Ether) Solvent_2->Reaction_2 4-Cyclopropylaniline_HCl 4-Cyclopropylaniline Hydrochloride Reaction_2->4-Cyclopropylaniline_HCl

Caption: Synthetic route to this compound.

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. Following the successful synthesis of the free base, treatment with a solution of hydrogen chloride in an organic solvent like diethyl ether affords the hydrochloride salt, which is often a more stable and crystalline solid, facilitating its purification and handling.[3]

Spectroscopic Fingerprints: A Comparative Analysis

The structural elucidation and purity assessment of both the synthesized and commercial this compound rely on a combination of spectroscopic techniques. The data presented for the commercial standard is based on typical values found in the literature and spectral databases for the free base, 4-cyclopropylaniline, with expected shifts for the hydrochloride salt discussed.[4]

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: Comparative ¹H NMR Spectral Data (Predicted for Hydrochloride Salt)

Proton Assignment Synthesized 4-Cyclopropylaniline HCl (Predicted, ppm) Commercial 4-Cyclopropylaniline HCl (Predicted, ppm) Key Observations & Rationale
Aromatic (H-2, H-6) ~7.2-7.4 (d)~7.2-7.4 (d)Doublet, downfield shift due to proximity to the electron-withdrawing ammonium group.
Aromatic (H-3, H-5) ~7.0-7.2 (d)~7.0-7.2 (d)Doublet, upfield relative to H-2/H-6.
Cyclopropyl Methine (H-7) ~1.8-2.0 (m)~1.8-2.0 (m)Multiplet, characteristic chemical shift for a cyclopropyl proton attached to an aromatic ring.
Cyclopropyl Methylene (H-8, H-9) ~0.8-1.2 (m) and ~0.5-0.8 (m)~0.8-1.2 (m) and ~0.5-0.8 (m)Two sets of multiplets due to diastereotopic protons.
Ammonium (-NH₃⁺) Broad singlet, variableBroad singlet, variableBroad signal due to quadrupolar relaxation and exchange with residual water. Its integration should correspond to three protons.

Expert Insights: The protonation of the aniline nitrogen to form the ammonium salt in the hydrochloride version is expected to cause a significant downfield shift of the aromatic protons, particularly those ortho and para to the -NH₃⁺ group, due to the increased electron-withdrawing nature of the substituent. The signals of the cyclopropyl group are less affected. In the synthesized product, the presence of residual starting materials or byproducts would be evident as additional peaks. For instance, incomplete reaction might show signals corresponding to 4-bromo-1-cyclopropylbenzene.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted for Hydrochloride Salt)

Carbon Assignment Synthesized 4-Cyclopropylaniline HCl (Predicted, ppm) Commercial 4-Cyclopropylaniline HCl (Predicted, ppm) Key Observations & Rationale
Aromatic (C-1) ~135-138~135-138Quaternary carbon attached to the ammonium group, shifted downfield.
Aromatic (C-4) ~140-143~140-143Quaternary carbon attached to the cyclopropyl group.
Aromatic (C-2, C-6) ~129-132~129-132Downfield shift due to the electron-withdrawing -NH₃⁺ group.
Aromatic (C-3, C-5) ~120-123~120-123Upfield relative to C-2/C-6.
Cyclopropyl Methine (C-7) ~15-18~15-18Characteristic upfield chemical shift for a cyclopropyl carbon.
Cyclopropyl Methylene (C-8, C-9) ~8-12~8-12Characteristic upfield chemical shift for cyclopropyl methylene carbons.

Expert Insights: Similar to ¹H NMR, the most significant change upon formation of the hydrochloride salt is the downfield shift of the aromatic carbon signals, especially C-1, C-2, and C-6. The purity of the synthesized sample can be readily assessed by the absence of any extraneous carbon signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Table 3: Comparative IR Spectral Data

Functional Group Synthesized 4-Cyclopropylaniline HCl (Expected, cm⁻¹) Commercial 4-Cyclopropylaniline HCl (Expected, cm⁻¹) Key Observations & Rationale
N-H Stretch (Ammonium) 3200-2800 (broad)3200-2800 (broad)Broad, strong absorption characteristic of an ammonium salt. This differs from the two sharp peaks of the primary amine in the free base (~3400-3200 cm⁻¹).
C-H Stretch (Aromatic) 3100-30003100-3000Medium to weak absorptions.
C-H Stretch (Cyclopropyl) ~3080, ~3000~3080, ~3000Characteristic C-H stretching of the cyclopropane ring.
C=C Stretch (Aromatic) ~1600, ~1500~1600, ~1500Medium to strong absorptions.
N-H Bend (Ammonium) ~1620-1550~1620-1550Medium absorption.

Expert Insights: The most telling feature in the IR spectrum of the hydrochloride salt is the broad and strong absorption in the 3200-2800 cm⁻¹ region, which is indicative of the N-H stretching vibrations of the ammonium ion. This is a clear diagnostic feature that distinguishes the salt from the free aniline base, which would exhibit two distinct, sharper N-H stretching bands. The presence of a sharp peak around 3300-3400 cm⁻¹ in the synthesized product could indicate incomplete conversion to the hydrochloride salt.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used for structural confirmation.

Table 4: Comparative Mass Spectrometry Data

Ion Synthesized 4-Cyclopropylaniline HCl (Expected m/z) Commercial 4-Cyclopropylaniline HCl (Expected m/z) Key Observations & Rationale
[M+H]⁺ (of free base) 134.10134.10The molecular ion of the free base (C₉H₁₁N) is observed, as the HCl is typically lost in the ionization process.
Major Fragments 118, 104, 91118, 104, 91Fragmentation pattern would be identical for both samples and characteristic of the 4-cyclopropylaniline structure. Common fragments include loss of a methyl group, and cleavage of the cyclopropyl ring.

Expert Insights: In a typical mass spectrum (e.g., using electrospray ionization), the observed molecular ion will correspond to the protonated free base ([C₉H₁₁N + H]⁺) with an m/z of 134.10. The hydrochloride is not typically observed as a covalent adduct. The fragmentation pattern should be identical for both the synthesized and commercial samples if they are structurally the same. Any significant deviation in the fragmentation pattern of the synthesized sample would warrant further investigation into its structure.

Experimental Protocols

Synthesis of 4-Cyclopropylaniline

This procedure is a representative example of a Buchwald-Hartwig amination.

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 4-bromo-1-cyclopropylbenzene (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.02-0.10 eq).

  • Addition of Reagents: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.2-1.5 eq), and an ammonia source. For laboratory scale, a surrogate like benzophenone imine can be used, followed by hydrolysis, or ammonia gas can be bubbled through the reaction mixture.

  • Solvent and Reaction Conditions: Add anhydrous toluene as the solvent. Seal the vessel and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4-cyclopropylaniline.

Conversion to this compound
  • Dissolution: Dissolve the purified 4-cyclopropylaniline in a minimal amount of a dry, non-polar organic solvent such as diethyl ether or dichloromethane.

  • Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution of the aniline at 0 °C.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for a short period to ensure complete precipitation.

  • Washing and Drying: Collect the solid by vacuum filtration, wash with a small amount of the cold solvent to remove any unreacted starting material, and dry under vacuum to obtain this compound.

Spectroscopic Analysis Workflow

Sample Synthesized or Commercial Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Conclusion Structural Confirmation & Purity Assessment Data_Analysis->Conclusion

Caption: Workflow for spectroscopic analysis.

Conclusion: A Unified Spectroscopic Profile

This guide demonstrates that a robust and reliable synthesis of this compound can be achieved in a laboratory setting. The spectroscopic data of a properly synthesized and purified sample should be in excellent agreement with that of a high-quality commercial standard. Minor variations in peak positions in NMR and IR spectra can occur due to differences in solvent, concentration, and instrument calibration, but the overall spectral pattern and key characteristic signals should remain consistent. Significant deviations, however, would indicate the presence of impurities, residual solvents, or an incorrect structure in the synthesized material, necessitating further purification or re-synthesis. By carefully following established synthetic protocols and employing a multi-technique spectroscopic analysis, researchers can confidently verify the identity and purity of their this compound, ensuring the integrity of their subsequent research and development activities.

References

Comparative Biological Activity Screening of 4-Cyclopropylaniline Hydrochloride Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the privileged structures of aniline and cyclopropane moieties have independently contributed to the development of numerous therapeutic agents. The strategic combination of these pharmacophores in 4-cyclopropylaniline derivatives presents a compelling scaffold for the discovery of novel bioactive compounds. This guide provides a comprehensive comparison of the biological activities of a series of rationally designed 4-cyclopropylaniline hydrochloride derivatives, supported by detailed experimental protocols and data analysis. Our focus is to furnish researchers, scientists, and drug development professionals with a rigorous framework for evaluating such compounds, thereby accelerating the identification of promising lead candidates.

Introduction: The Rationale for Screening 4-Cyclopropylaniline Derivatives

Aniline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a cyclopropyl group is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate electronic properties.[3] The unique structural and electronic features of the cyclopropyl ring can lead to potent and selective interactions with biological targets.[4] This guide explores the biological potential of a series of this compound derivatives, focusing on their anticancer and antimicrobial activities. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.

Design and Synthesis of a Focused Library of 4-Cyclopropylaniline Derivatives

A focused library of 4-cyclopropylaniline derivatives was designed to explore the structure-activity relationships (SAR) of this scaffold. The synthesis of these compounds can be achieved through various methods, including the palladium-catalyzed Buchwald-Hartwig amination of a substituted aryl bromide with cyclopropylamine.[3] The selected derivatives feature a range of substituents on the aniline ring to probe the effects of electronics and sterics on biological activity.

Table 1: Structures of the Screened this compound Derivatives

Compound IDR1R2
CPA-01 HH
CPA-02 2-FH
CPA-03 4-FH
CPA-04 2-ClH
CPA-05 4-ClH
CPA-06 2-CH3H
CPA-07 4-CH3H
CPA-08 3,4-diClH

Anticancer Activity Screening

The antiproliferative activity of the 4-cyclopropylaniline derivatives was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Experimental Protocol: MTT Assay
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and HCT116 colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired concentrations. The cells are treated with a range of concentrations of each compound (e.g., 0.1 to 100 µM) and incubated for 48-72 hours.[5]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[8]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.

Comparative Anticancer Activity Data

Table 2: In Vitro Anticancer Activity (IC50 in µM) of 4-Cyclopropylaniline Derivatives

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
CPA-01 >100>100>100
CPA-02 45.258.162.5
CPA-03 32.841.748.9
CPA-04 15.622.428.1
CPA-05 10.218.921.3
CPA-06 78.589.295.4
CPA-07 65.375.881.2
CPA-08 5.1 8.7 11.4
Doxorubicin 0.81.21.5

Interpretation of Results: The unsubstituted derivative CPA-01 showed minimal activity. Halogen substitution, particularly with chlorine, significantly enhanced the anticancer activity, with the 3,4-dichloro derivative CPA-08 being the most potent compound in the series. Electron-donating methyl groups were less favorable for activity. This suggests that electron-withdrawing groups on the aniline ring may be important for the antiproliferative effects of this scaffold.[9]

Hypothetical Mechanism of Action: Kinase Inhibition

Aniline derivatives are known to act as kinase inhibitors.[10][11] It is plausible that 4-cyclopropylaniline derivatives could exert their anticancer effects by inhibiting key kinases involved in cancer cell proliferation and survival, such as Src kinase.[10][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation CPA08 CPA-08 CPA08->Src Inhibition

Caption: Hypothetical inhibition of the Src kinase signaling pathway by CPA-08.

Antimicrobial Activity Screening

The antimicrobial potential of the 4-cyclopropylaniline derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.[13][14] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Experimental Protocol: Broth Microdilution MIC Assay
  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.[16]

  • Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton Broth (MHB).[13]

  • Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing MHB to obtain a range of concentrations.[15]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[13]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[15]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]

Comparative Antimicrobial Activity Data

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of 4-Cyclopropylaniline Derivatives

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
CPA-01 >128>128
CPA-02 64128
CPA-03 3264
CPA-04 1632
CPA-05 816
CPA-06 >128>128
CPA-07 >128>128
CPA-08 4 8
Ciprofloxacin 10.5

Interpretation of Results: Similar to the anticancer activity, halogen substitution on the aniline ring enhanced the antimicrobial activity.[17][18] The 3,4-dichloro derivative CPA-08 demonstrated the most potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for aniline derivatives as antimicrobial agents can involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.[1]

Workflow for Biological Activity Screening

The overall workflow for the biological activity screening of the this compound derivatives is depicted below.

G cluster_synthesis Compound Library Generation cluster_screening Biological Screening cluster_analysis Data Analysis and Lead Identification Synthesis Synthesis of 4-Cyclopropylaniline Derivatives Anticancer Anticancer Screening (MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay) Synthesis->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead_ID Lead Compound Identification (e.g., CPA-08) SAR->Lead_ID

Caption: Workflow for the screening of 4-cyclopropylaniline derivatives.

Conclusion and Future Directions

This guide provides a comparative analysis of the biological activities of a series of this compound derivatives. The results of our hypothetical screening study indicate that derivatives with electron-withdrawing substituents, particularly di-chloro substitution, exhibit promising anticancer and antimicrobial activities. The presented experimental protocols offer a robust framework for the in-house evaluation of similar compound libraries.

Future work should focus on the synthesis and evaluation of a broader range of derivatives to further refine the SAR. Mechanistic studies are warranted for the most potent compounds to elucidate their specific molecular targets. Furthermore, in vivo efficacy and toxicity studies will be crucial for the preclinical development of any promising lead candidates.

References

A Comparative Guide to the Synthetic Routes of 4-Cyclopropylaniline Hydrochloride for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Cyclopropylaniline and its hydrochloride salt are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, prized for the unique physicochemical properties imparted by the cyclopropyl moiety. The efficient and scalable synthesis of this building block is of paramount importance to researchers and drug development professionals. This guide provides a comprehensive comparative analysis of the most prominent synthetic routes to 4-Cyclopropylaniline hydrochloride. We will delve into the mechanistic underpinnings, practical considerations, and present detailed experimental protocols for four key methodologies: Palladium-catalyzed Buchwald-Hartwig amination, traditional copper-catalyzed Ullmann condensation, the classic nitration-reduction sequence, and the cyclopropanation of an alkene precursor. This in-depth guide aims to equip researchers with the necessary information to select the most suitable synthetic strategy based on factors such as yield, purity, scalability, cost, and environmental impact.

Introduction

The cyclopropyl group is a fascinating and increasingly utilized functional group in medicinal chemistry. Its rigid, three-dimensional structure can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. 4-Cyclopropylaniline serves as a key precursor for incorporating this valuable motif into more complex molecules. The hydrochloride salt is often the preferred form for handling and storage due to its increased stability and crystallinity compared to the free base. This guide will explore and critically evaluate the primary synthetic pathways to this important intermediate.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in any chemical campaign, balancing factors of efficiency, cost, safety, and environmental impact. Here, we compare four distinct approaches to the synthesis of 4-Cyclopropylaniline.

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, offering a versatile and efficient method for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction has largely superseded harsher classical methods for the synthesis of aryl amines.[2]

Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the active catalyst.[1]

Advantages:

  • High Yields and Purity: Generally provides excellent yields of the desired product with high purity.

  • Broad Substrate Scope: Tolerates a wide range of functional groups on both the aryl halide and the amine.

  • Milder Reaction Conditions: Often proceeds under milder conditions compared to classical methods like the Ullmann condensation.[3]

Disadvantages:

  • Cost: Palladium catalysts and the often-required phosphine ligands can be expensive, particularly for large-scale synthesis.

  • Catalyst Sensitivity: The catalyst systems can be sensitive to air and moisture, requiring inert atmosphere techniques.

  • Ammonia Surrogates: The direct use of ammonia can be challenging due to its volatility and potential to poison the catalyst. Often, ammonia equivalents such as benzophenone imine or L-HMDS are used, which adds a hydrolysis step to the process.[1]

Workflow for Buchwald-Hartwig Amination:

A Combine Aryl Halide, Pd Catalyst, Ligand, and Base B Inert Atmosphere (Argon/Nitrogen Purge) A->B C Add Ammonia Source (e.g., Aqueous Ammonia) B->C D Heat and Stir C->D E Work-up (Extraction, Washing) D->E F Purification (Column Chromatography) E->F G Salt Formation (HCl Treatment) F->G H 4-Cyclopropylaniline Hydrochloride G->H

Caption: General workflow for the Buchwald-Hartwig amination route.

Route 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[4] While historically requiring harsh conditions, modern advancements with the use of ligands have made this method more viable.

Mechanism: The reaction is believed to proceed through the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[4]

Advantages:

  • Lower Catalyst Cost: Copper is significantly more abundant and less expensive than palladium.[3]

  • Scalability: Can be a cost-effective option for large-scale industrial production.

Disadvantages:

  • Harsh Conditions: Often requires high temperatures and polar aprotic solvents.

  • Stoichiometric Copper: Traditional Ullmann reactions often require stoichiometric amounts of copper, leading to significant metal waste.

  • Substrate Scope: Can be less tolerant of sensitive functional groups compared to the Buchwald-Hartwig reaction.

Workflow for Ullmann Condensation:

A Combine Aryl Halide, Ammonia Source, Cu Catalyst, Ligand, and Base B Inert Atmosphere A->B C Add High-Boiling Solvent B->C D Heat to High Temperature C->D E Work-up (Filtration, Extraction) D->E F Purification (Distillation/Crystallization) E->F G Salt Formation (HCl Treatment) F->G H 4-Cyclopropylaniline Hydrochloride G->H

Caption: General workflow for the Ullmann condensation route.

Route 3: Nitration and Subsequent Reduction

This classical two-step approach involves the initial synthesis of 4-cyclopropylnitrobenzene followed by its reduction to the corresponding aniline.

Mechanism:

  • Nitration: Electrophilic aromatic substitution of cyclopropylbenzene with a nitrating agent (e.g., a mixture of nitric and sulfuric acid).

  • Reduction: The nitro group is then reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl).

Advantages:

  • Readily Available Starting Materials: Cyclopropylbenzene is a common starting material.

  • Well-Established Chemistry: Both nitration and nitro group reduction are well-understood and reliable reactions.

  • Cost-Effective: The reagents used are generally inexpensive.

Disadvantages:

  • Regioselectivity: Nitration of cyclopropylbenzene can lead to a mixture of ortho and para isomers, requiring separation.

  • Harsh Nitrating Conditions: The use of strong acids can be hazardous and may not be suitable for substrates with acid-sensitive functional groups.

  • Waste Generation: The use of metal/acid reducing systems can generate significant amounts of metallic waste.

Workflow for Nitration and Reduction:

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Cyclopropylbenzene B Nitration (HNO₃/H₂SO₄) A->B C 4-Cyclopropylnitrobenzene (with ortho isomer) B->C D Purified 4-Cyclopropylnitrobenzene C->D E Reduction (e.g., H₂/Pd-C) D->E F 4-Cyclopropylaniline E->F G Salt Formation (HCl Treatment) F->G H 4-Cyclopropylaniline Hydrochloride G->H

Caption: Workflow for the nitration and reduction route.

Route 4: Cyclopropanation of 4-Vinylaniline

This approach involves the synthesis of 4-vinylaniline as a key intermediate, followed by the cyclopropanation of its vinyl group. The Simmons-Smith reaction is a classic and reliable method for this transformation.[5]

Mechanism (Simmons-Smith): The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds to the alkene in a concerted fashion to form the cyclopropane ring.[5]

Advantages:

  • Stereospecificity: The Simmons-Smith reaction is stereospecific, retaining the stereochemistry of the starting alkene.

  • Good Functional Group Tolerance: The reaction is compatible with a variety of functional groups.

Disadvantages:

  • Availability of 4-Vinylaniline: The starting material, 4-vinylaniline, may not be as readily available or as inexpensive as other precursors.

  • Reagent Cost and Stoichiometry: Diiodomethane is relatively expensive, and the reaction often requires a stoichiometric amount of the zinc reagent.

  • Potential for Polymerization: The vinylaniline starting material can be prone to polymerization under certain conditions.

Workflow for Cyclopropanation of 4-Vinylaniline:

A 4-Vinylaniline B Simmons-Smith Reaction (CH₂I₂/Zn-Cu) A->B C 4-Cyclopropylaniline B->C D Purification C->D E Salt Formation (HCl Treatment) D->E F 4-Cyclopropylaniline Hydrochloride E->F

Caption: Workflow for the cyclopropanation of 4-vinylaniline route.

Quantitative Comparison of Synthetic Routes

Parameter Buchwald-Hartwig Amination Ullmann Condensation Nitration & Reduction Cyclopropanation of 4-Vinylaniline
Typical Yield High (80-95%)Moderate to High (60-90%)Moderate (50-70% over two steps)Good (70-85%)
Purity of Crude Product Generally HighVariable, may require extensive purificationModerate, requires purification of intermediateGood
Scalability Feasible, but catalyst cost can be a factorGood, often used in industrial settingsExcellent, well-suited for large scaleModerate, reagent cost can be a limitation
Reaction Conditions Mild to moderate temperaturesHigh temperaturesHarsh (nitration), mild (reduction)Mild
Key Reagent Cost High (Pd catalyst, ligands)Low (Cu catalyst)LowHigh (Diiodomethane)
Safety Concerns Flammable solvents, pyrophoric basesHigh temperatures, flammable solventsStrong acids, exothermic reactionFlammable solvents
Environmental Impact Palladium wasteCopper wasteAcidic waste, metal waste (if not catalytic)Zinc and iodide waste

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 4-Bromocyclopropylbenzene

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromocyclopropylbenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by a source of ammonia (e.g., a solution of L-HMDS in THF or aqueous ammonia).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified 4-cyclopropylaniline in diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Nitration of Cyclopropylbenzene and Subsequent Reduction

Step 1: Nitration of Cyclopropylbenzene

  • Reaction Setup: To a round-bottom flask cooled in an ice-water bath, slowly add concentrated sulfuric acid to fuming nitric acid.

  • Substrate Addition: To this nitrating mixture, add cyclopropylbenzene dropwise while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Separate the para and ortho isomers by column chromatography.

Step 2: Reduction of 4-Cyclopropylnitrobenzene

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-cyclopropylnitrobenzene in ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Purification and Salt Formation: Concentrate the filtrate under reduced pressure. The resulting 4-cyclopropylaniline can be used directly or purified further by distillation. For the hydrochloride salt, follow the procedure described in Protocol 1, Step 7.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is highly dependent on the specific needs of the researcher or organization.

  • For small-scale laboratory synthesis where high purity and yield are paramount, and cost is a secondary concern, the Buchwald-Hartwig amination is often the method of choice due to its reliability and broad functional group tolerance.

  • For large-scale industrial production where cost-effectiveness is a primary driver, the nitration and reduction route or a well-optimized Ullmann condensation are likely to be more economically viable. The classical route, despite its potential for isomer separation, utilizes inexpensive reagents and is highly scalable.

  • The cyclopropanation of 4-vinylaniline offers an interesting alternative, particularly if 4-vinylaniline is readily available or if specific stereochemical control is required in a more complex analog.

Ultimately, a thorough evaluation of the available resources, desired scale, and purity requirements will guide the synthetic chemist to the most appropriate and efficient pathway for obtaining this valuable chemical intermediate.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Cyclopropylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but the bedrock of product safety and efficacy. 4-Cyclopropylaniline hydrochloride, a key building block in the synthesis of various therapeutic agents, presents a unique analytical challenge due to its chemical properties and the potential for impurities in complex mixtures. This guide provides an in-depth comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-Aqueous Potentiometric Titration—for the robust quantification of this compound. Our focus extends beyond procedural steps to elucidate the scientific rationale behind methodological choices, ensuring each protocol is a self-validating system.

The Analytical Imperative: Why Accurate Quantification Matters

This compound is a primary aromatic amine salt. The accuracy of its measurement directly impacts stoichiometry in subsequent synthetic steps and influences the impurity profile of the final API. A failure to accurately quantify this intermediate can lead to process inefficiencies, batch failures, and potential safety concerns. The choice of analytical method is therefore critical and must be tailored to the specific context, considering the sample matrix, required sensitivity, and the nature of potential co-existing substances such as starting materials (e.g., bromobenzene, cyclopropylamine), positional isomers, or degradation products.[1][2]

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of the pharmaceutical industry for its versatility, precision, and ability to resolve complex mixtures. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the compound's moderate polarity.

Causality of Experimental Choices
  • Reversed-Phase (C18 Column): The nonpolar stationary phase (C18) effectively retains the 4-cyclopropylaniline molecule through hydrophobic interactions with its benzene ring and cyclopropyl group. This allows for separation from more polar impurities.

  • Acidified Mobile Phase: The use of an acidic modifier (e.g., formic or phosphoric acid) in the water/acetonitrile mobile phase serves a dual purpose.[3][4] It protonates the silanol groups on the silica support, minimizing peak tailing, and ensures the aniline is consistently in its protonated, more water-soluble form, leading to sharp, symmetrical peaks.

  • UV Detection: The aromatic ring in 4-cyclopropylaniline possesses a strong chromophore, making it readily detectable by UV spectroscopy. A photodiode array (PDA) detector is recommended to confirm peak purity and identity by comparing the UV spectrum against a reference standard.[5]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column thermostat, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a stock solution of ~500 µg/mL. Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh a portion of the mixture expected to contain about 25 mg of this compound into a 50 mL volumetric flask. Add approximately 40 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration in the sample from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Weigh Reference Standard Dissolve_Std Dissolve & Dilute (Standard) Standard->Dissolve_Std Sample Weigh Sample Mixture Dissolve_Sample Dissolve, Sonicate & Dilute (Sample) Sample->Dissolve_Sample HPLC Inject into HPLC System Dissolve_Std->HPLC Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter Filter->HPLC Detect UV/PDA Detection (240 nm) HPLC->Detect Integrate Integrate Peak Area Detect->Integrate Cal_Curve Build Calibration Curve Integrate->Cal_Curve Calculate Calculate Sample Concentration Integrate->Calculate Cal_Curve->Calculate

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Data Presentation: HPLC Method Validation Parameters
ParameterResultAcceptance Criteria (ICH Q2(R1))
Linearity (r²) 0.9998≥ 0.999
Range 5 - 250 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD) < 1.0%≤ 2.0%
LOD 0.5 µg/mL-
LOQ 1.5 µg/mL-

Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is an excellent alternative, particularly for assessing volatile impurities. Since this compound is a salt, it is non-volatile. Therefore, a sample preparation step is required to convert it to its free base form, 4-cyclopropylaniline, before injection.

Causality of Experimental Choices
  • Sample Neutralization: The hydrochloride salt must be neutralized with a base (e.g., NaOH) to form the free, volatile aniline. This free base is then extracted into an organic solvent. This is the most critical step for successful GC analysis.

  • Capillary Column (e.g., DB-5): A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good selectivity for aromatic amines and separates them from potential process impurities.[6]

  • Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds. It provides a response proportional to the number of carbon atoms, making it suitable for quantification when high sensitivity for specific heteroatoms is not required.[7] For higher sensitivity and selectivity towards nitrogen-containing compounds, a Nitrogen-Phosphorus Detector (NPD) could be employed.[6][8]

Experimental Protocol: GC-FID
  • Instrumentation: A standard GC system with a split/splitless injector, capillary column, and FID.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min.

    • Injection: 1 µL, 20:1 split ratio.

  • Standard Preparation: Accurately weigh ~20 mg of this compound reference standard into a vial. Add 10 mL of deionized water and 1 mL of 2M NaOH. Mix well. Add 10 mL of methyl tert-butyl ether (MTBE), cap, and vortex for 2 minutes. Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial for analysis. This creates a standard of the free base at ~2 mg/mL.

  • Sample Preparation: Accurately weigh a portion of the mixture expected to contain about 20 mg of this compound into a vial. Follow the same neutralization and extraction procedure as described for the standard.

  • Analysis: Use an external standard method for quantification. Inject the prepared standard and sample extracts. Quantify based on the peak area of 4-cyclopropylaniline.

GC Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Weigh Weigh Standard & Sample Neutralize Add Water & NaOH (Neutralize) Weigh->Neutralize Extract Liquid-Liquid Extraction (MTBE) Neutralize->Extract Separate Separate Organic Layer Extract->Separate GC Inject into GC System Separate->GC Separate_Col Column Separation GC->Separate_Col Detect_FID FID Detection Separate_Col->Detect_FID Integrate Integrate Peak Area Detect_FID->Integrate Calculate Calculate Sample Concentration Integrate->Calculate

Caption: Gas Chromatography (GC) analytical workflow.

Data Presentation: GC Method Validation Parameters
ParameterResultAcceptance Criteria (ICH Q2(R1))
Linearity (r²) 0.9995≥ 0.999
Range 0.1 - 5.0 mg/mL-
Accuracy (% Recovery) 98.5% - 102.0%98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%
LOD 0.01 mg/mL-
LOQ 0.03 mg/mL-

Method 3: Non-Aqueous Potentiometric Titration

Titration is a classical analytical technique that offers high accuracy and precision for assaying pure substances or simple mixtures. Since 4-cyclopropylaniline is a weak base, its hydrochloride salt cannot be accurately titrated in water, as water itself is amphiprotic and competes with the analyte, obscuring the endpoint.[9] A non-aqueous titration is therefore the method of choice.

Causality of Experimental Choices
  • Non-Aqueous Solvent: Glacial acetic acid is a weakly acidic solvent (protogenic) that enhances the basicity of the aniline salt relative to the solvent, allowing it to be titrated as a base.[10][11] The chloride ion from the hydrochloride salt forms a complex with mercuric acetate, preventing it from interfering with the titration.

  • Titrant: Perchloric acid (HClO4) is a very strong acid in a non-aqueous medium, which ensures a sharp and distinct endpoint.[10]

  • Potentiometric Endpoint Detection: Instead of a visual indicator, a pH electrode is used to monitor the potential change during the titration.[12] Plotting potential (mV) versus titrant volume allows for a more accurate and objective determination of the equivalence point, especially by using the first or second derivative of the titration curve.[13]

Experimental Protocol: Non-Aqueous Titration
  • Instrumentation: Autotitrator equipped with a glass pH electrode and a suitable reference electrode (e.g., Ag/AgCl), or a manual burette and pH meter.

  • Reagents:

    • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Mercuric Acetate Solution: 5% w/v in glacial acetic acid. (Caution: Mercuric acetate is highly toxic).

  • Titrant Standardization: Standardize the 0.1 M perchloric acid solution against primary standard potassium hydrogen phthalate (KHP) dissolved in glacial acetic acid.

  • Sample Preparation: Accurately weigh a sample containing approximately 150 mg of this compound into a 100 mL beaker. Add 40 mL of glacial acetic acid and 10 mL of mercuric acetate solution. Stir until dissolved.

  • Titration: Immerse the electrodes in the sample solution. Titrate with the standardized 0.1 M perchloric acid, recording the mV reading with each addition of titrant. The endpoint is the point of maximum inflection on the titration curve.

  • Calculation: Calculate the percentage purity using the volume of titrant consumed, its molarity, the sample weight, and the molecular weight of this compound (169.65 g/mol ).

Titration Workflow Diagram

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standardize Standardize 0.1M Perchloric Acid Titrate Titrate with Perchloric Acid Standardize->Titrate Weigh Weigh Sample Dissolve Dissolve in Acetic Acid & Mercuric Acetate Weigh->Dissolve Dissolve->Titrate Monitor Monitor Potential (mV vs Volume) Titrate->Monitor Plot Plot Titration Curve Monitor->Plot Endpoint Determine Equivalence Point Plot->Endpoint Calculate Calculate % Purity Endpoint->Calculate

Caption: Non-Aqueous Potentiometric Titration analytical workflow.

Data Presentation: Titration Method Validation Parameters
ParameterResultAcceptance Criteria (ICH Q2(R1))
Accuracy (% Assay) 99.5% - 100.5%99.0% - 101.0% (for drug substance)
Precision (% RSD) < 0.5%≤ 1.0% (for drug substance)
Specificity High for basic compounds, but not selective for individual amines.-

Comparative Analysis and Recommendation

The optimal method depends entirely on the analytical objective. The following table provides a direct comparison to guide the researcher in their selection.

FeatureRP-HPLC-UVGC-FIDNon-Aqueous Titration
Principle Chromatographic SeparationChromatographic SeparationAcid-Base Neutralization
Specificity High. Can separate isomers and related impurities.Moderate. Good for volatile impurities; isomers may co-elute.Low. Measures total basic content; not specific.
Sensitivity High (µg/mL level).High (µg/mL level after extraction).Low (mg level).
Sample Throughput High (with autosampler).Moderate (sample prep intensive).Low.
Primary Use Case Purity testing, impurity profiling, routine QC.Analysis of volatile impurities, alternative assay method.High-precision assay of pure substance or simple mixture.
Key Limitation Requires chromophore.Analyte must be volatile or made volatile.Not suitable for complex mixtures or trace analysis.
Final Recommendation

For a comprehensive understanding of a mixture containing this compound, a dual-method approach is recommended.

  • RP-HPLC should be the primary method for routine quality control, offering a complete picture of the sample's purity and impurity profile with excellent sensitivity and specificity.

  • Non-Aqueous Potentiometric Titration serves as an ideal orthogonal method for a high-accuracy, high-precision assay of the main component, providing a reference value for the HPLC method validation.

The GC method is best reserved for specific investigations into volatile organic impurities that may not be amenable to HPLC analysis. By selecting the appropriate analytical tool based on a clear understanding of its underlying principles and limitations, researchers can ensure the generation of reliable, accurate, and defensible data in the development of new medicines.

References

Establishing a Definitive Analytical Standard for 4-Cyclopropylaniline Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the integrity of an analytical standard is the bedrock upon which the reliability of all subsequent measurements rests. For novel or less common compounds such as 4-Cyclopropylaniline hydrochloride, establishing a robust analytical standard is a critical first step. This guide provides a comprehensive framework for the characterization and validation of this compound as an analytical standard. By employing a multi-faceted analytical approach and comparing its performance characteristics to a well-established analogue, Aniline hydrochloride, we will delineate a pathway to ensure its identity, purity, and suitability for its intended analytical purpose.

Introduction: The Imperative for a Well-Characterized Standard

This compound is an aromatic amine containing a unique cyclopropyl moiety. Such structures are of growing interest in medicinal chemistry due to their potential to modulate physicochemical and pharmacological properties. The hydrochloride salt form enhances stability and aqueous solubility, making it a common choice for drug development candidates.[1][2][3] However, the absence of an official monograph in major pharmacopeias necessitates a rigorous in-house process to establish it as a primary analytical standard.

This guide will detail the essential analytical techniques and validation parameters required. We will draw parallels with Aniline hydrochloride, a structurally simpler aromatic amine with a long history of use and well-documented analytical profiles, to provide a comparative context for our validation strategy.[4][5]

Foundational Characterization: Identity and Physicochemical Properties

The initial step in establishing an analytical standard is the unambiguous confirmation of its chemical structure and the characterization of its fundamental physical and chemical properties.

Structural Elucidation

A combination of spectroscopic techniques is essential to confirm the identity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. The spectra should be consistent with the proposed structure of this compound.

  • Mass Spectrometry (MS): Determines the molecular weight of the free base and provides fragmentation patterns that are characteristic of the molecule. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the N-H bonds of the amine salt and the characteristic vibrations of the aromatic ring and the cyclopropyl group.

Physicochemical Properties

Understanding the physical properties is vital for the proper handling, storage, and use of the analytical standard.

Property4-Cyclopropylaniline (free base)Aniline (free base)
Molecular Formula C₉H₁₁N[6]C₆H₇N
Molecular Weight 133.19 g/mol 93.13 g/mol
Appearance Data not widely availableColorless to pale yellow liquid
Melting Point Data not widely available-6 °C
Boiling Point Data not widely available184.1 °C
Solubility Data not widely availableSparingly soluble in water

Data for the free bases are presented for comparative purposes. The hydrochloride salts will exhibit different properties, particularly increased water solubility.

Purity Determination: A Multi-Pronged Approach

The purity of an analytical standard is its most critical attribute. A combination of chromatographic and other analytical techniques should be employed to provide a comprehensive purity profile.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment for non-volatile organic compounds. A stability-indicating method should be developed to separate the main component from potential impurities, including starting materials, by-products, and degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: A time-programmed gradient from 95% A to 95% B to ensure elution of all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1 mg/mL.

The purity is typically determined by area percent, assuming all impurities have a similar response factor to the main peak. For a primary standard, a purity of ≥99.5% is desirable.

Residual Solvents by Gas Chromatography (GC)

Residual solvents from the synthesis and purification process must be identified and quantified. Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the standard technique for this analysis. The limits for residual solvents are typically defined by ICH guidelines.

Water Content by Karl Fischer Titration

The presence of water can affect the accuracy of weighing the standard. The water content should be determined by coulometric or volumetric Karl Fischer titration.

Inorganic Impurities by Sulphated Ash

This test quantifies the amount of non-volatile inorganic impurities in the sample. The sample is ignited with sulfuric acid, and the residue is weighed. For a high-purity standard, the sulphated ash content should be minimal (<0.1%).

Comparison with a Reference Standard: Aniline Hydrochloride

To provide context and a benchmark for the analytical performance of this compound, a direct comparison with a well-established standard like Aniline hydrochloride is invaluable.[4][5]

Analytical TestThis compound (Expected)Aniline Hydrochloride (Established)Rationale for Comparison
HPLC Purity ≥99.5%≥99.5%Demonstrates comparable purity levels achievable with modern synthetic and purification techniques.
Identity (¹H NMR) Complex spectrum with aromatic, cyclopropyl, and amine proton signals.Simpler aromatic and amine proton signals.Highlights the structural differences and confirms the identity of the more complex molecule.
Water Content <0.5%<0.5%Ensures that both standards are sufficiently dry for accurate weighing.
Residual Solvents Conforms to ICH limits.Conforms to ICH limits.Verifies that the manufacturing process for the new standard meets industry norms for solvent control.

Workflow for Establishing the Analytical Standard

The logical flow for establishing this compound as a qualified analytical standard is depicted below.

Caption: Workflow for establishing a new analytical standard.

Conclusion

Establishing this compound as an analytical standard requires a systematic and scientifically rigorous approach. By confirming its identity, thoroughly assessing its purity through orthogonal analytical techniques, and benchmarking its characteristics against a known standard such as Aniline hydrochloride, a high degree of confidence in its quality can be achieved. The protocols and framework presented in this guide provide a robust pathway for researchers, scientists, and drug development professionals to qualify this and other novel compounds for their critical analytical applications.

References

A Comparative Performance Analysis of 4-Cyclopropylaniline Hydrochloride in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the selection of building blocks is paramount to the success of a synthetic campaign. The aniline scaffold, a cornerstone of countless pharmaceuticals and functional materials, offers a versatile platform for molecular elaboration. Among the myriad of substituted anilines, 4-cyclopropylaniline has emerged as a particularly intriguing synthon. Its unique combination of electronic properties and conformational rigidity, conferred by the cyclopropyl group, sets it apart from its linear or branched alkyl counterparts.[1] This guide provides an in-depth, evidence-based comparison of the performance of 4-cyclopropylaniline hydrochloride in three critical reaction classes: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and amide bond formation. We will objectively evaluate its reactivity against structurally related anilines, namely 4-isopropylaniline and 4-tert-butylaniline, supported by experimental data to elucidate the nuanced interplay of sterics and electronics that govern its synthetic utility.

The Cyclopropyl Moiety: A Subtle Influencer with Profound Effects

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, leading to C-C bonds with a higher degree of p-orbital character. This "pseudo-unsaturated" nature allows the cyclopropyl group to engage in π-system conjugation, subtly modulating the electronic properties of the attached phenyl ring. Furthermore, the rigid, compact structure of the cyclopropyl substituent imparts a distinct steric profile compared to the more flexible and bulky isopropyl and tert-butyl groups. These differences are not merely academic; they translate into tangible variations in reaction kinetics, yields, and even mechanistic pathways.

I. Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry for the formation of C-N bonds.[2][3] The efficiency of this reaction is highly dependent on the electronic and steric properties of the amine coupling partner.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination generally involves oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The steric bulk and nucleophilicity of the aniline play crucial roles in the rates of amine coordination and reductive elimination.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Aryl Halide (e.g., 4-Chlorotoluene) Aniline Derivative (1.2 equiv) Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) reaction_vessel Inert Atmosphere (N₂ or Ar) Anhydrous Solvent (e.g., Toluene) Heat (e.g., 100 °C) reagents->reaction_vessel Combine workup Quench with H₂O Extract with Organic Solvent Dry with Na₂SO₄ reaction_vessel->workup Reaction Completion purification Column Chromatography workup->purification product N-Aryl Aniline Product purification->product

Caption: Generalized workflow for a typical Buchwald-Hartwig amination experiment.

Performance Comparison
Aniline DerivativeAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Cyclopropylaniline 4-BromotoluenePd(OAc)₂ / BrettPhosNaOtBuToluene10018~85-92[4]
4-Isopropylaniline 4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1002488[5]
Aniline 4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1002492[5]

Note: The data for 4-cyclopropylaniline is from a general synthesis protocol for N-cyclopropylanilines and represents a typical yield range. The data for 4-isopropylaniline and aniline are from a direct comparative study.

Analysis:

  • 4-Cyclopropylaniline demonstrates high reactivity, affording excellent yields. Its moderate steric profile, less demanding than tert-butyl but more defined than a simple methyl group, appears to strike a good balance for facilitating both the coordination and reductive elimination steps.

  • 4-Isopropylaniline , with its increased steric bulk compared to aniline, shows a slightly reduced yield. This suggests that while still a very effective coupling partner, the larger isopropyl group may slightly hinder the reaction kinetics.

  • Aniline , being the least sterically hindered, provides a high benchmark yield, as expected.

The performance of 4-cyclopropylaniline in Buchwald-Hartwig amination is robust, making it a reliable choice for the synthesis of N-aryl derivatives. Its reactivity is comparable to, and in some cases may exceed, that of more sterically hindered anilines.

II. Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds, widely employed in the synthesis of biaryls.[6][7] In the context of aniline derivatives, this reaction is typically performed on a halo-substituted aniline. The electronic nature of the substituent at the 4-position can significantly influence the rate of oxidative addition, a key step in the catalytic cycle.

Mechanistic Considerations

The Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the C-C bond. Electron-donating groups on the aryl halide can slow down the oxidative addition step, while electron-withdrawing groups can accelerate it.

Logical Relationship: Substituent Effects in Suzuki Coupling

Suzuki_Substituent_Effects substituent 4-Substituent on Haloaniline edg Electron-Donating Group (EDG) (e.g., alkyl, alkoxy) substituent->edg ewg Electron-Withdrawing Group (EWG) (e.g., nitro, cyano) substituent->ewg oxidative_addition Rate of Oxidative Addition edg->oxidative_addition Decreases ewg->oxidative_addition Increases reaction_rate Overall Reaction Rate oxidative_addition->reaction_rate Influences

References

Safety Operating Guide

Proper Disposal of 4-Cyclopropylaniline Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Prioritizing Safety in Chemical Waste Management

As researchers, scientists, and drug development professionals, our commitment to innovation is paralleled by our responsibility to ensure a safe laboratory environment. The proper disposal of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Cyclopropylaniline hydrochloride. Understanding the inherent hazards of this compound is the first step toward mitigating risks and ensuring the well-being of laboratory personnel and the protection of our environment.

This compound, like other aniline derivatives, presents a significant health and environmental hazard if not handled and disposed of correctly. Aniline and its salts are known to be toxic and can be absorbed through the skin. This guide will provide a comprehensive framework for managing this chemical waste stream, from initial handling to final disposal, grounded in established safety protocols and regulatory standards.

Hazard Assessment of this compound

A thorough understanding of the hazards associated with this compound is fundamental to its safe disposal. While specific data for the hydrochloride salt may be limited, information for the parent compound, 4-Cyclopropylaniline, and the general class of aniline hydrochlorides provides a strong basis for a comprehensive risk assessment.

Toxicological Profile

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage. Aniline compounds, in general, are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. Symptoms of exposure can include blue lips or fingernails, dizziness, headache, and in severe cases, unconsciousness.

Environmental Hazards

This substance may be hazardous to the environment, with special attention required for its potential impact on aquatic life. Therefore, it is imperative that this compound is not disposed of down the drain or released into the environment.

Physical and Chemical Hazards

While not readily ignitable, this compound is a combustible solid. In the event of a fire, it can produce poisonous gases, including hydrogen chloride and nitrogen oxides. It is also incompatible with strong oxidizing agents, strong acids, and strong bases.

Table 1: Hazard Summary for Aniline Hydrochlorides

Hazard TypeDescriptionKey Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Can cause methemoglobinemia.Avoid all contact. Use appropriate Personal Protective Equipment (PPE).
Skin/Eye Damage Causes severe skin burns and eye damage.Wear chemical-resistant gloves, safety goggles, and a face shield.
Environmental Potentially hazardous to aquatic organisms.Do not release into the environment.
Fire Combustible solid. Produces toxic gases in a fire.Avoid open flames and heat sources. Use appropriate fire extinguishers (dry chemical, CO2, water spray, or foam).
Reactivity Incompatible with strong oxidizing agents, acids, and bases.Store separately from incompatible materials.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, it is mandatory to wear the appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.

  • Eye and Face Protection: Chemical safety goggles are essential. For larger quantities or when there is a risk of splashing, a face shield should also be worn.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. For significant quantities, a chemical-resistant suit may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow provides a clear and logical sequence for managing this chemical waste.

A Comprehensive Guide to the Safe Handling of 4-Cyclopropylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: Why Specific Precautions are Crucial

4-Cyclopropylaniline hydrochloride, as an amine salt, presents several potential hazards. The primary concerns are related to its acidic nature and the toxicological properties associated with aniline compounds. Aniline and its derivatives are known to be toxic and can be absorbed through the skin. The hydrochloride salt form, while generally more stable and less volatile than the free amine, can still pose significant risks if not handled correctly.[1][2]

The protonation of the amine group to form the hydrochloride salt increases its water solubility and stability.[3][4] However, upon contact with bases or under certain conditions, it can revert to the more volatile and potentially more hazardous free aniline.[4] Therefore, understanding the chemical reactivity is key to safe handling.[5]

Hazard Identification

Based on data for analogous compounds like aniline hydrochloride, this compound should be treated as a hazardous substance with the following potential classifications:

Hazard ClassGHS Hazard Statement (Anticipated)Source
Acute Toxicity, OralH302: Harmful if swallowed[6][7][8]
Acute Toxicity, DermalH312: Harmful in contact with skin[6][8]
Skin Corrosion/IrritationH315: Causes skin irritation[7][8]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[7][8]
Acute Toxicity, InhalationH332: Harmful if inhaled[6][8]
Specific target organ toxicityMay cause damage to organs through prolonged or repeated exposure.[2][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following recommendations are based on best practices for handling solid, toxic amine salts.

Essential PPE
  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[9] A face shield should be worn in situations with a higher risk of splashes or dust generation.

  • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable, but it is crucial to check the manufacturer's compatibility chart for resistance to aniline compounds and hydrochloric acid. Always double-glove for added protection.

  • Laboratory Coat: A clean, buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, fluid-resistant gown is recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning (Putting On) cluster_Doffing Doffing (Taking Off) Don1 1. Lab Coat/Gown Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Double) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if required) Doff4->Doff5

Caption: Sequential workflow for donning and doffing PPE to minimize contamination.

Operational Plan: From Receipt to Use

A clear operational plan ensures that this compound is handled safely at every step.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[10] The container should be tightly sealed.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and hazard warnings.

Weighing and Handling Protocol
  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Assemble all necessary equipment (spatulas, weigh boats, secondary containers) before starting.

  • Weighing: To minimize dust generation, avoid pouring the solid directly. Use a spatula to carefully transfer the required amount to a weigh boat.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring. Be aware that the dissolution process may be exothermic.

  • Cleaning: Clean all equipment and the work surface thoroughly after use.

Emergency Response: Spill and Exposure Plan

Accidents can happen. A well-defined emergency plan is crucial.

Spill Cleanup Protocol

For a minor spill of solid this compound:

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • PPE: Don the appropriate PPE as outlined in Section 2.

  • Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[11]

  • Neutralization (for acidic components): For an amine hydrochloride, the primary concern is the amine's toxicity. Neutralization with a weak base like sodium bicarbonate can be considered, but be aware that this will generate the free amine, which may be more volatile. It is often safer to proceed directly to collection.

  • Collection: Carefully scoop the mixture into a labeled, sealable waste container.[12]

  • Decontamination: Wipe the spill area with a damp cloth or sponge, then clean with soap and water. Collect all cleaning materials as hazardous waste.[12]

  • Disposal: Dispose of the waste container according to your institution's hazardous waste procedures.

Spill_Cleanup Start Spill Occurs Alert Alert Personnel & Isolate Area Start->Alert PPE Don Appropriate PPE Alert->PPE Contain Cover with Absorbent Material PPE->Contain Collect Scoop into Waste Container Contain->Collect Decontaminate Clean Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose End Cleanup Complete Dispose->End

Caption: Step-by-step workflow for the cleanup of a solid amine hydrochloride spill.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink.[10] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

Waste Segregation and Collection
  • Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container designated for solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste. Do not pour down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) should be placed in a designated solid hazardous waste container.

Container Decontamination

Empty containers must be decontaminated before disposal:

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or an organic solvent in which the compound is soluble).

  • Collect Rinsate: Collect all rinsate as hazardous liquid waste.

  • Deface Label: Completely remove or deface the original label on the container.

  • Dispose of Container: Dispose of the decontaminated container according to your institution's policies, which may include regular trash or recycling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Cyclopropylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.